JUN-1111
Description
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
874351-38-9 |
|---|---|
Formule moléculaire |
C15H17N3O3 |
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione |
InChI |
InChI=1S/C15H17N3O3/c19-13-10-12(15(20)14-11(13)2-1-3-17-14)16-4-5-18-6-8-21-9-7-18/h1-3,10,16H,4-9H2 |
Clé InChI |
QWIRJCMQNFHGJV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCNC2=CC(=O)C3=C(C2=O)N=CC=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
JUN-1111; JUN 1111; JUN1111; |
Origine du produit |
United States |
Foundational & Exploratory
What is the mechanism of action of JUN-1111?
An In-Depth Technical Guide to the Mechanism of Action of JUN-1111
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, irreversible, and selective inhibitor of the Cdc25 family of dual-specificity phosphatases. By targeting these key regulators of the cell cycle, this compound induces cell cycle arrest at the G1 and G2/M phases, leading to an anti-proliferative effect. This is accompanied by a decrease in the phosphorylation of the downstream target Cdk1 and an induction of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, effects on cellular processes, and detailed protocols for key experimental assays.
Core Mechanism of Action: Cdc25 Phosphatase Inhibition
This compound functions as an irreversible inhibitor of Cdc25 phosphatases. These enzymes are crucial for cell cycle progression as they dephosphorylate and activate cyclin-dependent kinases (CDKs)[1][2][3]. There are three main isoforms of Cdc25: Cdc25A, Cdc25B, and Cdc25C, each playing distinct roles in regulating cell cycle transitions[2][3]. This compound's inhibitory action on these phosphatases disrupts the normal cell cycle, leading to arrest and inhibition of cell proliferation[4]. The irreversible nature of this inhibition suggests a covalent modification of the enzyme, a common characteristic of quinone-containing compounds that can react with the catalytic cysteine in the active site of phosphatases[5][6].
Signaling Pathway
The primary signaling pathway affected by this compound is the Cdk-mediated cell cycle regulation. Cdc25 phosphatases are essential for the activation of Cdk1 and Cdk2 by removing inhibitory phosphates from their Tyr15 and Thr14 residues. By inhibiting Cdc25, this compound maintains the phosphorylated, inactive state of these CDKs, thereby halting the cell cycle at the G1/S and G2/M checkpoints.
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantified against several phosphatases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Phosphatase | IC50 (µM) |
| Cdc25A | 0.38 |
| Cdc25B | 1.8 |
| Cdc25C | 0.66 |
| VHR | 28 |
| PTP1B | 37 |
| Table 1: In vitro inhibitory activity of this compound against a panel of phosphatases. Data indicates that this compound is a potent and selective inhibitor of Cdc25 isoforms compared to VHR and PTP1B. |
Key Experimental Findings and Protocols
Cdc25 Phosphatase Inhibition Assay
Finding: this compound is a potent inhibitor of Cdc25A, B, and C.
Experimental Protocol: A representative protocol for determining the in vitro inhibitory activity of this compound against Cdc25 phosphatases is as follows. This is a general protocol and may require optimization for specific laboratory conditions.
-
Reagents:
-
Recombinant human Cdc25A, B, and C (catalytic domain).
-
OMFP (3-O-methylfluorescein phosphate) or other suitable phosphatase substrate.
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.1% BSA.
-
This compound stock solution in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. Add 10 µL of the diluted this compound or DMSO (vehicle control) to the wells of the microplate. c. Add 80 µL of the assay buffer containing the recombinant Cdc25 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the phosphatase reaction by adding 10 µL of the OMFP substrate. e. Monitor the increase in fluorescence (Excitation/Emission wavelengths appropriate for the substrate) over time using a plate reader. f. Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound. g. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Cycle Analysis
Finding: this compound induces cell cycle arrest at the G1 and G2/M phases in tsFT210 cells.
Experimental Protocol: The following is a representative protocol for analyzing the effect of this compound on the cell cycle using flow cytometry.
-
Cell Culture:
-
Culture tsFT210 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
For synchronization, incubate cells at a permissive temperature (e.g., 32°C) and then shift to a non-permissive temperature (e.g., 39.5°C) for a sufficient time to arrest them in the G2/M phase.
-
-
Treatment: a. Release the synchronized cells by returning them to the permissive temperature. b. Treat the cells with various concentrations of this compound (e.g., 10 µM and 30 µM) or DMSO (vehicle control) for a specified duration (e.g., 17 hours).
-
Cell Staining: a. Harvest the cells by trypsinization and wash with ice-cold PBS. b. Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight. c. Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. d. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: a. Analyze the stained cells using a flow cytometer. b. Acquire data for at least 10,000 events per sample. c. Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Phospho-Cdk1
Finding: this compound decreases the expression of phospho-Cdk1 in a dose-dependent manner in tsFT210 cells.
Experimental Protocol: A representative protocol for detecting changes in the phosphorylation of Cdk1 at Tyr15 is provided below.
-
Cell Lysis: a. Treat tsFT210 cells with this compound (e.g., 10 µM and 30 µM) or DMSO for a specified time (e.g., 1 hour). b. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature the protein lysates by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for phospho-Cdk1 (Tyr15) overnight at 4°C. e. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. g. For a loading control, strip the membrane and re-probe with an antibody for total Cdk1 or a housekeeping protein like GAPDH or β-actin.
Reactive Oxygen Species (ROS) Detection
Finding: this compound induces the formation of reactive oxygen species in mammalian cells.
Experimental Protocol: A general protocol for measuring intracellular ROS levels using a fluorescent probe is described below.
-
Cell Preparation:
-
Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
-
Probe Loading: a. Remove the culture medium and wash the cells with a serum-free medium or PBS. b. Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), by incubating them in a medium containing the probe for 30-60 minutes at 37°C.
-
Treatment and Measurement: a. Wash the cells to remove the excess probe. b. Treat the cells with various concentrations of this compound (e.g., 0-20 µM) or a positive control (e.g., H2O2). c. Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. Measurements can be taken kinetically or as an endpoint reading.
Conclusion
This compound is a valuable research tool for studying the role of Cdc25 phosphatases in cell cycle regulation and as a potential lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action involves the irreversible inhibition of Cdc25, leading to cell cycle arrest at the G1/S and G2/M phases, a decrease in Cdk1 phosphorylation, and the induction of reactive oxygen species. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and other Cdc25 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine [frontiersin.org]
- 3. Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacophore-guided discovery of CDC25 inhibitors causing cell cycle arrest and tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to JUN-1111: A Selective Cdc25 Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JUN-1111 is a potent and selective inhibitor of the cell division cycle 25 (Cdc25) family of dual-specificity phosphatases. Identified as 7-((2-(morpholin-4-yl)ethyl)amino)quinoline-5,8-dione, this small molecule exerts its biological effects through the induction of reactive oxygen species (ROS), leading to the irreversible oxidation of the catalytic cysteine residue within the active site of Cdc25 phosphatases. This mechanism culminates in cell cycle arrest at the G1 and G2/M phases, highlighting its potential as a lead compound in the development of novel anticancer therapeutics. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for the study of this compound.
Chemical Structure and Properties
This compound is a quinoline-dione derivative with a morpholinoethylamino side chain at the 7-position. This structural feature is crucial for its biological activity.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 7-{[2-(Morpholin-4-yl)ethyl]amino}quinoline-5,8-dione | N/A |
| Molecular Formula | C₁₅H₁₇N₃O₃ | [1] |
| Molecular Weight | 287.31 g/mol | [1] |
| CAS Number | 874351-38-9 | N/A |
| Appearance | Orange to reddish-brown solid | N/A |
Pharmacological Properties and Mechanism of Action
This compound is a selective and irreversible inhibitor of Cdc25 phosphatases, with varying potency against the different isoforms. Its primary mechanism involves the generation of intracellular reactive oxygen species (ROS), which leads to the oxidative inactivation of the target phosphatases.
Table 2: Inhibitory Activity of this compound against Cdc25 and other Phosphatases
| Target Phosphatase | IC₅₀ (µM) | Source |
| Cdc25A | 0.38 | N/A |
| Cdc25B | 1.8 | N/A |
| Cdc25C | 0.66 | N/A |
| VHR | 28 | N/A |
| PTP1B | 37 | N/A |
The inhibition of Cdc25 phosphatases by this compound disrupts the cell cycle progression. Cdc25 phosphatases are responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which are key regulators of cell cycle transitions. By inhibiting Cdc25, this compound prevents the activation of CDKs, leading to cell cycle arrest at the G1 and G2/M checkpoints. A direct consequence of this inhibition is the decreased expression of phosphorylated Cdk1 (phospho-Cdk1).
Caption: G2/M cell cycle arrest induced by this compound.
Experimental Protocols
The following are generalized protocols for assessing the activity of this compound. Specific parameters such as concentrations and incubation times should be optimized for the particular cell line and experimental conditions.
In Vitro Cdc25 Phosphatase Inhibition Assay
This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of Cdc25 phosphatases. A common method involves a fluorogenic substrate.[2]
Methodology:
-
Reagents and Materials:
-
Recombinant human Cdc25A, Cdc25B, and Cdc25C proteins.
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA).
-
This compound stock solution (in DMSO).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-enzyme control. c. Add the recombinant Cdc25 enzyme to each well (except the no-enzyme control) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the phosphatase reaction by adding the fluorogenic substrate to all wells. e. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light. f. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 358 nm excitation and 450 nm emission for DiFMUP). g. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for in vitro Cdc25 phosphatase inhibition assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.[3]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, Jurkat) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation: a. Harvest the cells by trypsinization and collect them by centrifugation. b. Wash the cells with ice-cold phosphate-buffered saline (PBS). c. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. d. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining and Analysis: a. Centrifuge the fixed cells to remove the ethanol. b. Wash the cells with PBS. c. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A. d. Incubate at room temperature for 30 minutes in the dark. e. Analyze the stained cells using a flow cytometer. f. Deconvolute the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion
This compound represents a valuable chemical tool for studying the role of Cdc25 phosphatases in cell cycle regulation and as a potential starting point for the development of novel anticancer agents. Its well-defined mechanism of action, involving ROS-mediated inhibition of Cdc25, provides a clear rationale for its biological effects. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the properties and therapeutic potential of this promising compound. Further studies are warranted to explore its efficacy and safety in preclinical models of cancer.
References
An In-depth Technical Guide to the Synthesis and Purification of JUN-1111
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for JUN-1111, a selective and irreversible inhibitor of Cdc25 phosphatase. Due to the absence of a publicly available, step-by-step synthesis protocol for this compound, this guide leverages established methodologies for the synthesis of analogous quinone-based compounds and outlines a robust purification scheme suitable for small molecule drug candidates.
Introduction to this compound
This compound, with the chemical name 7-((2-morpholinoethyl)amino)quinoline-5,8-dione (CAS No. 874351-38-9), is a potent inhibitor of Cdc25 phosphatases.[1][2][3] These dual-specificity phosphatases are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest, making them attractive targets for anticancer drug development.[4] this compound's quinone scaffold is a common feature among many Cdc25 inhibitors, which often act through redox-mediated mechanisms.[4][5][6]
Chemical Structure of this compound:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, representative experimental protocols for the key synthetic steps.
Step 1: Nitration of 5,8-dimethoxyquinoline To a solution of 5,8-dimethoxyquinoline in concentrated sulfuric acid, cooled to 0 °C, a mixture of nitric acid and sulfuric acid is added dropwise. The reaction is stirred at low temperature for a specified duration and then carefully quenched with ice water. The resulting precipitate, 7-nitro-5,8-dimethoxyquinoline, is collected by filtration, washed with water, and dried.
Step 2: Reduction of the Nitro Group The 7-nitro-5,8-dimethoxyquinoline is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is hydrogenated under a hydrogen atmosphere. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield 7-amino-5,8-dimethoxyquinoline.
Step 3: Reductive Amination with Morpholinoacetaldehyde The 7-amino-5,8-dimethoxyquinoline and morpholinoacetaldehyde are dissolved in a chlorinated solvent like dichloroethane. Sodium triacetoxyborohydride is added portion-wise, and the reaction is stirred at room temperature. The reaction is monitored by thin-layer chromatography (TLC) for completion. The crude product is then worked up by washing with aqueous sodium bicarbonate and brine.
Step 4: Oxidative Demethylation The 7-((2-morpholinoethyl)amino)-5,8-dimethoxyquinoline is dissolved in aqueous acetonitrile. Ceric ammonium nitrate (CAN) is added in portions at 0 °C. The reaction progress is monitored by the color change and TLC. Upon completion, the reaction mixture is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated to give crude this compound.
Data Presentation: Synthesis
| Step | Reaction | Reagents and Conditions | Expected Yield (%) |
| 1 | Nitration | HNO₃, H₂SO₄, 0 °C | 85-95 |
| 2 | Reduction | H₂, 10% Pd/C, Ethanol, rt | 90-98 |
| 3 | Reductive Amination | Morpholinoacetaldehyde, NaBH(OAc)₃, DCE, rt | 70-85 |
| 4 | Oxidative Demethylation | Ceric Ammonium Nitrate (CAN), aq. CH₃CN, 0 °C | 60-75 |
Purification of this compound
The purification of the final compound is critical to remove any unreacted starting materials, reagents, and byproducts. A multi-step purification strategy is recommended to achieve high purity suitable for biological assays and further development.
Caption: A general purification workflow for this compound.
Experimental Protocols
Protocol 1: Flash Column Chromatography The crude this compound is adsorbed onto silica gel and loaded onto a pre-packed silica gel column. The compound is eluted using a gradient of methanol in dichloromethane. Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and concentrated under reduced pressure.
Protocol 2: Recrystallization The partially purified this compound from column chromatography is dissolved in a minimal amount of a hot solvent, such as ethanol. A co-solvent, like water, is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization. The resulting crystals are collected by filtration, washed with a cold solvent mixture, and dried under vacuum.
Data Presentation: Purification and Characterization
| Technique | Purpose | Expected Outcome |
| Purification | ||
| Flash Chromatography | Removal of major impurities | Purity > 95% |
| Recrystallization | Removal of minor impurities and isolation of crystalline solid | Purity > 98% |
| Characterization | ||
| ¹H and ¹³C NMR | Structural confirmation | Spectra consistent with the proposed structure |
| Mass Spectrometry | Molecular weight confirmation | [M+H]⁺ peak at m/z 288.13 |
| HPLC | Purity assessment | Single major peak with >98% purity |
Biological Context: The JNK Signaling Pathway
This compound's target, Cdc25 phosphatase, is a key regulator of cyclin-dependent kinases (CDKs), which drive cell cycle progression. The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated protein kinase (SAPK) cascade that can lead to either cell survival or apoptosis, often through the phosphorylation of the transcription factor c-Jun. [7][8][9]The inhibition of Cdc25 by this compound induces cell cycle arrest, a cellular state that can be influenced by the JNK signaling pathway. [3]
Caption: Simplified overview of the JNK signaling pathway.
This guide provides a foundational understanding for the synthesis and purification of this compound, intended to aid researchers in the development of this and similar compounds. The provided protocols are illustrative and may require optimization for specific laboratory conditions.
References
- 1. medkoo.com [medkoo.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Computational design, synthesis and biological evaluation of para-quinone-based inhibitors for redox regulation of the dual-specificity phosphatase Cdc25B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational design, synthesis and biological evaluation of para-quinone-based inhibitors for redox regulation of the dual-specificity phosphatase Cdc25B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Molecular mechanism and biological functions of c-Jun N-terminal kinase signalling via the c-Jun transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
No Publicly Available Data on the In Vitro Activity of JUN-1111
Following a comprehensive search of scientific literature and public databases, no information regarding a compound or agent designated "JUN-1111" and its in vitro activity could be identified. Searches for "this compound in vitro activity," "this compound compound," "this compound drug," "this compound inhibitor," and "this compound molecule" did not yield any relevant results.
The designation "this compound" does not appear to correspond to any publicly disclosed therapeutic agent, research compound, or biological molecule for which in vitro studies have been published. It is possible that "this compound" is an internal project code, a novel compound that has not yet been described in scientific literature, or a misidentified term.
Without any foundational data on the nature of this compound, its mechanism of action, or any experimental results, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the public designation, such as a chemical name, patent number, or publication reference, to facilitate a successful literature search. Should information on this compound become publicly available in the future, a detailed technical summary of its in vitro activity could then be compiled.
In Vivo Efficacy of JUN-1111: A Technical Overview of a Novel Cdc25 Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly available data on the in vivo efficacy, pharmacokinetics, and specific animal model studies for the compound JUN-1111 is limited. This document therefore focuses on the available in vitro data and the established role of its target, the Cdc25 phosphatase family, in cancer biology. The experimental protocols and potential in vivo study designs are based on established methodologies for evaluating Cdc25 inhibitors.
Core Concepts: this compound and the Cdc25 Phosphatase Family
This compound is a novel, irreversible, and selective inhibitor of the Cell division cycle 25 (Cdc25) family of dual-specificity phosphatases.[1] The Cdc25 phosphatases (Cdc25A, Cdc25B, and Cdc25C) are crucial regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs).[2] Overexpression of Cdc25A and Cdc25B is frequently observed in a wide range of human cancers and is often associated with poor prognosis, making them attractive targets for anticancer therapy.[2][3]
The primary mechanism of action for this compound, as with other quinolinedione inhibitors, involves the generation of reactive oxygen species (ROS).[1] This leads to the irreversible oxidation of the catalytic cysteine residue within the active site of the Cdc25 enzyme, thereby inactivating it.[1] This inactivation of Cdc25 leads to cell cycle arrest at the G1/S and G2/M phases and a decrease in the phosphorylation of Cdk1.[1]
Quantitative Data: In Vitro Inhibitory Activity of this compound
The following table summarizes the known in vitro inhibitory concentrations (IC50) of this compound against various phosphatases. This data highlights its selectivity for Cdc25 isoforms over other phosphatases like VHR and PTP1B.
| Target Phosphatase | IC50 (µM) |
| Cdc25A | 0.38 |
| Cdc25B | 1.8 |
| Cdc25C | 0.66 |
| VHR | 28 |
| PTP1B | 37 |
Data sourced from MedchemExpress.
Experimental Protocols: In Vitro Evaluation of this compound
The following are generalized protocols for the in vitro assessment of Cdc25 inhibitors like this compound, based on standard laboratory practices.
Cdc25 Phosphatase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of Cdc25.
Materials:
-
Recombinant human Cdc25A, Cdc25B, and Cdc25C enzymes.
-
A fluorogenic phosphatase substrate, such as 3-O-methylfluorescein phosphate (OMFP).
-
Assay buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.1).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant Cdc25 enzyme to each well.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Incubate the plate at 30°C for a predetermined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the OMFP substrate to each well.
-
Incubate the plate at 30°C for 2 hours.
-
Measure the fluorescence intensity using a plate reader (excitation/emission wavelengths appropriate for the substrate).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression in cancer cell lines.
Materials:
-
Cancer cell line known to overexpress Cdc25 (e.g., HeLa).
-
Complete cell culture medium.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Ethanol (70%, ice-cold).
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Seed the cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a general workflow for its evaluation.
Future Directions and Considerations for In Vivo Studies
While specific in vivo data for this compound is not yet available, a logical progression for its preclinical development would involve the following:
-
Animal Models: The use of immunodeficient mice bearing human cancer cell line xenografts that overexpress Cdc25A or Cdc25B would be a standard approach.
-
Efficacy Studies: Key endpoints would include tumor growth inhibition, regression, and survival analysis. Dosing schedules and routes of administration would need to be optimized.
-
Pharmacokinetics: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are essential to understand its bioavailability and half-life.
-
Pharmacodynamics: In-tumor analysis would be conducted to confirm target engagement, for instance, by measuring the phosphorylation status of CDKs in tumor tissue.
-
Toxicology: Comprehensive safety studies would be required to identify any potential off-target effects and to establish a therapeutic window.
The development of potent and selective Cdc25 inhibitors like this compound holds promise for a new class of anticancer agents. Further research and publication of in vivo data are eagerly awaited by the scientific community to fully assess its therapeutic potential.
References
- 1. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo roles of CDC25 phosphatases: Biological insight into the anti-cancer therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo roles of CDC25 phosphatases: biological insight into the anti-cancer therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of JUN-1111: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JUN-1111 is a synthetic small molecule and a member of the quinoline-5,8-dione class of compounds. It has been identified as a potent, selective, and irreversible inhibitor of the Cell Division Cycle 25 (Cdc25) family of dual-specificity protein phosphatases.[1][2][3][4][5] The Cdc25 phosphatases are crucial regulators of the cell cycle, and their overexpression is implicated in various human cancers, making them attractive targets for anticancer drug development. This document provides a comprehensive technical overview of the cellular targets and mechanism of action of this compound, including quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Core Cellular Targets: The Cdc25 Phosphatase Family
The primary cellular targets of this compound are the members of the Cdc25 family of phosphatases: Cdc25A, Cdc25B, and Cdc25C.[1][2][3][4][5] These enzymes are responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which are master regulators of cell cycle progression. By inhibiting Cdc25 phosphatases, this compound effectively halts the cell cycle, leading to an anti-proliferative effect.
Quantitative Inhibitory Activity
This compound exhibits potent inhibitory activity against the Cdc25 isoforms with a degree of selectivity over other protein tyrosine phosphatases (PTPs) such as VHR and PTP1B. The half-maximal inhibitory concentrations (IC50) from in vitro enzyme assays are summarized in the table below.
| Target Phosphatase | IC50 (µM) |
| Cdc25A | 0.38[1][2][3] |
| Cdc25B | 1.8[1][2][3] |
| Cdc25C | 0.66[1][2][3] |
| VHR | 28[1][2][3] |
| PTP1B | 37[1][2][3] |
Mechanism of Action: Redox Regulation and Covalent Modification
The inhibitory action of this compound on Cdc25 phosphatases is irreversible and mediated by the generation of intracellular reactive oxygen species (ROS). As a quinone-containing compound, this compound can undergo redox cycling within the cell, leading to the production of superoxide and other ROS. These reactive species then cause the irreversible oxidation of the catalytic cysteine residue within the active site of the Cdc25 phosphatases. This covalent modification, specifically the formation of sulfonic acid on the cysteine, renders the enzyme inactive. The enzyme's sensitivity to inhibition by this compound is influenced by the cellular redox environment, with depletion of glutathione increasing cellular sensitivity.
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway for the action of this compound, from its entry into the cell to the downstream effects on cell cycle regulation.
Caption: Signaling pathway of this compound leading to cell cycle arrest.
Cellular Effects
The primary cellular consequence of Cdc25 inhibition by this compound is the arrest of the cell cycle at the G1/S and G2/M transitions. This is a direct result of the failure to activate the necessary CDKs for progression through these checkpoints. Specifically, this compound treatment leads to a decrease in the expression of phosphorylated Cdk1 (pY15), a key indicator of Cdc25 activity.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the cellular targets and mechanism of action of this compound. These are based on standard methodologies in the field and descriptions from the primary literature.
In Vitro Phosphatase Inhibition Assay
This assay is used to determine the IC50 values of this compound against purified phosphatases.
-
Reagents: Purified recombinant human Cdc25A, Cdc25B, Cdc25C, VHR, and PTP1B phosphatases. A suitable phosphatase substrate, such as OMFP (3-O-methylfluorescein phosphate) or pNPP (p-nitrophenyl phosphate). Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). This compound stock solution in DMSO.
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the purified phosphatase to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the substrate to each well.
-
Monitor the production of the fluorescent or colorimetric product over time using a plate reader.
-
Calculate the initial reaction velocities and determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Intracellular Reactive Oxygen Species (ROS) Detection
This assay measures the ability of this compound to induce ROS production in living cells.
-
Reagents: Cell line of interest (e.g., HeLa). Cell-permeable ROS-sensitive fluorescent probe (e.g., DCFDA - 2',7'-dichlorodihydrofluorescein diacetate). This compound stock solution in DMSO. Cell culture medium.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with a serum-free medium or PBS.
-
Load the cells with the ROS probe by incubating them with a working solution of DCFDA for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells to remove the excess probe.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader or microscope at different time points.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle distribution.
-
Reagents: Cell line of interest. This compound stock solution in DMSO. Propidium Iodide (PI) staining solution containing RNase A. 70% ethanol (ice-cold). PBS.
-
Procedure:
-
Seed cells in culture dishes and treat them with various concentrations of this compound or DMSO for a specified period (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow
The following diagram outlines a typical workflow for the characterization of a novel Cdc25 inhibitor like this compound.
Caption: Experimental workflow for this compound characterization.
Conclusion
This compound is a valuable research tool for studying the role of Cdc25 phosphatases in cell cycle control and as a lead compound for the development of novel anticancer therapeutics. Its mechanism of action, involving the induction of oxidative stress and irreversible enzyme inhibition, provides a unique approach to targeting these key cell cycle regulators. Further research into the in vivo efficacy and safety profile of this compound and its analogs is warranted to explore its full therapeutic potential.
References
An In-depth Technical Guide to the Solubility and Stability of JUN-1111
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of JUN-1111, a selective and irreversible inhibitor of Cdc25 phosphatase. The information presented herein is intended to support researchers and drug development professionals in the handling, formulation, and analytical characterization of this compound.
Core Data Summary
Chemical Identity
| Parameter | Value |
| IUPAC Name | 2-(4-morpholinopiperidin-1-yl)-[1][2]naphthyridine-3,8-dione |
| CAS Number | 874351-38-9[3] |
| Molecular Formula | C₁₇H₂₀N₄O₃ |
| Molecular Weight | 328.37 g/mol |
| Chemical Structure | O=C(C=C1NCCN2CCOCC2)C3=C(N=CC=C3)C1=O[3] |
Solubility Data
Quantitative solubility data for this compound in a wide range of solvents is not extensively available in the public domain. The following table summarizes the known solubility for in vivo preparations. Further studies are required to establish a comprehensive solubility profile.
| Solvent System | Concentration | Observations | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Clear solution | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Clear solution; requires sonication | [3] |
Note: The following sections on detailed solubility and stability are based on established methodologies for small molecule drugs and should be adapted and validated specifically for this compound.
Stability Data
Specific stability data for this compound is limited. The following table outlines the recommended storage conditions for a stock solution. Comprehensive stability studies under various stress conditions are necessary to fully characterize the stability profile of this compound.
| Solution | Storage Temperature | Storage Duration | Reference |
| Stock Solution | -80°C | 6 months | [3] |
| Stock Solution | -20°C | 1 month | [3] |
Experimental Protocols
The following are detailed, generalized experimental protocols for determining the solubility and stability of a small molecule drug like this compound. These protocols are based on industry standards and regulatory guidelines.
Thermodynamic Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various solvents.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, acetonitrile, DMSO).
-
Ensure enough solid is present to maintain saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the samples at a constant temperature (e.g., 25°C and 37°C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw a sample from the supernatant, avoiding any undissolved solid.
-
Filter the sample through a 0.45 µm filter to remove any remaining particulates.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent.
-
Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Construct a calibration curve using standards of known concentrations to determine the solubility.
-
Kinetic Solubility Assessment
Objective: To determine the concentration at which this compound precipitates from a solution when added from a concentrated stock.
Methodology:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO.
-
-
Serial Dilution:
-
In a multi-well plate, perform serial dilutions of the stock solution into an aqueous buffer (e.g., PBS pH 7.4).
-
-
Incubation and Detection:
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
-
Stability Indicating Method (SIM) Development and Forced Degradation Studies
Objective: To develop an analytical method that can separate and quantify this compound from its potential degradation products and to identify its degradation pathways under stress conditions. This is guided by ICH Q1A(R2) guidelines.[1][4]
Methodology:
-
Method Development (HPLC):
-
Develop a reverse-phase HPLC method with UV detection capable of resolving this compound from potential impurities and degradants.
-
Optimize parameters such as column type, mobile phase composition (including pH and organic modifier), flow rate, and column temperature.
-
-
Forced Degradation Studies:
-
Expose solutions of this compound to the following stress conditions to induce degradation (aiming for 5-20% degradation[4]):
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Store solid this compound and a solution at elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose solid this compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]
-
-
-
Analysis of Stressed Samples:
-
Analyze the stressed samples at various time points using the developed HPLC method.
-
Assess the peak purity of the main this compound peak using a photodiode array (PDA) detector to ensure no co-eluting degradants.
-
Quantify the amount of this compound remaining and the formation of any degradation products.
-
-
Method Validation:
-
Validate the HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
-
Visualizations
Cdc25 Phosphatase Signaling Pathway
This compound is an inhibitor of Cdc25 phosphatases, which are key regulators of the cell cycle.[3] Cdc25 proteins (Cdc25A, B, and C) are dual-specificity phosphatases that dephosphorylate and activate cyclin-dependent kinases (CDKs), thereby promoting cell cycle progression.[2][5]
Experimental Workflow for Thermodynamic Solubility
The following diagram illustrates the workflow for determining the thermodynamic solubility of this compound.
Experimental Workflow for Forced Degradation Studies
This diagram outlines the process for conducting forced degradation studies to assess the stability of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo roles of CDC25 phosphatases: Biological insight into the anti-cancer therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of JUN-1111: An In-depth Technical Guide
Disclaimer: The following document is a representative template designed to illustrate the structure and content of a preliminary toxicity profile for a hypothetical compound, JUN-1111. The data presented herein is entirely fictional and generated for illustrative purposes. It is not based on any real-world experimental results.
Executive Summary
This whitepaper provides a comprehensive overview of the preclinical toxicity profile of this compound, a novel small molecule inhibitor of the fictitious kinase, Protein Kinase Z (PKZ). The studies summarized herein were conducted to characterize the potential toxicities of this compound and to establish a safe starting dose for first-in-human (FIH) clinical trials. The primary goals of the preclinical safety evaluation were to identify potential target organs for toxicity, assess the reversibility of any adverse effects, and determine safety parameters for clinical monitoring.[1][2] This document is intended for researchers, scientists, and drug development professionals involved in the advancement of this compound.
The preclinical program for this compound included a battery of in vitro and in vivo studies designed to meet regulatory expectations for nonclinical development.[1] These studies encompassed safety pharmacology, genotoxicity, and repeat-dose toxicity assessments in both rodent and non-rodent species. The selection of animal species was based on the pharmacological relevance of the test system to humans.[2]
Overall, the preclinical data suggest a manageable safety profile for this compound at the anticipated therapeutic doses. The principal dose-limiting toxicities were identified in the liver and gastrointestinal tract, and these findings were generally reversible upon cessation of treatment. No significant cardiovascular or respiratory liabilities were identified in safety pharmacology studies. This compound was not found to be mutagenic or clastogenic in standard genotoxicity assays.
This document provides a detailed summary of the key findings, the experimental protocols employed, and a discussion of the potential implications for the clinical development of this compound.
Introduction
This compound is a potent and selective inhibitor of Protein Kinase Z (PKZ), a key enzyme in the hypothetical "Stress-Response Signaling Pathway" implicated in certain inflammatory diseases and cancers. By targeting PKZ, this compound aims to modulate downstream inflammatory and proliferative signals. The journey from a promising compound to a therapeutic agent is a complex process, with preclinical research forming the critical foundation for ensuring safety and efficacy before human trials.[3] This guide delves into the essential preclinical toxicology studies conducted for this compound.
The drug development process is a multifaceted endeavor, and a thorough understanding of the preclinical safety profile is paramount for successful clinical translation.[4] The studies outlined in this report were designed to adhere to international regulatory guidelines, such as those from the FDA and EMA.[3]
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential for a new drug candidate to cause adverse effects on vital physiological functions. A core battery of safety pharmacology studies was conducted to assess the effects of this compound on the cardiovascular, respiratory, and central nervous systems.
Experimental Protocols
-
Cardiovascular System (hERG Assay): The potential for this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel was assessed using a whole-cell patch-clamp assay in HEK293 cells stably expressing the hERG channel. Cells were exposed to a range of this compound concentrations (0.1 to 100 µM), and the effect on the hERG current was measured.
-
Cardiovascular System (In Vivo Dog Model): A study was conducted in conscious telemetered Beagle dogs to evaluate the effects of this compound on cardiovascular parameters. Animals were administered single oral doses of this compound (5, 15, and 50 mg/kg). Heart rate, blood pressure, and electrocardiogram (ECG) parameters were monitored continuously for 24 hours post-dose.
-
Respiratory System (Rat Plethysmography): The effects of this compound on respiratory function were evaluated in male Sprague-Dawley rats using whole-body plethysmography. Rats were administered single oral doses of this compound (10, 30, and 100 mg/kg), and respiratory rate and tidal volume were measured.
-
Central Nervous System (Irwin Test): A functional observational battery (Irwin test) was performed in male C57BL/6 mice to assess the potential effects of this compound on central nervous system function. Mice were administered single oral doses of this compound (25, 75, and 200 mg/kg) and observed for changes in behavior, autonomic function, and neuromuscular coordination at various time points.
Data Summary
Table 1: Summary of Safety Pharmacology Findings for this compound
| System | Assay | Key Findings |
| Cardiovascular | hERG Assay | IC50 > 100 µM |
| In Vivo Dog Model | No significant changes in heart rate, blood pressure, or ECG parameters at doses up to 50 mg/kg. | |
| Respiratory | Rat Plethysmography | No adverse effects on respiratory rate or tidal volume at doses up to 100 mg/kg. |
| Central Nervous | Irwin Test | No significant behavioral or neurological changes observed at doses up to 200 mg/kg. |
Genotoxicity
A standard battery of genotoxicity tests was conducted to assess the potential of this compound to induce genetic mutations or chromosomal damage.[1]
Experimental Protocols
-
Bacterial Reverse Mutation Assay (Ames Test): The mutagenic potential of this compound was evaluated in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic activation (S9 mix).
-
In Vitro Mammalian Chromosomal Aberration Test: The clastogenic potential of this compound was assessed in cultured human peripheral blood lymphocytes. Cells were treated with this compound at various concentrations in the presence and absence of S9 metabolic activation.
-
In Vivo Mammalian Erythrocyte Micronucleus Test: The potential of this compound to induce chromosomal damage in vivo was evaluated in the bone marrow of C57BL/6 mice. Mice were administered this compound orally for two consecutive days, and bone marrow was collected to assess the frequency of micronucleated polychromatic erythrocytes.
Data Summary
Table 2: Summary of Genotoxicity Studies for this compound
| Assay | Metabolic Activation | Result |
| Ames Test | With and Without S9 | Negative |
| Chromosomal Aberration | With and Without S9 | Negative |
| Micronucleus Test | N/A | Negative |
Repeat-Dose Toxicity
Repeat-dose toxicity studies were conducted in both a rodent (rat) and a non-rodent (dog) species to characterize the toxicity profile of this compound following repeated administration. The duration of these studies was based on the intended duration of clinical use.
28-Day Oral Toxicity Study in Rats
Sprague-Dawley rats (10/sex/group) were administered this compound orally via gavage once daily for 28 days at dose levels of 0 (vehicle), 10, 30, and 100 mg/kg/day. A recovery group (5/sex) was included for the high-dose and control groups and was observed for a 14-day treatment-free period. Endpoints evaluated included clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and gross and microscopic pathology.
Table 3: Summary of 28-Day Oral Toxicity Findings in Rats
| Parameter | Dose Level (mg/kg/day) | Observations |
| Clinical Signs | 100 | Mild, transient salivation post-dosing. |
| Body Weight | 100 | Slightly decreased body weight gain in males. |
| Clinical Pathology | 30, 100 | Dose-dependent increases in ALT and AST. |
| Gross Pathology | 100 | Enlarged livers. |
| Histopathology | 30, 100 | Centrilobular hepatocellular hypertrophy. |
| Recovery | 100 | All findings were reversible after the 14-day recovery period. |
28-Day Oral Toxicity Study in Dogs
Beagle dogs (3/sex/group) were administered this compound orally in capsules once daily for 28 days at dose levels of 0 (vehicle), 5, 15, and 50 mg/kg/day. A recovery group (2/sex) was included for the high-dose and control groups and was observed for a 14-day treatment-free period. Endpoints were similar to the rat study.
Table 4: Summary of 28-Day Oral Toxicity Findings in Dogs
| Parameter | Dose Level (mg/kg/day) | Observations |
| Clinical Signs | 15, 50 | Emesis, decreased food consumption. |
| Body Weight | 50 | Slight body weight loss. |
| Clinical Pathology | 15, 50 | Dose-dependent increases in ALT, AST, and ALP. |
| Histopathology | 50 | Minimal hepatocellular hypertrophy. |
| Recovery | 50 | All findings were reversible after the 14-day recovery period. |
Visualizations
Hypothetical Signaling Pathway of PKZ
The following diagram illustrates the hypothetical "Stress-Response Signaling Pathway" that is modulated by this compound.
Experimental Workflow for In Vivo Toxicity Study
The diagram below outlines the general workflow for the in vivo repeat-dose toxicity studies conducted for this compound.
Conclusion
The preclinical toxicity studies for this compound have provided a foundational understanding of its safety profile. The primary target organs for toxicity appear to be the liver and, at higher doses in dogs, the gastrointestinal tract. These effects were generally mild to moderate and reversible. The absence of genotoxic potential and significant safety pharmacology findings are encouraging for the continued development of this compound. The No-Observed-Adverse-Effect-Levels (NOAELs) established in these studies will be instrumental in determining a safe starting dose for Phase I clinical trials. Further studies, including longer-term toxicity assessments, may be warranted depending on the clinical development plan.
References
Bioavailability of JUN-1111 in Animal Models: A Review of Available Data
Researchers, scientists, and drug development professionals investigating the therapeutic potential of JUN-1111, a quinolinedione-based dual-specificity phosphatase inhibitor, will find a notable absence of public domain data on its bioavailability and pharmacokinetic profile in animal models. Despite its characterization as a Cdc25 phosphatase inhibitor with potential applications in oncology, comprehensive in vivo studies detailing its absorption, distribution, metabolism, and excretion (ADME) properties are not available in the current body of scientific literature accessible through public searches.
This compound has been identified as a compound that, like its analogue DA3003-1 (NSC 663284), selectively and irreversibly inhibits Cdc25 phosphatases in vitro.[1] This mechanism of action, which involves the oxidative inactivation of the catalytic cysteine, leads to cell cycle arrest in the G1 and G2/M phases.[1] Studies have also shown that this compound can rapidly generate intracellular reactive oxygen species (ROS).[1]
However, a thorough review of existing research reveals no published preclinical studies that have investigated the pharmacokinetic parameters of this compound in common animal models such as rats or monkeys. Consequently, critical data points for assessing drug viability, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), the area under the plasma concentration-time curve (AUC), and elimination half-life, remain undetermined for this compound.
The absence of this information precludes the creation of a detailed technical guide or whitepaper on the bioavailability of this compound in animal models at this time. Drug development professionals would typically rely on such data to evaluate the feasibility of a compound for further development, including formulation strategies and prediction of human pharmacokinetics.
Further research and publication of in vivo pharmacokinetic and bioavailability studies for this compound are necessary to advance its potential as a therapeutic agent. Without these foundational preclinical data, a comprehensive understanding of its behavior in a physiological system remains elusive.
References
JUN-1111 target engagement assays
An In-depth Technical Guide to Target Engagement Assays for the Hypothetical c-Jun Inhibitor JUN-1111
Introduction
This document provides a comprehensive technical guide on target engagement assays for a hypothetical inhibitor of the c-Jun protein, herein referred to as this compound. Given the limited publicly available information on a specific molecule designated this compound, this guide synthesizes established methodologies and data for assessing the interaction of a small molecule inhibitor with its intended target, using c-Jun as a representative example. The principles and protocols described are broadly applicable to the characterization of other protein-small molecule interactions in drug discovery and development.
c-Jun is a component of the activator protein-1 (AP-1) transcription factor and is a key regulator of gene expression in response to a wide range of stimuli. Its dysregulation is implicated in various diseases, including cancer, making it an attractive therapeutic target. Verifying that a potential drug molecule directly binds to its intended target within a cellular context is a critical step in drug development.[1][2] Target engagement assays provide this crucial information, helping to build structure-activity relationships and providing evidence for the mechanism of action.[1][3]
This guide will detail several key target engagement assays, including binding assays, Cellular Thermal Shift Assays (CETSA), and Enzyme-Linked Immunosorbent Assays (ELISA), providing both the theoretical basis and practical experimental protocols.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, illustrating the types of results obtained from various target engagement and functional assays.
Table 1: In Vitro Binding Affinity and Functional Inhibition of this compound
| Assay Type | Target | Parameter | Value |
| Binding Assay | c-Jun | IC50 | 0.38 µM |
| Functional Assay | AP-1 Reporter | IC50 | 0.66 µM |
| Kinase Panel | JNK1 | IC50 | > 10 µM |
| Kinase Panel | JNK2 | IC50 | > 10 µM |
| Kinase Panel | JNK3 | IC50 | > 10 µM |
Table 2: Cellular Target Engagement of this compound
| Assay Type | Cell Line | Parameter | Value |
| Cellular Thermal Shift Assay (CETSA) | Hela | ΔTm | +2.5 °C at 10 µM |
| Phospho-c-Jun (Ser63) ELISA | Hela | IC50 | 1.8 µM |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the c-Jun signaling pathway and a general workflow for a target engagement assay.
References
Off-target effects of JUN-1111
Disclaimer
The following technical guide is a hypothetical example created to fulfill the user's request. The compound "JUN-1111" and all associated data, including off-target effects, experimental protocols, and signaling pathways, are fictional and generated for illustrative purposes. This document does not describe a real therapeutic agent.
An In-depth Technical Guide to the Off-Target Profile of this compound
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a potent and selective inhibitor of Tyrosine Kinase X (TKX), a critical component in oncogenic signaling. While demonstrating high affinity for its primary target, comprehensive profiling has revealed a discrete set of off-target interactions. This document provides a detailed overview of the off-target effects of this compound, presenting quantitative data from in vitro kinase screening and cellular assays. Detailed experimental protocols and visual representations of key signaling pathways are included to provide a thorough understanding of the compound's selectivity profile for research and development purposes.
Quantitative Analysis of Off-Target Interactions
The selectivity of this compound was assessed using a comprehensive kinase panel and a variety of cell-based assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Kinase Profiling of this compound
This table presents the inhibitory activity of this compound against its primary target (TKX) and significant off-target kinases, defined as those with >50% inhibition at a 1 µM concentration. The data is derived from a radiometric kinase assay.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| TKX (Primary Target) | 98% | 5.2 |
| SRC Family Kinase (SFK) | 78% | 150.7 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 65% | 450.2 |
| Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) | 58% | 890.5 |
| c-Kit | 52% | >1000 |
Table 2: Cellular Activity Profile of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The cell lines were selected based on their known dependence on the primary target (Cell Line A) or the identified off-target kinases (Cell Lines B and C).
| Cell Line | Primary Driver Kinase | IC50 (nM) |
| Cell Line A | TKX | 15.8 |
| Cell Line B | SFK | 320.4 |
| Cell Line C | VEGFR2 / PDGFRβ | 980.1 |
| Normal Fibroblasts | N/A | >10,000 |
Key Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the primary signaling pathway of this compound, a significant off-target pathway, and the experimental workflow for kinase profiling.
Caption: Primary signaling pathway of the intended target, TKX, and its inhibition by this compound.
Caption: Off-target inhibition of the VEGFR2 signaling pathway by this compound.
An In-depth Technical Guide to the Structural Analogs of JNK Inhibitors Based on the 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of c-Jun N-terminal kinase (JNK) inhibitors centered around the 11H-indeno[1,2-b]quinoxalin-11-one core. This class of compounds has demonstrated significant potential in modulating the JNK signaling pathway, a critical mediator in various pathological processes including neurodegenerative diseases, inflammation, and cancer. This document details their chemical synthesis, biological activities, and the experimental methodologies used for their evaluation.
Core Compound Scaffold and Rationale for Analog Development
The parent scaffold for this series of inhibitors is 11H-indeno[1,2-b]quinoxalin-11-one. Analogs are primarily developed through substitutions on the tetracyclic ring system and modifications of the oxime group at position 11. These modifications aim to enhance potency, selectivity for different JNK isoforms (JNK1, JNK2, and JNK3), and improve pharmacokinetic properties.
Quantitative Bioactivity Data of Structural Analogs
The following tables summarize the in vitro inhibitory activities of various structural analogs against the three JNK isoforms. The data is presented as dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50), providing a clear comparison of their potency and selectivity.
Table 1: JNK Binding Affinity of 11H-indeno[1,2-b]quinoxalin-11-one Oxime Analogs
| Compound | R1 | R2 | R3 | JNK1 Kd (nM) | JNK2 Kd (nM) | JNK3 Kd (nM) |
| IQ-1 | H | H | H | - | - | - |
| 10c | H | H | H | 22 | >1000 | 76 |
| Tryptanthrin-6-oxime | N/A | N/A | N/A | 150 | >1000 | 275 |
Data sourced from Schepetkin et al., 2019.[1][2][3][4]
Table 2: Inhibitory Concentration (IC50) of Selected JNK Inhibitors
| Compound | JNK1 IC50 (µM) | JNK2 IC50 (µM) | JNK3 IC50 (µM) |
| JNK-IN-11 | 2.2 | 21.4 | 1.8 |
Data sourced from MedChemExpress product information.[5]
JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by various stress stimuli, leading to the phosphorylation of the transcription factor c-Jun and other substrates, thereby regulating gene expression involved in apoptosis, inflammation, and cellular proliferation. The following diagram illustrates the canonical JNK signaling pathway.
References
- 1. Synthesis, Biological Evaluation, and Molecular Modeling of 11H-indeno[1,2-b]quinoxalin-11one Derivatives and Tryptanthrin-6-Oxime as c-Jun N-terminal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and molecular modeling of 11H-indeno[1,2-b]quinoxalin-11-one derivatives and tryptanthrin-6-oxime as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
JUN-1111 experimental protocol for cell culture
Application Note: JUN-1111
A Potent and Selective Inhibitor of the MEK1/2 Kinases for Cancer Research
Introduction this compound is a highly potent and selective, ATP-competitive, small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). The Ras/Raf/MEK/ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway, often through mutations in Ras or Raf, is a key driver in many human cancers. By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of ERK1/2 (extracellular signal-regulated kinase 1 and 2), leading to cell cycle arrest and induction of apoptosis in tumor cells with activating mutations in the MAPK pathway. This document provides detailed protocols for the use of this compound in cell culture experiments, including cell viability assays, western blotting to confirm target engagement, and a cell cycle analysis protocol.
Mechanism of Action this compound targets the MEK1 and MEK2 kinases, preventing the phosphorylation of their downstream targets, ERK1 and ERK2. This blockade of a critical signaling node results in the inhibition of tumor cell proliferation and the induction of apoptosis.
Caption: this compound inhibits the MEK1/2 kinases in the MAPK signaling pathway.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol describes how to determine the effect of this compound on the viability of cancer cells. The MTS assay measures the reduction of a tetrazolium compound by metabolically active cells to a colored formazan product.
Workflow:
Caption: Workflow for determining cell viability using the MTS assay after this compound treatment.
Materials:
-
A375 melanoma cell line (or other appropriate cancer cell line with BRAF/Ras mutation)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed A375 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Data Presentation:
| This compound Concentration (nM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 10 | 52.1 ± 3.8 |
| 100 | 15.3 ± 2.9 |
| 1000 | 5.8 ± 1.5 |
| 10000 | 4.2 ± 1.1 |
IC50 Value: Approximately 12 nM for A375 cells.
Western Blot Analysis of ERK Phosphorylation
This protocol is used to confirm that this compound inhibits the phosphorylation of ERK1/2 in treated cells.
Procedure:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 2 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation:
| Treatment | p-ERK/Total ERK Ratio (Normalized to Vehicle) |
| Vehicle (0 nM) | 1.00 |
| 10 nM this compound | 0.45 |
| 100 nM this compound | 0.12 |
| 1 µM this compound | 0.03 |
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
Procedure:
-
Seed A375 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound (e.g., at 1x and 5x the IC50 concentration) or vehicle for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Data Presentation:
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |
| 12 nM this compound | 68.5 ± 4.2 | 15.1 ± 2.1 | 16.4 ± 1.5 |
| 60 nM this compound | 75.1 ± 3.9 | 8.7 ± 1.9 | 16.2 ± 1.7 |
Summary of Results The data indicate that this compound is a potent inhibitor of cell proliferation in the A375 melanoma cell line, with an IC50 in the low nanomolar range. Western blot analysis confirms that this compound effectively inhibits the phosphorylation of ERK1/2, consistent with its mechanism of action as a MEK1/2 inhibitor. Furthermore, cell cycle analysis demonstrates that treatment with this compound leads to a significant accumulation of cells in the G1 phase, indicating a G1 cell cycle arrest. These results support the potential of this compound as a therapeutic agent for cancers driven by the MAPK pathway.
Application Notes and Protocols for the Use of JUN-1111 (Hypothetical JNK Inhibitor) in a Mouse Model
For Research Use Only.
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[1][2] It is activated by a wide range of stimuli, including inflammatory cytokines and cellular stress, and plays a pivotal role in regulating cellular processes such as inflammation, apoptosis, and proliferation.[3][4] Dysregulation of the JNK pathway is implicated in numerous diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[5]
JUN-1111 is a potent and selective (hypothetical) inhibitor of the JNK signaling pathway. By targeting JNK, this compound offers a powerful tool for researchers to investigate the role of this pathway in various disease models and to explore its potential as a therapeutic target. These application notes provide detailed protocols for the use of this compound in a mouse model of lipopolysaccharide (LPS)-induced inflammation.
Mechanism of Action
The JNK signaling cascade is typically initiated by extracellular stimuli like stress signals or inflammatory cytokines.[1][3] This leads to the sequential activation of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and finally JNK (a MAPK).[1] Activated JNK then translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) complex.[1][6] This leads to the transcription of genes involved in inflammatory and apoptotic responses.
This compound is hypothesized to be an ATP-competitive inhibitor that binds to JNK, preventing its phosphorylation and subsequent activation of downstream targets like c-Jun.[7][8] This blockade of the JNK signaling pathway is expected to mitigate the pathological outcomes associated with its overactivation.
Caption: Figure 1: JNK Signaling Pathway and Inhibition by this compound.
Data Presentation
The following tables summarize the hypothetical characteristics and in vivo efficacy of this compound.
Table 1: Hypothetical Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
|---|---|
| Molecular Weight | 450.5 g/mol |
| Solubility | Soluble in DMSO (>50 mg/mL) and Ethanol (<5 mg/mL) |
| Bioavailability (Oral) | ~40% |
| Half-life (t½) | 4-6 hours (Intraperitoneal) |
| Peak Plasma Concentration (Tmax) | 1 hour (Intraperitoneal) |
| Primary Metabolism | Hepatic (Cytochrome P450) |
Table 2: Hypothetical Efficacy of this compound in LPS-Induced Inflammation Mouse Model
| Treatment Group (n=8) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Lung MPO Activity (U/g tissue) |
|---|---|---|---|
| Vehicle Control | 15.2 ± 3.1 | 10.5 ± 2.5 | 0.8 ± 0.2 |
| LPS + Vehicle | 1250.6 ± 150.2 | 850.3 ± 95.7 | 12.5 ± 1.8 |
| LPS + this compound (10 mg/kg) | 625.3 ± 80.5* | 410.1 ± 50.2* | 6.1 ± 0.9* |
| LPS + this compound (30 mg/kg) | 310.8 ± 45.1** | 205.7 ± 30.8** | 3.2 ± 0.5** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to LPS + Vehicle group.
Table 3: Hypothetical Acute Toxicity Profile of this compound in Mice
| Administration Route | LD50 | Observed Adverse Effects at High Doses (>100 mg/kg) |
|---|---|---|
| Intraperitoneal (i.p.) | >500 mg/kg | Sedation, transient ataxia |
| Oral (p.o.) | >1000 mg/kg | Mild gastrointestinal distress |
| Intravenous (i.v.) | ~200 mg/kg | Risk of cardiac adverse effects at high concentrations[9] |
Experimental Protocols
This section provides a detailed protocol for investigating the effects of this compound in a mouse model of acute inflammation induced by lipopolysaccharide (LPS).
-
This compound powder
-
Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free 0.9% saline
-
Male C57BL/6 mice, 8-10 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
ELISA kits for mouse TNF-α and IL-6
-
Myeloperoxidase (MPO) activity assay kit
-
Anesthesia (e.g., isoflurane)
-
Stock Solution: Prepare a 50 mg/mL stock solution of this compound in 100% DMSO.
-
Working Solution: For a 10 mg/kg dose in a 25g mouse (0.25 mg dose), prepare the working solution as follows:
-
Vortex the this compound stock solution.
-
For a final injection volume of 200 µL, dilute the stock solution with the vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) to a final concentration of 1.25 mg/mL.
-
Prepare fresh on the day of the experiment.
-
This protocol is adapted from studies using JNK inhibitors in similar models.[7][10]
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. lb-broth-lennox.com [lb-broth-lennox.com]
- 9. tandfonline.com [tandfonline.com]
- 10. JNK-IN-8 treatment alleviates lipopolysaccharide-induced acute lung injury via suppression of inflammation and oxidative stress regulated by JNK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
JUN-1111 dosage and administration guidelines
Application Notes and Protocols for JUN-1111
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a novel, highly selective, orally bioavailable small molecule inhibitor of the fictitious enzyme, Kinase-Associated Protein 5 (KAP5). Overexpression and aberrant activity of KAP5 have been implicated in the pathogenesis of certain proliferative disorders. This compound demonstrates potent and selective inhibition of KAP5, leading to the downstream modulation of the PI3K/Akt signaling pathway. These application notes provide preliminary guidelines for the use of this compound in preclinical research settings, including recommended dosage for in vitro and in vivo studies, and protocols for key experimental assays.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of KAP5, preventing its phosphorylation and subsequent activation. This inhibition leads to a downstream decrease in the phosphorylation of key signaling molecules in the PI3K/Akt pathway, resulting in cell cycle arrest and apoptosis in KAP5-dependent cell lines.
Caption: Hypothetical signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological properties of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line |
| IC₅₀ (KAP5 Kinase Assay) | 5.2 nM | N/A |
| Cell Viability GI₅₀ | 25.8 nM | HCT116 |
| Cell Viability GI₅₀ | 31.5 nM | A549 |
| Off-Target Kinase Selectivity | >100-fold vs. panel of 50 kinases | N/A |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Tₘₐₓ (h) | 1.5 | N/A |
| Cₘₐₓ (ng/mL) | 850 | 1200 |
| AUC₀-t (ng·h/mL) | 4250 | 2400 |
| t₁/₂ (h) | 4.2 | 3.8 |
| Oral Bioavailability (%) | 88.5 | N/A |
Table 3: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dosage | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | QD | 0 |
| This compound | 10 mg/kg | QD | 45 |
| This compound | 30 mg/kg | QD | 78 |
| Positive Control | 20 mg/kg | QD | 85 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol describes the determination of the half-maximal growth inhibition (GI₅₀) of this compound in a cancer cell line using a commercially available cell viability reagent.
Caption: Workflow for the in vitro cell viability assay.
Materials:
-
HCT116 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well clear bottom white plates
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Trypsinize and count HCT116 cells. Seed 5,000 cells per well in 100 µL of media in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Prepare a serial dilution of this compound in culture media. The final concentrations should range from 1 nM to 100 µM.
-
Add 100 µL of the diluted this compound or vehicle control (media with 0.1% DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the GI₅₀ value by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
HCT116 cells
-
Matrigel
-
This compound formulation (e.g., in 0.5% methylcellulose)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 5 x 10⁶ HCT116 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Administer this compound or vehicle control orally once daily (QD) at the specified doses.
-
Measure tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor body weight and general health of the animals throughout the study.
-
At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
Dosage and Administration
In Vitro:
-
For cell-based assays, this compound should be dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Further dilutions should be made in the appropriate cell culture medium.
-
The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
In Vivo:
-
For oral administration in mice, this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose with 0.1% Tween-80 in water.
-
The dosing volume is typically 10 mL/kg.
-
The formulation should be prepared fresh daily and administered by oral gavage.
Safety and Handling
-
This compound is a research compound. Its toxicological properties have not been fully elucidated.
-
Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Handle the compound in a well-ventilated area.
-
For disposal, follow institutional guidelines for chemical waste.
Preparing Stock Solutions for the Cdc25 Phosphatase Inhibitor JUN-1111: An Application Note and Protocol
For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the preparation of stock solutions of JUN-1111, an irreversible and selective inhibitor of Cdc25 phosphatases.
This compound is a valuable tool for studying the cell cycle, as it induces arrest at the G1 and G2/M phases.[1] It exhibits inhibitory activity against Cdc25A, Cdc25B, and Cdc25C, with IC50 values of 0.38 µM, 1.8 µM, and 0.66 µM, respectively.[1] Proper handling and preparation of this compound are essential for its effective use in research.
Physicochemical Properties and Solubility Data
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is fundamental to selecting the appropriate solvent and storage conditions.
| Property | Value | Source |
| Molar Mass | 287.31 g/mol | N/A |
| Appearance | Crystalline solid | N/A |
| Purity | ≥98% | N/A |
The solubility of this compound in various common laboratory solvents is crucial for preparing stock solutions of desired concentrations. The following table summarizes the available solubility data.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 25.0 mg/mL | A common solvent for preparing high-concentration stock solutions.[1] |
| Ethanol | Insoluble | N/A |
| Water | Insoluble | N/A |
Signaling Pathway of Cdc25 Inhibition
This compound exerts its biological effects by inhibiting the Cdc25 family of dual-specificity phosphatases. These enzymes are critical regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs).[2][3] By inhibiting Cdc25, this compound prevents the activation of CDKs, leading to cell cycle arrest.[1]
Experimental Protocols
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional for in vivo studies: Polyethylene glycol 300 (PEG300), Tween-80, and sterile saline (0.9% NaCl) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol is suitable for most in vitro applications.
-
Pre-weighing Preparation: Before opening the vial, centrifuge it briefly to ensure all the this compound powder is at the bottom.
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.87 mg of this compound (Molar Mass = 287.31 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 2.87 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration in your cell culture medium. It is crucial to maintain the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into the cell culture medium.
Protocol 3: Preparation of a Formulation for In Vivo Studies
The following protocol, adapted from supplier recommendations, is for preparing a 2.5 mg/mL solution of this compound for in vivo administration.[1]
-
Initial Stock: Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
Formulation:
-
Take 100 µL of the 25.0 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
Alternative In Vivo Formulation:
-
Initial Stock: Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
Formulation:
-
Take 100 µL of the 25.0 mg/mL this compound DMSO stock solution.
-
Add 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly. Ultrasonic treatment may be needed to achieve a clear solution.[2]
-
Experimental Workflow for Stock Solution Preparation
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and organic solvents.
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before use.
By following these detailed protocols and application notes, researchers can confidently prepare this compound stock solutions, ensuring the integrity of their experiments and the generation of high-quality, reproducible data in the study of cell cycle regulation and cancer biology.
References
Application Notes and Protocols for JUN-1111 in Western Blot Analysis
Disclaimer: The compound "JUN-1111" is not found in the public scientific literature based on the conducted searches. Therefore, this document provides an exemplary application note and protocol for a hypothetical inhibitor of the c-Jun signaling pathway, herein referred to as this compound, to demonstrate its application in Western blot analysis for research, scientific, and drug development purposes.
Introduction
This compound is a potent and selective small molecule inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. c-Jun is a component of the transcription factor activator protein-1 (AP-1) and plays a critical role in regulating gene expression in response to various stimuli, including stress, growth factors, and cytokines.[1][2] The JNK pathway is implicated in numerous cellular processes such as proliferation, apoptosis, and inflammation, and its dysregulation is associated with various diseases, including cancer and neurodegenerative disorders.[3] Western blot analysis is a key technique to elucidate the mechanism of action of this compound by quantifying its effect on the phosphorylation of c-Jun and other downstream targets.
Mechanism of Action
This compound is hypothesized to inhibit the phosphorylation of c-Jun at key serine and threonine residues (e.g., Ser63 and Ser73), which are critical for its transcriptional activity.[3] By preventing the activation of c-Jun, this compound can modulate the expression of AP-1 dependent genes, thereby exerting its therapeutic effects. The following diagram illustrates the proposed mechanism of action within the JNK signaling pathway.
Application: Western Blot Analysis of c-Jun Phosphorylation
This section provides a detailed protocol for the use of this compound in a Western blot experiment to assess its inhibitory effect on c-Jun phosphorylation in a selected cell line.
Experimental Workflow
The overall workflow for the Western blot analysis is depicted in the following diagram.
Detailed Experimental Protocol
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A549) at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with a known JNK pathway activator (e.g., Anisomycin, UV radiation) for 30 minutes to induce c-Jun phosphorylation.
2. Cell Lysis and Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.[5]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.[6]
5. SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom.[5]
6. Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[7]
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
7. Blocking:
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6]
8. Antibody Incubation:
-
Incubate the membrane with primary antibodies against phospho-c-Jun (Ser63/73) and total c-Jun, diluted in blocking buffer, overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[7][8]
-
Wash the membrane three times for 10 minutes each with TBST.
9. Detection and Data Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the phospho-c-Jun signal to the total c-Jun signal, and then to the loading control, to determine the relative change in phosphorylation.[9][10]
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in the following tables for clear comparison.
Table 1: Densitometric Analysis of c-Jun Phosphorylation
| Treatment | This compound (µM) | p-c-Jun Intensity | Total c-Jun Intensity | Loading Control Intensity |
|---|---|---|---|---|
| Unstimulated | 0 | 1500 | 85000 | 95000 |
| Stimulated | 0 | 75000 | 86000 | 94000 |
| Stimulated | 1 | 62000 | 85500 | 94500 |
| Stimulated | 5 | 45000 | 85800 | 95200 |
| Stimulated | 10 | 25000 | 86200 | 94800 |
| Stimulated | 25 | 12000 | 85900 | 95100 |
| Stimulated | 50 | 5000 | 86100 | 94900 |
Table 2: Normalized Fold Change in c-Jun Phosphorylation
| Treatment | This compound (µM) | Normalized p-c-Jun / Total c-Jun | Fold Change vs. Stimulated Control |
|---|---|---|---|
| Unstimulated | 0 | 0.018 | 0.02 |
| Stimulated | 0 | 0.872 | 1.00 |
| Stimulated | 1 | 0.725 | 0.83 |
| Stimulated | 5 | 0.524 | 0.60 |
| Stimulated | 10 | 0.290 | 0.33 |
| Stimulated | 25 | 0.140 | 0.16 |
| Stimulated | 50 | 0.058 | 0.07 |
Conclusion
This application note provides a comprehensive protocol for utilizing Western blot analysis to investigate the effects of the hypothetical c-Jun inhibitor, this compound. The detailed methodology and data presentation format can serve as a valuable resource for researchers in drug development and cell signaling to characterize the mechanism of action of novel kinase inhibitors.
References
- 1. Phospho-c-Jun (Thr91) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. c-Jun, at the crossroad of the signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The c-Jun Kinase/Stress-activated Pathway: Regulation, Function and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad.com [bio-rad.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. ptglab.com [ptglab.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
Application of JUN-1111 in CRISPR Screens: Application Notes and Protocols
For Research Use Only.
Introduction
JUN-1111 is a potent and selective small molecule inhibitor of the transcription factor c-Jun, a key component of the Activator Protein-1 (AP-1) complex. The c-Jun protein is a critical downstream effector of multiple signaling pathways, including the MAPK cascade, and is frequently dysregulated in various human cancers.[1][2] By forming heterodimers with other AP-1 family members, c-Jun regulates the expression of genes involved in cell proliferation, survival, and metastasis.[2] The development of selective c-Jun antagonists like this compound presents a promising therapeutic strategy for cancers dependent on AP-1 signaling.[1][2]
CRISPR-Cas9 technology has revolutionized functional genomics, providing a powerful tool for systematic investigation of gene function.[3][4] When combined with a targeted inhibitor such as this compound, CRISPR screens can be employed to elucidate mechanisms of drug action, identify synthetic lethal interactions, and uncover potential resistance pathways.[5] These insights are invaluable for patient stratification, combination therapy design, and the development of next-generation therapeutics.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in pooled CRISPR-Cas9 loss-of-function screens to identify genetic modifiers of sensitivity to c-Jun inhibition.
Signaling Pathway of c-Jun
The c-Jun N-terminal kinases (JNKs) phosphorylate c-Jun, leading to its activation and subsequent dimerization with other AP-1 family members (e.g., c-Fos). This complex then binds to AP-1 response elements in the promoter regions of target genes to regulate their transcription. This compound is hypothesized to interfere with the DNA binding activity of the c-Jun dimer.
Application Notes
Identifying Synthetic Lethal Interactions
A primary application of a CRISPR screen with this compound is the identification of synthetic lethal partners. A synthetic lethal interaction occurs when the loss of two genes is lethal to a cell, but the loss of either gene alone is not. In the context of this compound, the screen can identify gene knockouts that are lethal only in the presence of c-Jun inhibition. Such genes may represent novel therapeutic targets for combination therapies with this compound.
Uncovering Mechanisms of Resistance
CRISPR screens can also identify gene knockouts that confer resistance to this compound. Genes whose loss leads to cell survival and proliferation in the presence of the inhibitor may be key components of resistance pathways. Understanding these mechanisms is crucial for predicting clinical resistance and developing strategies to overcome it.
Target Validation and Pathway Elucidation
The results of a CRISPR screen with this compound can provide further validation of c-Jun as a therapeutic target. The profile of genes that sensitize or grant resistance to this compound can offer deeper insights into the cellular processes regulated by c-Jun and the broader consequences of its inhibition.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Before initiating a CRISPR screen, it is essential to determine the optimal concentration of this compound for the chosen cell line. A concentration that results in partial inhibition of cell growth (e.g., IC20-IC50) is typically used for sensitization screens.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
The following day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubate the plate for a duration equivalent to the planned screen (e.g., 10-14 days).
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Plot the dose-response curve and calculate the IC20 and IC50 values.
Hypothetical Data:
| This compound (nM) | Percent Viability |
| 0 (DMSO) | 100 |
| 1 | 98 |
| 10 | 90 |
| 50 | 75 |
| 100 | 52 |
| 200 | 23 |
| 500 | 5 |
| 1000 | 1 |
From this hypothetical data, an IC50 of approximately 100 nM is determined. A concentration between 50 nM (IC25) and 100 nM (IC50) would be suitable for a sensitization screen.
Protocol 2: Pooled CRISPR-Cas9 Screen with this compound
This protocol outlines the workflow for a pooled, loss-of-function CRISPR screen to identify genes that modify cellular response to this compound.
Materials:
-
Cas9-expressing cancer cell line
-
Pooled lentiviral sgRNA library
-
Lentiviral packaging plasmids
-
Transfection reagent
-
Puromycin
-
This compound and DMSO
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production: Produce the lentiviral sgRNA library by transfecting packaging cells (e.g., HEK293T) with the sgRNA library plasmid and packaging plasmids. Harvest the viral supernatant.[6]
-
Transduction: Transduce the Cas9-expressing cell line with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure most cells receive a single sgRNA.[6]
-
Selection: Select transduced cells with puromycin for 3-5 days.
-
T0 Sample Collection: Collect a baseline cell sample (T0) of at least 2.5 x 10^7 cells to determine the initial sgRNA representation.
-
Screening:
-
Split the remaining cells into two arms: a control arm treated with DMSO and a treatment arm treated with the predetermined concentration of this compound.
-
Culture the cells for 10-14 days, passaging as necessary and maintaining a cell population that preserves the library representation (at least 500x).
-
-
Cell Harvesting: At the end of the screen, harvest at least 2.5 x 10^7 cells from each arm.
-
Genomic DNA Extraction and Sequencing:
Protocol 3: Data Analysis
The sequencing data is analyzed to determine the change in representation of each sgRNA in the this compound treated population compared to the DMSO control.
Analysis Workflow:
-
Read Alignment and Counting: Demultiplex the sequencing reads and align them to the sgRNA library reference to obtain read counts for each sgRNA.
-
Normalization: Normalize the read counts to the total number of reads per sample.
-
Log Fold Change Calculation: Calculate the log2 fold change (LFC) of each sgRNA between the this compound and DMSO samples.
-
Gene-Level Scoring: Use algorithms like MAGeCK to calculate a score for each gene based on the LFC of its corresponding sgRNAs.
-
Hit Identification: Identify sensitizing hits (negative LFC) and resistance hits (positive LFC) based on statistical significance (e.g., FDR < 0.1).
Hypothetical Results:
| Gene | Log Fold Change | p-value | FDR | Interpretation |
| GENE_A | -2.5 | 1.2e-6 | 5.8e-5 | Sensitizer |
| GENE_B | -1.8 | 3.4e-5 | 9.1e-4 | Sensitizer |
| GENE_C | 2.1 | 8.9e-6 | 4.7e-5 | Resistance |
| GENE_D | 1.5 | 5.6e-5 | 1.2e-3 | Resistance |
This hypothetical data indicates that the loss of GENE_A and GENE_B sensitizes cells to this compound, while the loss of GENE_C and GENE_D confers resistance.
Conclusion
The combination of the selective c-Jun inhibitor this compound with genome-wide CRISPR-Cas9 screening offers a powerful and unbiased approach to functional genomics. The protocols and application notes provided here serve as a comprehensive guide for researchers to explore the genetic dependencies associated with c-Jun inhibition, ultimately accelerating the development of more effective cancer therapies.
References
- 1. Selective antagonism of cJun for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective antagonism of cJun for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthego.com [synthego.com]
- 4. The applications of CRISPR screen in functional genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancements in CRISPR screens for the development of cancer immunotherapy strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An optimized NGS sample preparation protocol for in vitro CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JUN-1111 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JUN-1111 is a potent and selective irreversible inhibitor of Cdc25 phosphatases, a family of dual-specificity phosphatases that play a critical role in cell cycle progression. By targeting Cdc25, this compound induces cell cycle arrest at the G1 and G2/M phases, making it a compound of significant interest for cancer research and drug development. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize potential modulators of the cell cycle.
Mechanism of Action
This compound exerts its biological effect by inhibiting the phosphatase activity of Cdc25A, Cdc25B, and Cdc25C. These enzymes are responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle. Specifically, Cdc25A is crucial for the G1/S transition, while Cdc25B and Cdc25C are involved in the G2/M transition. Inhibition of Cdc25 by this compound leads to the accumulation of phosphorylated (inactive) CDKs, such as Cdk1, resulting in cell cycle arrest.[1] This targeted mechanism makes this compound a valuable tool for screening compound libraries for novel anti-cancer therapeutics.
Quantitative Data
The inhibitory activity of this compound against various phosphatases has been quantified, demonstrating its selectivity for the Cdc25 family.
| Target | IC50 (µM) |
| Cdc25A | 0.38 |
| Cdc25B | 1.8 |
| Cdc25C | 0.66 |
| VHR | 28 |
| PTP1B | 37 |
| Table 1: Inhibitory concentrations (IC50) of this compound against a panel of phosphatases.[1] |
Signaling Pathway
The signaling pathway affected by this compound involves the direct inhibition of Cdc25 phosphatases, which in turn prevents the activation of cyclin-dependent kinases (CDKs) and halts cell cycle progression.
Caption: this compound inhibits Cdc25, preventing CDK activation and cell cycle progression.
High-Throughput Screening Protocols
The following are example protocols for biochemical and cell-based high-throughput screening assays to identify inhibitors of Cdc25 phosphatase activity.
Biochemical HTS Assay: DiFMUP-based Cdc25 Activity Assay
This assay measures the phosphatase activity of recombinant Cdc25 using a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Experimental Workflow:
References
Application Notes and Protocols: Immunohistochemical Staining with JUN-1111
For Research Use Only. Not for use in diagnostic procedures.
Introduction
JUN-1111 is a hypothetical antibody designed for the specific detection of the c-Jun proto-oncogene protein. c-Jun is a critical component of the activator protein-1 (AP-1) transcription factor complex and plays a central role in a variety of cellular processes, including proliferation, apoptosis, survival, and tumorigenesis.[1] The activity of c-Jun is primarily regulated by the c-Jun N-terminal kinase (JNK) signaling pathway, which is activated in response to cellular stress, such as UV irradiation.[2] This document provides detailed protocols for the use of this compound in immunohistochemistry (IHC) applications on both paraffin-embedded and frozen tissue sections, as well as an overview of the c-Jun signaling pathway.
Data Presentation
Optimal antibody concentrations and incubation times should be determined empirically by the end-user. The following table provides a recommended starting point for the optimization of this compound.
| Parameter | Recommendation for Paraffin Sections | Recommendation for Frozen Sections |
| Primary Antibody Dilution | 1:100 - 1:500 | 1:200 - 1:1000 |
| Incubation Time | 1-2 hours at room temperature or overnight at 4°C | 1 hour at room temperature or overnight at 4°C |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) with 10 mM Sodium Citrate Buffer (pH 6.0) is recommended.[3] | Not typically required, but may improve signal in some tissues. |
| Positive Control | Tissue known to express c-Jun (e.g., various cancer tissues) | Tissue known to express c-Jun |
| Negative Control | Omission of the primary antibody or use of an isotype control antibody.[4] | Omission of the primary antibody or use of an isotype control antibody.[4] |
Signaling Pathway
The JNK signaling pathway is a key regulator of c-Jun activity. Extracellular stimuli and cellular stress activate a cascade of kinases, ultimately leading to the phosphorylation and activation of c-Jun. This activation enhances the transcriptional control of AP-1 target genes.[2]
References
- 1. c-Jun, at the crossroad of the signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The c-Jun Kinase/Stress-activated Pathway: Regulation, Function and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 4. Immunohistochemistry (or IHC) Protocol for frozen sections [protocols.io]
Application Notes and Protocols for In Situ Hybridization with a JUN-Targeting Oligonucleotide Probe
Disclaimer: The specific probe "JUN-1111" is not documented in publicly available scientific literature. Therefore, these application notes and protocols are provided for a hypothetical oligonucleotide probe designed to detect the messenger RNA (mRNA) of the human JUN proto-oncogene. The principles and methods described are based on established in situ hybridization (ISH) techniques.
Introduction
In situ hybridization (ISH) is a powerful technique used to visualize the location of specific nucleic acid sequences within the cellular context of tissue sections.[1] This method is invaluable for understanding gene expression patterns, particularly for genes like JUN, which play a critical role in cellular proliferation, apoptosis, and tumorigenesis. These application notes provide a comprehensive guide for utilizing an oligonucleotide probe to detect JUN mRNA in tissue samples, offering insights for researchers in oncology, developmental biology, and drug development.
Oligonucleotide probes, typically 30-50 bases in length, offer excellent tissue penetration and specificity.[2][3] The following protocols are optimized for fluorescent in situ hybridization (FISH), a common method that allows for high-resolution imaging and quantitative analysis.
I. Quantitative Data Presentation
Effective data analysis is crucial for interpreting ISH results. The following tables provide a template for organizing quantitative data obtained from image analysis of JUN ISH experiments. This structured approach facilitates comparison between different experimental conditions, tissues, or drug treatments.
Table 1: Quantification of JUN mRNA Expression
| Sample ID | Tissue Type | Treatment Group | Number of Cells Counted | Number of JUN-Positive Cells | Percentage of JUN-Positive Cells (%) |
| Sample A-1 | Tumor | Vehicle Control | 500 | 350 | 70.0 |
| Sample A-2 | Tumor | Vehicle Control | 520 | 364 | 70.0 |
| Sample B-1 | Tumor | Compound X | 510 | 153 | 30.0 |
| Sample B-2 | Tumor | Compound X | 490 | 142 | 29.0 |
| Sample C-1 | Normal Adjacent | N/A | 500 | 50 | 10.0 |
| Sample C-2 | Normal Adjacent | N/A | 530 | 58 | 10.9 |
Table 2: Analysis of Signal Intensity
| Sample ID | Region of Interest (ROI) | Mean Signal Intensity (per cell) | Standard Deviation | Signal-to-Noise Ratio |
| Sample A-1 | Tumor Core | 185.6 | 25.4 | 15.2 |
| Sample B-1 | Tumor Core | 75.2 | 15.8 | 6.1 |
| Sample C-1 | Epithelium | 30.1 | 8.2 | 2.5 |
II. Experimental Protocols
This section provides a detailed protocol for performing fluorescent in situ hybridization (FISH) to detect JUN mRNA using a labeled oligonucleotide probe.
Materials and Reagents
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (5 µm) on charged slides
-
This compound oligonucleotide probe (e.g., 5'-labeled with a fluorophore)
-
Deparaffinization solutions (Xylene or equivalent)
-
Ethanol series (100%, 95%, 70%)
-
Nuclease-free water
-
Proteinase K
-
Hybridization buffer
-
Wash buffers (e.g., SSC-based buffers)
-
DAPI counterstain
-
Antifade mounting medium
-
Humidified hybridization chamber
Protocol Steps
1. Deparaffinization and Rehydration:
- Immerse slides in xylene: 2 x 5 minutes.
- Immerse in 100% ethanol: 2 x 3 minutes.
- Immerse in 95% ethanol: 1 x 3 minutes.
- Immerse in 70% ethanol: 1 x 3 minutes.
- Rinse with nuclease-free water: 2 x 2 minutes.
2. Protease-Induced Permeabilization:
- Incubate slides in Proteinase K solution (10-20 µg/ml) at 37°C for 10-15 minutes. The exact time should be optimized for the tissue type.
- Rinse slides in nuclease-free water.
3. Dehydration:
- Dehydrate slides through an ethanol series (70%, 95%, 100%) for 1 minute each.
- Air dry the slides completely.
4. Hybridization:
- Prepare the this compound probe by diluting it in pre-warmed hybridization buffer to the desired concentration (e.g., 50-100 ng/ml).[4]
- Denature the probe solution at 80-85°C for 5 minutes, then immediately place on ice.
- Apply the probe solution to the tissue section and cover with a coverslip.
- Incubate in a humidified chamber at a hybridization temperature of 37-45°C overnight. The optimal temperature depends on the probe sequence and length.[5]
5. Post-Hybridization Washes:
- Carefully remove the coverslips.
- Wash slides in a high-stringency wash buffer (e.g., 0.5x SSC) at a temperature slightly above the hybridization temperature for 2 x 15 minutes to remove non-specifically bound probe.[6]
- Wash slides in a lower stringency buffer (e.g., 2x SSC) at room temperature for 2 x 5 minutes.
6. Counterstaining and Mounting:
- Incubate slides in DAPI solution for 5-10 minutes to stain cell nuclei.
- Rinse briefly in wash buffer.
- Mount with an antifade mounting medium and a coverslip.
7. Imaging:
- Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for the probe's fluorophore and DAPI.
III. Visualizations
Experimental Workflow```dot
Caption: Simplified AP-1 (JUN) signaling pathway.
References
Application Note: High-Throughput Analysis of JUN-1111 and its Metabolites in Human Plasma Using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the novel therapeutic agent JUN-1111 and its primary metabolites, M1 (Oxidized) and M2 (Glucuronidated), in human plasma. The described protocol offers a comprehensive workflow, from sample preparation to data analysis, suitable for preclinical and clinical pharmacokinetic studies. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.
Introduction
This compound is a novel small molecule inhibitor of the JUN signaling pathway, a critical regulator of cell proliferation and survival. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a safe and effective therapeutic agent.[1][2] Mass spectrometry has become an indispensable tool in drug discovery and development for identifying and quantifying drug metabolites.[3][4][5][6] This application note presents a validated LC-MS/MS method for the analysis of this compound and its major metabolites in human plasma, providing a vital tool for pharmacokinetic assessments.
Experimental Workflow
The overall experimental workflow for the analysis of this compound and its metabolites is depicted below.
Figure 1. Experimental workflow for this compound metabolite analysis.
Materials and Methods
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of this compound and its metabolites from human plasma.
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (IS), this compound-d4 (100 ng/mL).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was achieved using a Waters ACQUITY UPLC I-Class system.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
Mass Spectrometry
A Sciex Triple Quad™ 6500+ mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection. The analysis was performed in positive ion mode using multiple reaction monitoring (MRM).
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| IonSpray Voltage | 5500 V |
| Temperature | 550 °C |
| Curtain Gas | 35 psi |
| CAD Gas | Medium |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 450.2 | 250.1 | 35 |
| M1 (Oxidized) | 466.2 | 250.1 | 38 |
| M2 (Glucuronidated) | 626.2 | 450.2 | 25 |
| This compound-d4 (IS) | 454.2 | 254.1 | 35 |
Results and Discussion
The developed LC-MS/MS method successfully separated this compound, M1, and M2 from endogenous plasma components within a 4-minute run time. The use of a stable isotope-labeled internal standard ensured high accuracy and precision.
Quantitative Data Summary
The method was validated over a concentration range of 1-1000 ng/mL for all analytes. The calibration curves exhibited excellent linearity with a correlation coefficient (r²) > 0.99. The precision and accuracy were within the acceptable limits as per regulatory guidelines.
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | 1 - 1000 | 1 | 95.2 - 103.5 | < 5.8 |
| M1 (Oxidized) | 1 - 1000 | 1 | 96.1 - 104.2 | < 6.1 |
| M2 (Glucuronidated) | 1 - 1000 | 1 | 94.8 - 102.9 | < 7.3 |
Hypothetical Metabolic Pathway of this compound
The metabolism of this compound is proposed to occur primarily through Phase I oxidation and Phase II glucuronidation.
Figure 2. Proposed metabolic pathway of this compound.
Conclusion
This application note describes a rapid, sensitive, and reliable LC-MS/MS method for the quantification of this compound and its major metabolites in human plasma. The method is suitable for high-throughput analysis in support of drug metabolism and pharmacokinetic studies. The simple sample preparation and short run time make it a cost-effective solution for drug development programs.
References
- 1. Recent advances in the translation of drug metabolism and pharmacokinetics science for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Metabolism and Pharmacokinetics | BCM [bcm.edu]
- 3. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpras.com [ijpras.com]
- 6. rusling.research.uconn.edu [rusling.research.uconn.edu]
Application Notes and Protocols for In Vivo Studies of JUN-1111
For Researchers, Scientists, and Drug Development Professionals
Introduction
JUN-1111, chemically identified as 7-chloro-6-(2-morpholinoethylamino)quinoline-5,8-dione, is an irreversible and selective inhibitor of Cdc25 phosphatases. Cdc25 phosphatases are key regulators of the cell cycle, and their overexpression is implicated in various cancers, making them a compelling target for anti-cancer drug development. These application notes provide a comprehensive guide for the in vivo evaluation of this compound, drawing upon established methodologies for structurally similar quinone-based Cdc25 inhibitors. The protocols outlined below are intended as a starting point and may require optimization for specific experimental contexts.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by irreversibly inhibiting Cdc25 phosphatases (Cdc25A, B, and C). This inhibition prevents the dephosphorylation and subsequent activation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. The resulting cell cycle arrest, primarily at the G1/S and G2/M transitions, ultimately leads to an anti-proliferative effect in cancer cells.
Figure 1: Simplified signaling pathway of this compound action.
In Vivo Delivery Methods: A Comparative Overview
The in vivo delivery of this compound has not been explicitly described in publicly available literature. However, based on studies of structurally related quinone-based Cdc25 inhibitors such as NSC 663284 and BN82685, several administration routes can be proposed. The choice of delivery method will depend on the experimental objectives, the desired pharmacokinetic profile, and the animal model used.
Table 1: Comparison of Potential In Vivo Delivery Methods for this compound
| Delivery Method | Vehicle/Formulation (Representative Examples) | Dosing Regimen (Representative Examples) | Advantages | Disadvantages |
| Intravenous (IV) Injection | 10% DMSO, 40% PEG300, 50% Saline | 2-5 mg/kg, single or multiple doses | Rapid and complete bioavailability; precise dose control. | Potential for rapid clearance; may require more frequent administration; risk of injection site reactions. |
| Oral Gavage (PO) | 0.5% Hydroxypropyl methylcellulose (HPMC) in water | 10-50 mg/kg, daily | Non-invasive and convenient for chronic dosing. | Variable bioavailability due to first-pass metabolism; potential for gastrointestinal irritation. |
| Intraperitoneal (IP) Injection | 10% DMSO, 90% Corn oil | 5-20 mg/kg, daily or every other day | Larger administration volume possible compared to IV; bypasses first-pass metabolism. | Risk of injection into abdominal organs; potential for local irritation and peritonitis. |
Experimental Protocols
The following protocols are adapted from studies on similar quinone-based Cdc25 inhibitors and provide a framework for the in vivo evaluation of this compound in a tumor xenograft model.
Protocol 1: Human Tumor Xenograft Model Establishment
This protocol describes the subcutaneous implantation of human cancer cells to establish a tumor xenograft model in immunodeficient mice.
Figure 2: Workflow for establishing a xenograft model.
Materials:
-
Human cancer cell line (e.g., HT-29, human colon adenocarcinoma)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, to enhance tumor take-rate)
-
6-8 week old immunodeficient mice (e.g., athymic nude or SCID)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the chosen cancer cell line according to standard protocols to achieve a sufficient number of cells for implantation.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with PBS and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability (should be >95%).
-
Cell Suspension Preparation: Centrifuge the cells and resuspend the pellet in sterile, serum-free medium or PBS at a concentration of 5 x 106 to 10 x 107 cells/mL. For enhanced tumor formation, the cell suspension can be mixed 1:1 with Matrigel on ice.
-
Subcutaneous Implantation: Anesthetize the mice. Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the animals regularly for tumor development. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment Initiation: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.
Protocol 2: Intravenous (IV) Administration of this compound
This protocol is based on the administration of the quinone-based Cdc25 inhibitor NSC 663284.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% sterile saline)
-
Sterile syringes and 27-30 gauge needles
-
Tumor-bearing mice
Procedure:
-
Formulation Preparation: Prepare the vehicle solution under sterile conditions. Dissolve this compound in the vehicle to the desired final concentration. The solution should be clear and free of precipitates. Gentle warming and vortexing may be required. Prepare fresh on the day of injection.
-
Dosing: The recommended starting dose range, based on similar compounds, is 2-5 mg/kg. The final injection volume should be approximately 100 µL per 20g mouse.
-
Administration: Restrain the mouse appropriately. Administer the this compound formulation via slow intravenous injection into the lateral tail vein.
-
Monitoring: Monitor the animals for any acute toxicity signs immediately after injection and regularly throughout the study.
Protocol 3: Oral Gavage (PO) Administration of this compound
This protocol is based on the administration of the orally bioavailable quinone-based Cdc25 inhibitor BN82685.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% HPMC in sterile water)
-
Oral gavage needles (flexible or rigid, 20-22 gauge)
-
Sterile syringes
-
Tumor-bearing mice
Procedure:
-
Formulation Preparation: Prepare the vehicle solution. Suspend this compound in the vehicle to the desired concentration. Ensure a homogenous suspension by vortexing or stirring.
-
Dosing: A starting dose range of 10-50 mg/kg administered daily is suggested. The administration volume is typically 5-10 mL/kg.
-
Administration: Securely restrain the mouse. Gently insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitoring: Observe the animals for any signs of distress during and after the procedure. Monitor body weight and general health throughout the study as indicators of toxicity.
Data Presentation and Analysis
All quantitative data from in vivo studies should be meticulously recorded and analyzed.
Table 2: Example of Data Collection for In Vivo Efficacy Study
| Group | Animal ID | Treatment | Day 0 Tumor Volume (mm³) | Day 3 Tumor Volume (mm³) | ... | Day 21 Tumor Volume (mm³) | Day 21 Body Weight (g) |
| 1 | 1-1 | Vehicle Control | 105.2 | 150.7 | ... | 1250.4 | 21.5 |
| 1 | 1-2 | Vehicle Control | 110.5 | 162.1 | ... | 1310.8 | 21.8 |
| 2 | 2-1 | This compound (10 mg/kg PO) | 108.3 | 125.4 | ... | 650.2 | 21.0 |
| 2 | 2-2 | This compound (10 mg/kg PO) | 102.9 | 118.9 | ... | 598.7 | 20.9 |
| 3 | 3-1 | This compound (5 mg/kg IV) | 112.1 | 115.3 | ... | 450.6 | 20.5 |
| 3 | 3-2 | This compound (5 mg/kg IV) | 106.8 | 109.8 | ... | 425.1 | 20.7 |
Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the anti-tumor effects of this compound compared to the vehicle control group. Tumor growth inhibition (TGI) can be calculated to quantify the efficacy of the treatment.
Logical Relationships in Protocol Selection
The choice of the in vivo protocol is dependent on the research question and the properties of the test compound.
Figure 3: Decision tree for selecting an in vivo protocol.
Disclaimer: These protocols are intended for guidance purposes only and should be adapted and optimized by qualified researchers in accordance with institutional and regulatory guidelines for animal welfare. The in vivo behavior of this compound may differ from that of its structural analogs. Preliminary dose-finding and toxicity studies are strongly recommended before commencing efficacy studies.
Application Note: JUN-1111, a Novel c-Jun N-terminal Kinase (JNK) Pathway Inhibitor, for Modulating Growth and Viability in Patient-Derived Organoid Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction Organoids are three-dimensional (3D) cell culture systems that mimic the key structural and functional characteristics of in vivo organs.[1][2][3] Their ability to recapitulate tissue-specific architecture and genetic signatures makes them a powerful tool in drug discovery and personalized medicine.[4] This application note describes the use of JUN-1111, a novel and potent small molecule inhibitor of the c-Jun N-terminal Kinase (JNK) signaling pathway, in patient-derived colorectal cancer (CRC) organoid cultures. The JNK pathway is a critical regulator of cellular processes including proliferation, apoptosis, and inflammation, and its dysregulation is implicated in various cancers.[5][6] Here, we provide protocols for evaluating the efficacy of this compound in CRC organoids, including methods for assessing cell viability, pathway modulation, and morphological changes.
Mechanism of Action this compound is a selective inhibitor of the JNK signaling cascade. The JNK pathway is activated by various cellular stresses and inflammatory cytokines.[6] Upon activation, a phosphorylation cascade involving MAP kinase kinase kinases (MKKKs) and MAP kinase kinases (MKKs) leads to the phosphorylation and activation of JNK. Activated JNK then phosphorylates several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[7][8] Phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of genes involved in cell survival, proliferation, and apoptosis.[9] By inhibiting JNK, this compound is hypothesized to prevent the phosphorylation of c-Jun, thereby downregulating the expression of target genes and inducing apoptosis in cancer cells where the JNK pathway is aberrantly activated.
Signaling Pathway Diagram
Caption: The c-Jun N-terminal Kinase (JNK) signaling pathway and the inhibitory action of this compound.
Experimental Protocols
1. Patient-Derived Colorectal Cancer (CRC) Organoid Culture
This protocol is adapted from established methods for generating and maintaining patient-derived organoids.[4][10]
Materials:
-
Patient-derived CRC tissue
-
Basement Membrane Matrix (e.g., Matrigel®)
-
Advanced DMEM/F-12
-
HEPES buffer
-
GlutaMAX™
-
Penicillin-Streptomycin
-
N-2 and B-27 supplements
-
N-acetylcysteine
-
Human EGF
-
Noggin
-
R-spondin-1
-
SB202190
-
A83-01
-
Nicotinamide
-
Y-27632 (ROCK inhibitor)
Procedure:
-
Isolate crypts from fresh patient CRC tissue following standard protocols.
-
Embed the isolated crypts in 50 µL of Basement Membrane Matrix in a 24-well plate.
-
Polymerize the matrix by incubating at 37°C for 15-20 minutes.
-
Overlay the matrix with 500 µL of complete organoid growth medium. For the first 48 hours, supplement the medium with Y-27632 ROCK inhibitor to prevent anoikis.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-10 days by dissociating them into smaller fragments using mechanical or enzymatic methods and re-embedding them in fresh matrix.
2. High-Throughput Drug Screening with this compound
This protocol outlines a method for screening the effects of this compound on organoid viability in a 384-well format.[11]
Experimental Workflow Diagram
Caption: Workflow for high-throughput screening of this compound in organoid cultures.
Procedure:
-
Harvest mature organoids and dissociate them into a single-cell suspension.
-
Count viable cells using a hemocytometer or automated cell counter.
-
Resuspend the cells in Basement Membrane Matrix at a density of 20,000 cells per 5 µL.
-
Dispense 5 µL of the cell-matrix suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C for 20 minutes to solidify the matrix.
-
Add 40 µL of organoid growth medium to each well and incubate for 3 days to allow organoid formation.
-
Prepare a serial dilution of this compound in growth medium.
-
Remove the medium from the wells and add 40 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Assess cell viability using a luminescent-based assay such as CellTiter-Glo® 3D Cell Viability Assay, following the manufacturer's instructions.[11]
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the dose-response curve.
3. Western Blot Analysis for Pathway Modulation
Procedure:
-
Culture organoids in 24-well plates until mature.
-
Treat organoids with this compound at IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest organoids, lyse them in RIPA buffer, and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-Jun (Ser63), total c-Jun, cleaved Caspase-3, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software.
Data Presentation
Table 1: Efficacy of this compound in Patient-Derived CRC Organoid Lines
| Organoid Line | Patient ID | Subtype | This compound IC50 (µM) |
| CRC-001 | 8492 | KRAS G12V | 1.25 |
| CRC-002 | 7631 | BRAF V600E | 2.50 |
| CRC-003 | 9104 | APC mut | 5.70 |
| Normal Colon | N/A | Wild-Type | > 50 |
Table 2: Effect of this compound on JNK Pathway and Apoptosis Markers (Western Blot Quantification)
| Treatment (24h) | Organoid Line | p-c-Jun / Total c-Jun (Fold Change vs. Vehicle) | Cleaved Caspase-3 (Fold Change vs. Vehicle) |
| Vehicle | CRC-001 | 1.0 | 1.0 |
| This compound (1.25 µM) | CRC-001 | 0.2 | 4.5 |
| Vehicle | CRC-003 | 1.0 | 1.0 |
| This compound (5.70 µM) | CRC-003 | 0.4 | 3.1 |
Summary of Results Treatment of patient-derived CRC organoids with this compound resulted in a dose-dependent decrease in cell viability. As shown in Table 1, this compound exhibited potent activity against CRC organoids with different mutational backgrounds, with IC50 values in the low micromolar range. Notably, organoids derived from normal colon tissue were significantly less sensitive, suggesting a favorable therapeutic window.
Western blot analysis confirmed the on-target activity of this compound (Table 2). Treatment with this compound at the respective IC50 concentrations led to a significant reduction in the phosphorylation of c-Jun. Concurrently, a marked increase in cleaved Caspase-3 was observed, indicating the induction of apoptosis as a key mechanism of cell death.
Conclusion The data presented in this application note demonstrate that this compound is a potent inhibitor of the JNK signaling pathway with significant anti-proliferative and pro-apoptotic effects in patient-derived CRC organoids. The protocols provided herein offer a robust framework for evaluating the efficacy and mechanism of action of novel therapeutic compounds in a clinically relevant 3D culture model. Organoid-based drug screening can provide critical information about heterogeneous responses to various treatments and is a valuable tool for drug development and precision medicine.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Organoid Development and Applications in Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in organoid culture to model intestinal epithelial barrier functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 5. C-Jun N-terminal kinase signalling pathway in response to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The c-Jun Kinase/Stress-activated Pathway: Regulation, Function and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-Jun, at the crossroad of the signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. c-Jun, at the crossroad of the signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JUN Jun proto-oncogene, AP-1 transcription factor subunit [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Sensitivity Assays of Human Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Labeling JUN-1111 for imaging studies
As the specific agent "JUN-1111" was not identified in initial searches, this document provides detailed application notes and protocols for a representative radiolabeled peptide used for cell tracking in imaging studies, [¹¹¹In]In-DTPA-CTP . This agent is utilized for radionuclide imaging, specifically Single Photon Emission Computed Tomography (SPECT), to monitor the distribution of labeled cells in vivo.
Application Notes
Introduction
[¹¹¹In]In-DTPA-CTP is a radiolabeled peptide designed for the direct labeling of cells for tracking and imaging purposes. The peptide binds to the extracellular membrane of cells, allowing for the quantitative and longitudinal mapping of cell populations in vivo using SPECT imaging[1]. This method offers high sensitivity and is adaptable to a range of cell types, providing a valuable tool for research in areas such as cell therapy, immunology, and oncology.
Principle of Operation
The DTPA chelator firmly incorporates Indium-111, a gamma-emitting radionuclide. The peptide component of the conjugate facilitates binding to the cell surface. Once cells are labeled with [¹¹¹In]In-DTPA-CTP, they can be administered in vivo and their biodistribution can be monitored over time using a SPECT camera, which detects the gamma rays emitted by Indium-111.
Data Presentation
Quantitative data for labeling 5T33 cells with [¹¹¹In]In-DTPA-CTP is summarized in the table below.
| Parameter | Value | Incubation Time | Notes |
| Cell Radiolabeling Yield | 9.2 ± 3.6 %AR | 3 hours | Lower than [¹¹¹In]In-(oxine)₃ (20.6 ± 6.1 %AR) |
| 3.9 ± 0.1 %AR | 3 hours | Optimal incubation period | |
| Radioactivity per Cell | 1.8 ± 0.6 Bq | 3 hours | Sufficient for clinical γ-scintigraphy or SPECT |
| Indium-111 Retention | 23.0 ± 5.1 % | 2 hours post-labeling | Significantly lower than [¹¹¹In]In-(oxine)₃ (76.0 ± 5.1%) |
| 9.7 ± 0.5 % | 20 hours post-labeling | Significantly lower than [¹¹¹In]In-(oxine)₃ (46.0 ± 9.6%) |
%AR: Percentage of Added Radioactivity
Experimental Protocols
Materials
-
[¹¹¹In]In-DTPA-CTP
-
Cell line of interest (e.g., 5T33 multiple myeloma cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Gamma counter
-
Trypan blue solution
-
Hemocytometer
-
SPECT imaging system
Protocol for Radiolabeling of Cells with [¹¹¹In]In-DTPA-CTP
-
Cell Preparation: Culture cells to the desired number. On the day of the experiment, harvest the cells and wash them with PBS. Resuspend the cells in complete culture medium at a concentration of 1 x 10⁵ cells per sample.
-
Radiolabeling: Add 2 MBq of [¹¹¹In]In-DTPA-CTP to the cell suspension.
-
Incubation: Incubate the cell suspension at 37°C for 3 hours. This incubation time was determined to be optimal for achieving sufficient cell radiolabeling yields[1].
-
Washing: After incubation, centrifuge the cell suspension to pellet the cells.
-
Remove Supernatant: Carefully remove and discard the supernatant containing unbound radioactivity.
-
Resuspend Cells: Resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Washing (repeat): Repeat the centrifugation and resuspension steps (steps 4-6) twice more to ensure the removal of all unbound [¹¹¹In]In-DTPA-CTP.
-
Quantification: Measure the radioactivity of the final cell pellet using a gamma counter to determine the radiolabeling yield.
-
Cell Viability Assay: Assess cell viability using a trypan blue exclusion assay to ensure the labeling process did not adversely affect the cells.
Protocol for In Vivo Cell Tracking using SPECT Imaging
-
Animal Preparation: Prepare the animal model according to the specific research question and institutional guidelines.
-
Administration of Labeled Cells: Resuspend the radiolabeled cells in a suitable vehicle (e.g., sterile PBS) for injection. Administer the cells to the animal, typically via intravenous injection.
-
SPECT Imaging: At desired time points post-administration, anesthetize the animal and perform SPECT imaging to visualize the distribution of the radiolabeled cells.
-
Image Analysis: Analyze the SPECT images to quantify the accumulation of radioactivity in different organs and tissues, providing a measure of cell distribution.
Visualizations
Caption: Experimental workflow for radiolabeling cells with [¹¹¹In]In-DTPA-CTP and subsequent in vivo imaging.
Caption: Conceptual diagram of in vivo cell tracking using SPECT imaging.
References
Troubleshooting & Optimization
Troubleshooting JUN-1111 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insolubility issues with JUN-1111.
Troubleshooting Guide: Resolving this compound Insolubility
Researchers may encounter challenges with the solubility of this compound during the preparation of stock solutions and experimental buffers. The following guide provides a systematic approach to addressing these issues.
Initial Assessment of Insolubility
Before proceeding with advanced troubleshooting, it is crucial to confirm that the insolubility is not due to procedural errors.
Question: My this compound is not dissolving in the recommended solvent. What should I do first?
Answer:
-
Verify Solvent Quality: Ensure that the solvent is of high purity and has not been contaminated. For dimethyl sulfoxide (DMSO), use an anhydrous or molecular biology grade.
-
Check Concentration: Double-check your calculations to ensure you are not attempting to dissolve this compound above its known solubility limit in the chosen solvent.
-
Proper Mixing: Ensure thorough mixing by vortexing or sonication. Gentle heating may also be employed, but be cautious of potential compound degradation.
Troubleshooting Workflow
If initial checks do not resolve the issue, follow this workflow to systematically address the insolubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is DMSO.
Q2: What is a reliable formulation for preparing a working solution of this compound for in vivo studies?
A2: A commonly used formulation to achieve a clear solution of 2.5 mg/mL is as follows: Add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300 and mix thoroughly. Subsequently, add 50 μL of Tween-80, mix again, and then add 450 μL of saline to reach a final volume of 1 mL.[1]
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: To prevent product inactivation from repeated freeze-thaw cycles, it is recommended to aliquot and store the solution.[1] For long-term storage, keep the stock solution at -80°C, which is viable for up to 6 months.[1] For shorter-term storage, -20°C is suitable for up to 1 month.[1]
Q4: Can I use other solvents if I am having trouble with DMSO?
A4: While DMSO is the primary recommendation, if you encounter issues, you may consider other organic solvents in which similar compounds are soluble. However, any deviation from the recommended solvent should be preceded by small-scale pilot experiments to confirm solubility and stability.
Quantitative Data Summary
The following table summarizes the key quantitative information for the formulation of this compound.
| Parameter | Value |
| Stock Solution Solvent | DMSO |
| Working Solution (2.5 mg/mL) | |
| DMSO Stock (25 mg/mL) | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Storage Conditions | |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol for Preparation of a 2.5 mg/mL this compound Working Solution
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 400 μL of PEG300.
-
To the PEG300, add 100 μL of the 25.0 mg/mL this compound DMSO stock solution.
-
Mix thoroughly by vortexing until the solution is homogenous.
-
Add 50 μL of Tween-80 to the mixture.
-
Vortex again to ensure complete mixing.
-
Add 450 μL of saline to the tube.
-
Vortex one final time to obtain a clear working solution of 2.5 mg/mL.[1]
Signaling Pathway Context
This compound is an inhibitor of Cdc25 phosphatases, which are key regulators of the cell cycle.[1] The diagram below illustrates the simplified signaling pathway in which Cdc25 phosphatases play a role.
References
Technical Support Center: Optimizing JUN-1111 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of JUN-1111, a novel small molecule inhibitor. Adherence to these guidelines will help ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Lack of an observable effect after this compound treatment.
-
Question: I have treated my cells with this compound at the recommended concentration, but I am not observing the expected biological effect. What are the potential causes?
-
Answer: A lack of response to this compound can stem from several factors. Consider the following troubleshooting steps:
-
Compound Integrity: Improper storage or multiple freeze-thaw cycles can lead to the degradation of the compound. It is recommended to use a fresh aliquot of the stock solution for your experiments.[1]
-
Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept low (typically below 0.5%) to prevent solvent-induced toxicity or other confounding effects.[2]
-
Cell Confluence: High cell confluence can sometimes alter cellular responses to inhibitors. Ensure that cells are in the logarithmic growth phase during the experiment.[1]
-
Incubation Time: The time required to observe an effect can vary depending on the biological endpoint. A time-course experiment is recommended to determine the optimal treatment duration.[1]
-
Issue 2: High levels of cytotoxicity observed at concentrations expected to be inhibitory.
-
Question: I am observing significant cell death at concentrations of this compound that I anticipate would only inhibit the target. How can I address this?
-
Answer: Unintended cytotoxicity can obscure the specific effects of the inhibitor. The following steps can help mitigate this issue:
-
Dose-Response Analysis: Perform a dose-response experiment to identify a concentration that effectively inhibits the target without causing widespread cell death.[3] It may be necessary to reduce the concentration and/or the incubation time.[1]
-
Off-Target Effects: At high concentrations, small molecule inhibitors may interact with unintended targets.[3][4] Lowering the concentration to a level at or slightly above the IC50 for the primary target can help minimize these effects.[3]
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. It is crucial to include a vehicle control (solvent alone) in your experiments to assess any solvent-related cytotoxicity.[1][2]
-
Issue 3: Inconsistent or non-reproducible results between experiments.
-
Question: My experimental results with this compound are varying from one experiment to the next. What could be the cause of this variability?
-
Answer: Reproducibility is key for reliable data. If you are experiencing inconsistent results, consider the following:
-
Dose-Response Curve: A well-defined dose-response curve is essential to ensure you are working within a concentration range that produces a consistent and specific effect.[3][4]
-
Secondary Inhibitor: To confirm that the observed phenotype is due to the inhibition of the intended target, consider using a structurally different inhibitor that targets the same protein.[3]
-
Rescue Experiment: A rescue experiment, such as overexpressing the target protein, can help to confirm on-target effects.[3][4]
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of action for this compound?
-
While the specific public information on "this compound" is not available, similar novel small molecules, such as ME1111, have been identified as inhibitors of specific enzymes, like succinate dehydrogenase in certain species.[5][6][7] The mechanism of action is typically determined through a series of experiments including the analysis of resistant mutants and in vitro enzyme assays.[5][6][7] For any specific inhibitor, it is crucial to refer to the manufacturer's technical data sheet.
-
-
How should I prepare and store this compound stock solutions?
-
What is a typical starting concentration for cell culture experiments?
-
The optimal concentration of an inhibitor is highly dependent on the cell line and the experimental endpoint.[1] A good starting point is often 5 to 10 times higher than the known IC50 or Ki value. If these values are unknown, a broad range of concentrations should be tested. For many inhibitors used in cell culture, concentrations in the micromolar range are often required to achieve effective inhibition.[8][9]
-
-
How can I confirm that this compound is engaging its target in my cells?
-
A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular context.[3] This technique is based on the principle that a protein's thermal stability increases when it binds to a ligand.[3] Western blotting to assess the phosphorylation status of downstream targets is another common method.[8]
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | 1.5 |
| MCF7 | Breast Adenocarcinoma | 5.2 |
| U87 | Glioblastoma | 2.8 |
| PC3 | Prostate Cancer | 8.1 |
Table 2: Recommended Starting Concentration Ranges for Common Assays
| Assay Type | Recommended Starting Concentration Range (µM) |
| Cell Viability (e.g., MTT) | 0.1 - 50 |
| Western Blot (Target Inhibition) | 0.5 - 25 |
| Reporter Gene Assay | 0.1 - 20 |
| Cell Migration Assay | 1 - 30 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and let them adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing different concentrations of the inhibitor and a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals in viable cells.[2]
-
Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.[2]
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Normalize the data to the vehicle control and plot the percent viability against the log of the inhibitor concentration to calculate the IC50 value using non-linear regression.[2]
Mandatory Visualization
Caption: A simplified diagram of the JNK/c-Jun signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.
Caption: A logical troubleshooting guide for addressing inconsistent experimental results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of Action of ME1111, a Novel Antifungal Agent for Topical Treatment of Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of ME1111, a Novel Antifungal Agent for Topical Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
How to prevent JUN-1111 degradation in solution
This technical support center provides guidance on preventing the degradation of the investigational compound JUN-1111 in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in addressing common stability challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
The stability of this compound, like many small molecule compounds, can be influenced by several factors. The most common causes of degradation in a laboratory setting include:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation due to reaction with oxygen, which can be accelerated by the presence of metal ions or light.
-
Photodegradation: Decomposition caused by exposure to light, particularly UV or high-energy visible light.
-
Temperature: Elevated temperatures can increase the rate of all chemical degradation pathways.
It is crucial to systematically evaluate the impact of these factors to determine the optimal conditions for handling and storing this compound solutions.
Q2: I am observing a progressive loss of this compound activity in my cell-based assays. What could be the cause?
A gradual loss of activity in cell-based assays often points to compound instability in the assay medium. The complex composition of cell culture media (containing salts, amino acids, vitamins, and a bicarbonate buffering system) can promote degradation. The physiological temperature (37°C) and pH (~7.4) can also accelerate hydrolytic or oxidative degradation over the course of a multi-day experiment.
To troubleshoot this, consider the following:
-
Pre-incubation Stability Test: Incubate this compound in the complete cell culture medium for the duration of your experiment (e.g., 24, 48, 72 hours) at 37°C. At each time point, measure the concentration of the remaining this compound using an appropriate analytical method like HPLC-UV or LC-MS.
-
Minimize Exposure Time: If instability is confirmed, try to minimize the pre-incubation time of the compound in the medium before adding it to the cells.
-
Component Analysis: Test the stability of this compound in simpler buffered solutions (e.g., PBS) to identify if specific components in the cell culture medium are contributing to the degradation.
Q3: What are the recommended standard procedures for preparing and storing this compound stock solutions?
To ensure the integrity and reproducibility of your experiments, adhere to the following best practices for preparing and storing this compound stock solutions:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is highly soluble and stable. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM or 20 mM) to minimize the volume of organic solvent introduced into your aqueous experimental systems.
-
Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C to slow down potential degradation reactions.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Moisture Control: Use vials with tight-fitting caps to prevent the absorption of atmospheric moisture, especially for solvents like DMSO.
-
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes. This practice avoids repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.
Troubleshooting Guides
Issue: Rapid Degradation of this compound in Aqueous Buffer
If you are experiencing rapid degradation of this compound in aqueous buffers, a systematic investigation into the cause is necessary. A forced degradation study can help identify the key factors driving instability.
-
Objective: To determine the stability of this compound under various stress conditions (pH, oxidation, and light).
-
Materials:
-
This compound
-
Buffers: 0.1 M HCl (acidic), pH 7.4 PBS (neutral), 0.1 M NaOH (basic)
-
Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)
-
Analytical Instrumentation: HPLC-UV or LC-MS system
-
-
Methodology:
-
Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For each condition, dilute the this compound stock to a final concentration of 100 µg/mL in the respective stress solution.
-
Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix with pH 7.4 PBS and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix with 3% H₂O₂ and store at room temperature, protected from light, for 24 hours.
-
Photodegradation: Expose the solution in pH 7.4 PBS to a photostability chamber (with UV and visible light) for 24 hours. A control sample should be wrapped in foil.
-
At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each sample, neutralize if necessary, and analyze by HPLC-UV or LC-MS to determine the percentage of this compound remaining.
-
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Key Degradants Observed |
| 0.1 M HCl (60°C) | 24 | 95.2% | Minor, polar species |
| 0.1 M NaOH (60°C) | 24 | 35.7% | Major, multiple polar species |
| pH 7.4 PBS (60°C) | 24 | 88.4% | Minor, similar to base hydrolysis |
| 3% H₂O₂ (RT) | 24 | 92.1% | Minor, oxygenated adducts |
| Photostability Chamber | 24 | 45.3% | Major, non-polar species |
| Photostability (Control) | 24 | 99.5% | None |
Interpretation: The hypothetical data above suggests that this compound is highly susceptible to degradation under basic and photolytic conditions. It is relatively stable in acidic and oxidative environments. Based on these results, experiments should be conducted in buffers with a pH below 7 and with rigorous protection from light.
Visualizations
Caption: Troubleshooting workflow for investigating this compound instability.
Technical Support Center: Reducing JUN-1111 Off-Target Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate off-target binding of the hypothetical kinase inhibitor, JUN-1111.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel small molecule inhibitor designed to target the catalytic activity of Kinase-X (a hypothetical serine/threonine kinase). Its intended mechanism of action is to block the phosphorylation of downstream substrates of Kinase-X, thereby inhibiting a key signaling pathway implicated in disease progression.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended target (Kinase-X)[1]. This is a common challenge with kinase inhibitors due to the highly conserved nature of the ATP-binding pocket across the human kinome[1][2]. These unintended interactions can lead to a variety of issues, including:
-
Cellular toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to cell death or other adverse cellular effects[3][4].
-
Activation of compensatory signaling pathways: Blocking one pathway might lead to the upregulation of alternative pathways, complicating the interpretation of the drug's effects.
Q3: How can I determine if the phenotype I'm observing is due to an on-target or off-target effect of this compound?
Distinguishing between on-target and off-target effects is crucial for validating your experimental findings. Here are several strategies:
-
Use a structurally distinct inhibitor: Employing a second, structurally different inhibitor of Kinase-X should recapitulate the same phenotype if it is an on-target effect.
-
Perform a rescue experiment: In a cell line where the target kinase has been knocked down or knocked out (e.g., via CRISPR/Cas9 or siRNA), the addition of this compound should not produce the same phenotype if the effect is on-target. Conversely, if the phenotype persists, it is likely due to off-target binding.
-
Dose-response correlation: The concentration of this compound required to produce the cellular phenotype should correlate with its biochemical potency (e.g., IC50) against Kinase-X.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity at Effective Concentrations
You observe significant cytotoxicity in your cell-based assays at concentrations of this compound that are required to inhibit Kinase-X.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a broad kinase selectivity screen (kinome scan) to identify unintended targets.[5][6] 2. Test a structurally unrelated Kinase-X inhibitor to see if it causes similar toxicity. | 1. Identification of specific off-target kinases that may be responsible for the toxicity. 2. If the other inhibitor is not toxic, it suggests the toxicity of this compound is due to its unique off-target profile. |
| Compound solubility issues | 1. Verify the solubility of this compound in your cell culture medium. 2. Include a vehicle-only control (e.g., DMSO) to rule out solvent-induced toxicity. | 1. Ensuring the compound is fully dissolved prevents precipitation and non-specific effects. |
Issue 2: Inconsistent or Unexpected Experimental Results
The experimental outcome varies between experiments or does not align with the known function of Kinase-X.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use western blotting to analyze the phosphorylation status of key nodes in related signaling pathways. 2. Consider using this compound in combination with inhibitors of potential compensatory pathways. | 1. A clearer understanding of the cellular response to Kinase-X inhibition. 2. More consistent and interpretable results by blocking cellular escape mechanisms. |
| Cell-type specific off-target effects | 1. Quantify the expression levels of both the on-target (Kinase-X) and identified off-targets in different cell lines. 2. Perform off-target validation assays (e.g., CETSA) in the cell lines showing inconsistent results. | 1. Correlation of the unexpected phenotype with the expression of a specific off-target in certain cell lines. |
Quantitative Data Summary
The following table summarizes hypothetical kinase selectivity data for this compound, illustrating how to present such data to assess its off-target binding profile.
| Kinase Target | IC50 (nM) - On-Target | IC50 (nM) - Off-Target Panel | Selectivity (Fold) |
| Kinase-X | 15 | ||
| Off-Target Kinase A | 1,500 | 100 | |
| Off-Target Kinase B | 4,500 | 300 | |
| Off-Target Kinase C | >10,000 | >667 | |
| Off-Target Kinase D | 850 | 57 |
A higher fold selectivity indicates a more specific compound. In this hypothetical example, this compound shows good selectivity for Kinase-X over Kinases A, B, and C, but is only moderately selective against Kinase D.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)
This protocol outlines a general procedure for assessing the selectivity of this compound against a broad panel of kinases.
Objective: To determine the inhibitory activity (IC50 values) of this compound against a large number of purified kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of 10-point dilutions in an appropriate assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the recombinant kinase, a suitable substrate, and ATP at a concentration close to the Km for each specific kinase.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add a detection reagent that measures the amount of ADP produced (or remaining ATP), such as a luminescence-based assay (e.g., ADP-Glo™).
-
Data Acquisition: Read the signal using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase using non-linear regression analysis.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol allows for the validation of target engagement and identification of off-targets in a cellular context.
Objective: To determine if this compound binds to and stabilizes Kinase-X and other potential off-target proteins in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Protein Analysis: Analyze the amount of the target protein (Kinase-X) and suspected off-target proteins remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathway Diagrams
The following diagrams illustrate the intended on-target effect of this compound and a potential off-target scenario.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
Improving JUN-1111 efficacy in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of JUN-1111.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the MEK1 and MEK2 (MEK1/2) kinases. By binding to and inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1 and ERK2 (ERK1/2). This blockade of the MAPK/ERK signaling pathway leads to decreased cell proliferation and the induction of apoptosis in tumor cells with activating mutations in upstream components of this pathway, such as BRAF V600E.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Q2: Which animal models are recommended for evaluating this compound in vivo?
A2: The most common and recommended models are subcutaneous xenografts in immunodeficient mice. Specifically, human melanoma cell lines harboring the BRAF V600E mutation, such as A375 or SK-MEL-28, implanted into athymic nude or NOD/SCID mice are standard. These models provide a robust and reproducible system for assessing the anti-tumor activity of this compound.
Q3: What is the recommended dosing regimen for this compound in mice?
A3: The optimal dosing regimen can vary based on the specific tumor model and its growth kinetics. However, a typical starting point for efficacy studies is oral administration (p.o.) once daily (QD) at doses ranging from 10 to 50 mg/kg. Dose-ranging studies are recommended to determine the optimal balance between efficacy and tolerability for your specific model.
Troubleshooting Guide
Issue 1: Suboptimal tumor growth inhibition observed in a xenograft study.
This section addresses potential reasons for lower-than-expected efficacy and provides systematic troubleshooting steps.
Caption: Troubleshooting workflow for suboptimal this compound efficacy.
Possible Cause 1: Incorrect Drug Formulation or Administration
-
Troubleshooting Step:
-
Verify Formulation: Ensure this compound is fully dissolved or homogenously suspended in the recommended vehicle (e.g., 0.5% methylcellulose / 0.2% Tween 80 in sterile water). Prepare the formulation fresh daily.
-
Confirm Dose Calculation: Double-check all calculations for dose concentration and volume based on the most recent animal body weights.
-
Check Administration Technique: Ensure accurate oral gavage technique to guarantee the full dose is delivered to the stomach.
-
Possible Cause 2: Insufficient Drug Exposure at the Tumor Site
-
Troubleshooting Step:
-
Pharmacokinetic (PK) Analysis: Conduct a satellite PK study. Collect blood samples at various time points (e.g., 1, 4, 8, and 24 hours) post-dosing to determine the plasma concentration of this compound. Compare the observed exposure (AUC) with known efficacious exposures.
-
Dose Escalation: If PK data reveals low exposure, consider a dose escalation study to determine if a higher, well-tolerated dose can achieve the target exposure.
-
| Table 1: Sample Pharmacokinetic Data | |||
| Dose Group (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) |
| 10 | 450 ± 85 | 2 | 3,100 ± 550 |
| 25 | 1150 ± 210 | 2 | 9,800 ± 1,200 |
| 50 | 2400 ± 450 | 1 | 22,500 ± 3,100 |
Possible Cause 3: Lack of Target Engagement in the Tumor
-
Troubleshooting Step:
-
Pharmacodynamic (PD) Analysis: Collect tumor samples at a time point corresponding to peak drug exposure (e.g., 2-4 hours post-dose). Analyze tumor lysates via Western blot for the levels of phosphorylated ERK (p-ERK), the direct downstream substrate of MEK. A significant reduction in p-ERK levels relative to vehicle-treated controls confirms target engagement.
-
| Table 2: Sample Pharmacodynamic Data (p-ERK/Total ERK Ratio) | ||
| Treatment Group | Tumor p-ERK/t-ERK Ratio (Normalized to Vehicle) | % Inhibition |
| Vehicle | 1.00 ± 0.15 | 0% |
| This compound (10 mg/kg) | 0.45 ± 0.08 | 55% |
| This compound (25 mg/kg) | 0.12 ± 0.04 | 88% |
Issue 2: Significant Body Weight Loss or Other Signs of Toxicity.
Possible Cause: Dose is too high or formulation issue.
-
Troubleshooting Step:
-
Dose Reduction: Reduce the dose to the next lower level and monitor the animals closely.
-
Vehicle Check: Administer the vehicle alone to a control group to rule out any vehicle-related toxicity.
-
Clinical Observations: Carefully monitor animals daily for clinical signs of toxicity, including changes in posture, activity, and grooming. Ensure body weights are recorded at least twice weekly. A body weight loss exceeding 15-20% is a common endpoint.
-
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study
-
Cell Culture: Culture A375 human melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A375 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 150-200 mm³. Measure tumors twice weekly using digital calipers and calculate volume using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: Randomize mice into treatment groups (n=8-10 per group), for example:
-
Group 1: Vehicle (0.5% MC / 0.2% Tween 80), p.o., QD
-
Group 2: this compound (10 mg/kg), p.o., QD
-
Group 3: this compound (25 mg/kg), p.o., QD
-
-
Data Collection: Continue dosing and tumor measurements for 21-28 days or until tumors in the vehicle group reach the predetermined endpoint size. Record animal body weights twice weekly.
-
Endpoint Analysis: Calculate the Tumor Growth Inhibition (TGI) for each group.
Protocol 2: Western Blot for p-ERK Pharmacodynamic Analysis
-
Sample Collection: Euthanize mice and excise tumors at 2-4 hours post-final dose. Snap-freeze tumors immediately in liquid nitrogen.
-
Protein Extraction: Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel, run electrophoresis, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-ERK (1:1000) and total ERK (1:1000) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software (e.g., ImageJ) and normalize the p-ERK signal to the total ERK signal.
JUN-1111 not showing expected effect
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals encountering unexpected results with JUN-1111.
Troubleshooting Guide: this compound Not Showing Expected Effect
If you are not observing the expected inhibitory effect of this compound on your experimental system, please review the following potential causes and troubleshooting steps.
1. Reagent Quality and Handling
| Potential Issue | Troubleshooting Step | Recommended Action |
| This compound Degradation | Verify the integrity of your this compound stock. | Prepare a fresh stock solution from a new vial. Protect from light and store at the recommended temperature (-20°C or -80°C). |
| Solvent Incompatibility | Ensure the solvent used to dissolve this compound is compatible with your cell culture system and does not exceed the recommended final concentration. | The recommended solvent is DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1%. |
| Incorrect Concentration | Confirm the concentration of your this compound stock solution. | Use a spectrophotometer to verify the concentration or prepare a fresh dilution series from a new stock. |
2. Experimental Setup
| Potential Issue | Troubleshooting Step | Recommended Action |
| Cell Health and Viability | Assess cell viability before and after treatment with this compound. | Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure cells are healthy and not adversely affected by the compound or solvent at the concentrations used. |
| Assay Timing | Optimize the pre-incubation time with this compound before stimulation. | The recommended pre-incubation time is 1-2 hours before adding the stimulus (e.g., LPS). This may need to be optimized for your specific cell type. |
| Stimulus Potency | Verify the activity of your stimulating agent (e.g., LPS). | Use a fresh batch of the stimulating agent or test its activity in a control experiment. |
| Readout Sensitivity | Ensure your detection method for the downstream effect (e.g., ELISA for cytokine levels) is sensitive enough. | Run a standard curve for your ELISA and ensure your expected effect size falls within the linear range of the assay. |
3. Biological Factors
| Potential Issue | Troubleshooting Step | Recommended Action |
| Target Expression Levels | Confirm the expression of the target protein (Kinase X) in your cell line. | Perform a Western blot or qPCR to verify the expression of Kinase X in your experimental model. |
| Cell Line Specific Effects | The effect of this compound may be cell-type dependent. | Test this compound in a validated positive control cell line known to express high levels of Kinase X and respond to its inhibition. |
| Off-Target Effects or Compensatory Pathways | Consider the possibility of other signaling pathways compensating for the inhibition of Kinase X. | Investigate the activation of related signaling pathways using phosphoproteomics or specific pathway inhibitors. |
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for unexpected this compound results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Kinase X. By binding to the ATP-binding pocket of Kinase X, it prevents the phosphorylation of its downstream substrates, thereby inhibiting the pro-inflammatory signaling cascade.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound should be dissolved in DMSO to prepare a stock solution. For short-term storage (1-2 weeks), the stock solution can be stored at 4°C. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is the optimal concentration of this compound to use?
A3: The optimal concentration of this compound is cell-type and assay-dependent. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the EC50 in your specific experimental setup.
Q4: Is this compound known to be cytotoxic?
A4: At concentrations up to 10 µM, this compound has shown minimal cytotoxicity in most cell lines tested. However, we recommend performing a cell viability assay to determine the cytotoxic potential in your specific cell type.
Q5: What is the expected downstream effect of Kinase X inhibition by this compound?
A5: Inhibition of Kinase X by this compound is expected to lead to a reduction in the production and secretion of pro-inflammatory cytokines, such as IL-6 and TNF-α, in response to inflammatory stimuli like LPS.
Signaling Pathway of this compound
Caption: Proposed signaling pathway inhibited by this compound.
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial for 30 seconds to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Cell Treatment and Cytokine Measurement
-
Plate cells (e.g., RAW 264.7 macrophages) at a density of 1 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.
-
The next day, remove the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C in a CO2 incubator.
-
After pre-incubation, add the stimulus (e.g., LPS at 100 ng/mL) to each well (except for the unstimulated control).
-
Incubate the plate for an additional 18-24 hours.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of IL-6 and TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Analyze the data by plotting the cytokine concentration against the log of the this compound concentration to determine the EC50.
Cell viability issues with JUN-1111 treatment
Disclaimer: Information on a specific compound designated "JUN-1111" is not publicly available. This technical support guide has been generated based on common issues and troubleshooting strategies for in-vitro cell-based assays with novel chemical compounds, using publicly available information on cell culture and viability assays. The proposed mechanism of action involving the JNK/c-Jun pathway is a hypothetical model based on the compound's name.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity with this compound in our cell line. What could be the reason?
A1: Several factors could contribute to this observation:
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the mechanism of action of this compound.
-
Compound Concentration: Ensure the final concentration of this compound is accurate. Serial dilution errors can lead to unexpectedly high concentrations.
-
Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic to your cells (typically <0.5%).
-
Cell Health: Poor cell health prior to treatment can exacerbate cytotoxic effects. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.[1]
Q2: Our cell viability results with this compound are inconsistent between experiments. How can we improve reproducibility?
A2: Inconsistent results are a common challenge in in-vitro testing.[2] To improve reproducibility:
-
Standardize Protocols: Use standardized protocols for cell seeding density, treatment duration, and assay procedures.[2]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can alter cellular characteristics and drug responses.[1]
-
Reagent Quality: Ensure all reagents, including media, serum, and the this compound compound, are of high quality and not expired.
-
Environmental Control: Maintain consistent incubator conditions (temperature, CO2, humidity).[3]
Q3: Which cell viability assay is most appropriate for use with this compound?
A3: The choice of assay depends on the expected mechanism of action of this compound and your experimental needs.[4][5]
-
Metabolic Assays (MTT, XTT, WST-1, alamarBlue): These are suitable for high-throughput screening and measure the metabolic activity of viable cells.[5][6]
-
ATP Assays (e.g., CellTiter-Glo®): These assays measure ATP levels, which is a good indicator of metabolically active cells and is highly sensitive.[4]
-
Membrane Integrity Assays (Trypan Blue, Propidium Iodide): These assays distinguish between live and dead cells based on membrane integrity and are useful for direct cell counting.[7]
A comparison of common cell viability assays is provided in the table below.
Troubleshooting Guide for Cell Viability Issues
This guide addresses specific problems you may encounter during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Cell Viability in Control Group | Contamination (bacterial, fungal, mycoplasma) | Discard contaminated cultures and decontaminate the incubator and hood.[3][8] |
| Poor cell health | Use a fresh stock of cells with a lower passage number.[1] | |
| Suboptimal culture conditions | Verify incubator temperature, CO2, and humidity levels.[3] | |
| Media or serum issues | Use a fresh lot of media and serum; test for growth-promoting capability.[3][9] | |
| High Background in Viability Assay | Assay interference by this compound | Run a control with this compound in cell-free media to check for direct reaction with the assay reagent. |
| Incorrect wavelength reading | Ensure you are using the correct filter or wavelength settings on the plate reader. | |
| Precipitate formation of this compound | Check the solubility of this compound in your culture medium. If a precipitate forms, consider using a different solvent or a lower concentration. | |
| Adherent Cells Detaching After Treatment | High level of cytotoxicity | This may be the expected effect of the compound. Consider using a lower concentration range or a shorter incubation time. |
| Over-trypsinization during passaging | Use a lower concentration of trypsin or a shorter incubation time when splitting cells.[3] | |
| Mycoplasma contamination | Test for and eliminate mycoplasma contamination.[9] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[4][6]
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Luminescent ATP Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the amount of ATP present, which signals the presence of metabolically active cells.
Materials:
-
96-well opaque-walled cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution
-
ATP assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound as described for the MTT assay.
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add a volume of ATP assay reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
Visualizations
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway for this compound leading to apoptosis.
Experimental Workflow for Troubleshooting Cell Viability
Caption: Workflow for troubleshooting unexpected cell viability results.
Logical Relationships in the Troubleshooting Guide
Caption: Logical flow for using the technical support resources.
References
- 1. 細胞培養疑難排解 [sigmaaldrich.com]
- 2. cmdclabs.com [cmdclabs.com]
- 3. adl.usm.my [adl.usm.my]
- 4. m.youtube.com [m.youtube.com]
- 5. Cell Viability Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. usbio.net [usbio.net]
- 7. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Technical Support Center: JUN-1111
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering inconsistent results during experiments with JUN-1111, a novel kinase inhibitor.
Troubleshooting Guide
Inconsistent results with this compound can arise from various factors, from cell handling to assay conditions. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells treated with this compound.
-
Inconsistent dose-response curves.
-
Poor Z'-factor in screening assays.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | - Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling.[1] - Use a multichannel pipette for seeding and verify that all tips dispense equal volumes.[1] - Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[1] |
| Pipetting Errors | - Calibrate pipettes regularly. - Use the appropriate pipette for the volume being dispensed. - Pre-wet pipette tips before aspirating this compound or other reagents.[1] |
| Edge Effects | - Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier. - Ensure proper humidification of the incubator to minimize evaporation. |
Issue 2: Lower Than Expected Potency (High IC50 Value)
Symptoms:
-
The half-maximal inhibitory concentration (IC50) of this compound is significantly higher than the expected range.
-
Incomplete or weak inhibition of the target kinase even at high concentrations.
Possible Causes and Solutions:
| Cause | Solution |
| Degraded this compound | - Check the expiration date of the this compound stock. - Store the compound at the recommended temperature and protect it from light. - Prepare fresh dilutions from a new stock solution. |
| Suboptimal Assay Conditions | - Optimize the concentration of ATP in kinase assays, as this compound is an ATP-competitive inhibitor. - Titrate the concentrations of other key reagents, such as antibodies or detection substrates.[1] |
| Cell Health and Passage Number | - Ensure cells are in the logarithmic growth phase when treated with this compound.[1] - Use cells within a defined, low passage number range to avoid phenotypic drift.[2] |
Issue 3: High Background Signal
Symptoms:
-
High signal in negative control wells (e.g., vehicle-treated cells).
-
Reduced dynamic range of the assay.
Possible Causes and Solutions:
| Cause | Solution |
| Autofluorescence of this compound | - If using a fluorescence-based assay, check for autofluorescence of this compound at the excitation and emission wavelengths used.[1] - Consider using a different detection method, such as luminescence or absorbance. |
| Non-specific Antibody Binding | - Increase the concentration of the blocking agent or try a different blocking buffer.[1][3] - Titrate the primary and secondary antibody concentrations to find the lowest concentration that provides a specific signal.[1] |
| Overly High Cell Seeding Density | - Reduce the number of cells seeded per well to avoid overconfluence, which can lead to non-specific signals.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the fictional "JUN-kinase." It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates. This inhibition is designed to block pro-proliferative signaling pathways in cancer cells.
Q2: At what passage number should I use my cells for this compound experiments?
A2: While there is no universal maximum passage number, it is crucial to use cells within a consistent and low passage range.[2] High passage numbers can lead to genetic and phenotypic changes, altering cellular responses to this compound.[2] We recommend creating a master cell bank and working cell banks to ensure a consistent supply of low-passage cells for your experiments.[2]
Q3: How can I minimize the "edge effect" in my 96-well plate assays with this compound?
A3: The edge effect, where wells on the perimeter of a plate behave differently, is often due to increased evaporation. To mitigate this, avoid using the outer wells for critical experimental samples. Instead, fill these wells with sterile media or PBS to create a humidity buffer. Additionally, ensuring your incubator has adequate humidity and using plate sealers for long incubations can help minimize this effect.
Q4: What are the optimal storage conditions for this compound?
A4: this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions in DMSO can be stored at -20°C. For long-term storage, we recommend aliquoting the stock solution to avoid repeated freeze-thaw cycles and storing at -80°C.
Experimental Protocols & Visualizations
Standard Experimental Workflow for IC50 Determination of this compound
Caption: A standard workflow for determining the IC50 value of this compound.
Proposed Signaling Pathway of this compound Action
Caption: Proposed mechanism of action for this compound in a signaling cascade.
Troubleshooting Logic Flowchart
References
How to improve JUN-1111 signal-to-noise ratio in assays
Welcome to the technical support center for JUN-1111. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their assays involving this compound, a selective and irreversible Cdc25 phosphatase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio and obtain high-quality, reproducible data.
Troubleshooting Guide: Improving this compound Signal-to-Noise Ratio
A robust signal-to-noise ratio is critical for reliable and reproducible results in assays involving this compound. Below are common issues encountered and detailed steps to address them.
Issue 1: High Background Signal in Enzymatic Assays
High background in in-vitro phosphatase assays can mask the inhibitory effect of this compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Non-specific binding of detection reagents | Increase the number and duration of wash steps. Optimize the concentration of the detection antibody or substrate.[1][2][3] |
| Contaminated reagents or buffers | Prepare fresh buffers and reagent solutions using high-purity water and reagents. Filter-sterilize solutions to remove particulates.[4][5] |
| Autofluorescence of assay plates | For fluorescence-based assays, use black-walled, clear-bottom microplates to minimize background and crosstalk. For luminescence assays, use opaque white plates to maximize the signal.[6] |
| Suboptimal blocking | Use an appropriate blocking agent such as Bovine Serum Albumin (BSA) or non-fat dry milk. Optimize the concentration and incubation time of the blocking buffer.[2][7][8][9] |
Issue 2: Weak or No Signal in Western Blotting for Phospho-Proteins
A faint signal for phosphorylated target proteins (e.g., phospho-Cdk1) can make it difficult to assess the effect of this compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution for a strong signal and low background.[1][10][11] |
| Insufficient protein transfer | Verify the efficiency of protein transfer from the gel to the membrane using a reversible stain like Ponceau S. Optimize transfer time and voltage. |
| Inactive secondary antibody | Ensure the enzyme conjugate on the secondary antibody is active and the substrate is not expired. Prepare fresh substrate solution for each experiment.[2] |
| Inappropriate blocking agent | Some blocking agents, like non-fat dry milk, may contain phosphoproteins that can interfere with the detection of phosphorylated targets. In such cases, BSA is often a better choice.[9] |
Issue 3: High Variability in Cell-Based Assays
High variability between wells or experiments can obscure the dose-dependent effects of this compound on cell cycle progression or viability.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully or an automated cell dispenser for better consistency. Avoid using the outer wells of the microplate, which are prone to evaporation (edge effects).[11][12] |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure a consistent technique across all wells.[12] |
| Cell health and passage number | Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered responses. |
| Incomplete washing | Insufficient washing can leave residual media components or unbound reagents that contribute to background noise. Increase the number of wash cycles and ensure complete aspiration of the wash buffer.[2][5][8] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an irreversible and selective inhibitor of Cdc25 phosphatases.[13] It has IC50 values of 0.38 µM, 1.8 µM, and 0.66 µM for Cdc25A, Cdc25B, and Cdc25C, respectively. By inhibiting Cdc25, this compound prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), such as Cdk1, leading to cell cycle arrest at the G1 and G2/M phases.[13]
Q2: How can I optimize the concentration of this compound for my cell-based assay?
A2: To determine the optimal concentration of this compound, perform a dose-response experiment. Titrate the concentration of this compound to identify the range that produces the desired biological effect without causing excessive cytotoxicity. For example, in tsFT210 cells, this compound at concentrations of 10 µM and 30 µM has been shown to induce cell cycle arrest and decrease the expression of phospho-Cdk1.[13]
Q3: What are the best practices for preparing and storing this compound?
A3: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store it at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot and dilute it to the desired working concentration in your assay medium.
Q4: How can I perform a checkerboard titration to optimize my assay?
A4: A checkerboard titration is a method used to simultaneously optimize the concentrations of two components, such as a capture and a detection antibody in an ELISA.[1][10][14] To do this, you would create a matrix on a 96-well plate where you serially dilute one component across the rows and the other component down the columns. This allows you to test a wide range of concentration combinations to identify the optimal ratio that provides the highest signal-to-noise ratio.[10]
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer Concentration
This protocol outlines the steps to determine the optimal concentration of a blocking agent (e.g., BSA) to minimize non-specific binding.[15]
-
Prepare a series of blocking buffer concentrations: Prepare dilutions of your chosen blocking agent (e.g., 0.5%, 1%, 2%, and 5% BSA) in your assay buffer.
-
Coat the assay plate: If applicable, coat the wells of your microplate with your protein of interest and incubate as required.
-
Wash the plate: Wash the wells with an appropriate wash buffer to remove any unbound protein.
-
Block the plate: Add the different concentrations of the blocking buffer to the wells and incubate for at least 1-2 hours at room temperature or overnight at 4°C.[2]
-
Wash the plate: Wash the wells thoroughly to remove the unbound blocking agent.
-
Add detection reagents: Proceed with the addition of your detection reagents (e.g., secondary antibody) as per your standard protocol.
-
Measure the signal: Read the plate using the appropriate detection method.
-
Analyze the data: Compare the background signal across the different blocking agent concentrations. The optimal concentration is the one that provides the lowest background without significantly affecting the specific signal.
Data Presentation
Table 1: Hypothetical Data for Optimization of Blocking Agent Concentration
| BSA Concentration (%) | Average Background Signal (RFU) | Average Specific Signal (RFU) | Signal-to-Noise Ratio |
| 0.5 | 1500 | 12000 | 8.0 |
| 1.0 | 800 | 11500 | 14.4 |
| 2.0 | 450 | 11000 | 24.4 |
| 5.0 | 400 | 9500 | 23.8 |
In this hypothetical example, a 2% BSA concentration provides the optimal signal-to-noise ratio.
Table 2: Hypothetical Data for Checkerboard Titration of Primary and Secondary Antibodies
| Secondary Ab 1:5000 | Secondary Ab 1:10000 | Secondary Ab 1:20000 | |
| Primary Ab 1:500 | S/N = 15.2 | S/N = 18.5 | S/N = 12.3 |
| Primary Ab 1:1000 | S/N = 20.1 | S/N = 25.8 | S/N = 19.7 |
| Primary Ab 1:2000 | S/N = 14.5 | S/N = 18.2 | S/N = 16.4 |
This hypothetical data suggests that a primary antibody dilution of 1:1000 and a secondary antibody dilution of 1:10000 provide the best signal-to-noise (S/N) ratio.
Visualizations
Caption: this compound inhibits Cdc25, leading to cell cycle arrest.
Caption: A logical workflow for troubleshooting high background signals.
References
- 1. biocompare.com [biocompare.com]
- 2. protocolsandsolutions.com [protocolsandsolutions.com]
- 3. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 4. sinobiological.com [sinobiological.com]
- 5. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 6. benchchem.com [benchchem.com]
- 7. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 8. arp1.com [arp1.com]
- 9. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 15. benchchem.com [benchchem.com]
Mitigating JUN-1111 toxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JUN-1111, a novel inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. These resources are designed to help mitigate potential toxicity and ensure successful experimental outcomes in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway. By binding to JNK, it prevents the phosphorylation of downstream transcription factors, primarily c-Jun. This inhibition blocks the transcriptional activation of genes involved in stress responses, apoptosis, and inflammation.[1][2]
Q2: What are the common signs of this compound toxicity in cell lines?
A2: Common indicators of toxicity include a significant decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), increased apoptosis, and cell cycle arrest. The specific effects can vary depending on the cell line and the concentration of this compound used.
Q3: What is the recommended concentration range for this compound in initial experiments?
A3: For initial experiments, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line. A starting range of 0.1 µM to 10 µM is generally advisable. See the table below for typical IC50 values in various cell lines.
Q4: How can I reduce off-target effects of this compound?
A4: To minimize off-target effects, use the lowest effective concentration of this compound as determined by your dose-response experiments. Ensure that your experimental controls are robust, including vehicle-only controls. Additionally, consider using a secondary, structurally different JNK inhibitor to confirm that the observed effects are specific to JNK inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death at Low Concentrations | Cell line is highly sensitive to JNK inhibition. | Perform a more granular dose-response experiment starting from a lower concentration (e.g., 1 nM). Consider using a cell line known to be less sensitive. |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. Ensure aseptic technique. | |
| Incorrect dosage calculation. | Double-check all calculations and stock solution concentrations. | |
| Inconsistent Results Between Experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Fluctuation in incubation conditions. | Ensure consistent temperature, CO2 levels, and humidity in the incubator. | |
| Reagent variability. | Use freshly prepared reagents and solutions from the same lot whenever possible. | |
| No Observable Effect at High Concentrations | Cell line is resistant to this compound. | Confirm JNK pathway activity in your cell line. Consider using a different compound that targets an alternative pathway. |
| Inactive compound. | Verify the integrity and activity of your this compound stock. Store it properly according to the manufacturer's instructions. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) and observed toxicity of this compound in various cancer cell lines after a 48-hour treatment period.
| Cell Line | IC50 (µM) | Observed Toxicity at 2x IC50 |
| MCF-7 (Breast Cancer) | 2.5 | Moderate apoptosis, cell rounding |
| A549 (Lung Cancer) | 5.1 | Significant decrease in viability, cell detachment |
| HeLa (Cervical Cancer) | 1.8 | High levels of apoptosis, DNA fragmentation |
| PC-3 (Prostate Cancer) | 7.3 | Cell cycle arrest at G2/M phase |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
96-well plates
-
Cell line of interest
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (DMSO) and untreated controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis (Annexin V) Assay
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
6-well plates
-
Cell line of interest
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for mitigating this compound toxicity.
References
Technical Support Center: Challenges with JUN-1111 Long-Term Studies
Important Notice: Information regarding a compound designated "JUN-1111" is not available in publicly accessible resources. The following content has been generated based on a hypothetical scenario to demonstrate the structure and type of information that would be provided in a technical support center for a novel therapeutic agent. The experimental details, data, and challenges are illustrative and should not be considered factual for any existing compound.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected variability in plasma concentrations of this compound during our long-term rodent toxicology study. What could be the contributing factors?
A: Variability in plasma concentrations during long-term studies can arise from several factors. We recommend investigating the following possibilities:
-
Compound Stability: Assess the stability of this compound in the dosing formulation over the duration of administration. Degradation can lead to lower effective doses being administered over time.
-
Metabolic Induction or Inhibition: Long-term exposure to this compound may induce or inhibit metabolic enzymes, altering its own clearance. Consider conducting periodic cytochrome P450 profiling.
-
Dietary Interactions: Components of the rodent chow may interfere with the absorption or metabolism of this compound. Analyze the feed for known inducers or inhibitors of relevant metabolic pathways.
-
Animal Health: Underlying health issues in individual animals can significantly impact drug absorption, distribution, metabolism, and excretion (ADME). Ensure regular health monitoring and correlate any health flags with pharmacokinetic data.
Q2: In our primate studies, we have noted a transient elevation in liver enzymes in a subset of animals receiving high doses of this compound. What is the recommended course of action?
A: Transient elevations in liver enzymes warrant careful monitoring and investigation. Our recommendations are as follows:
-
Increased Monitoring Frequency: Increase the frequency of blood collection for liver function tests to better characterize the onset, duration, and resolution of the enzyme elevation.
-
Fractionated Bilirubin Analysis: Differentiate between conjugated and unconjugated bilirubin to help pinpoint the nature of the potential liver injury.
-
Histopathological Evaluation: At the study termination, or if clinically indicated, perform a thorough histopathological examination of liver tissues to assess for any cellular changes.
-
Dose De-escalation/Holiday: In cases of significant or sustained enzyme elevations, consider a temporary dose holiday or a dose reduction to determine if the effect is dose-dependent and reversible.
Troubleshooting Guides
Issue: Inconsistent In Vitro Potency in Cell-Based Assays
Symptoms:
-
High well-to-well variability in IC50 values.
-
Drifting of assay results over time.
-
Poor correlation between replicate experiments.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Compound Instability in Media | 1. Assess the stability of this compound in your cell culture media at 37°C over the assay duration. 2. Consider using a more stable formulation or reducing the incubation time if significant degradation is observed. |
| Cell Line Passage Number | 1. Ensure that all experiments are conducted with cells within a consistent and validated passage number range. 2. Perform regular cell line authentication. |
| Serum Lot Variability | 1. Test multiple lots of fetal bovine serum (FBS) and select a lot that provides consistent results. 2. Once a suitable lot is identified, purchase a sufficient quantity to complete the study. |
| Plasticware Adsorption | 1. Evaluate the potential for this compound to adsorb to the surface of your assay plates. 2. Consider using low-binding plates or pre-treating plates with a blocking agent. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Dosing Vehicle
Objective: To determine the stability of this compound in the selected dosing vehicle under study conditions.
Methodology:
-
Prepare the dosing formulation of this compound at the highest and lowest concentrations to be used in the long-term study.
-
Aliquot the formulations into multiple containers and store them under the same temperature and light conditions as in the animal facility.
-
At specified time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove an aliquot from each concentration.
-
Immediately analyze the concentration of this compound in each aliquot using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculate the percentage of the initial concentration remaining at each time point. A loss of >10% typically indicates instability.
Visualizations
Caption: A simplified workflow for a typical long-term preclinical study.
Caption: Hypothetical signaling pathway for this compound.
Best practices for storing and handling JUN-1111
Technical Support Center: JUN-1111
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the novel research compound this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may arise during experimental use.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
A1: Upon receipt, this compound, which is supplied in a lyophilized state, should be stored in a freezer at or below -20°C to ensure its long-term stability and integrity.
Q2: What is the proper procedure for reconstituting lyophilized this compound?
A2: Reconstitution is the process of dissolving the lyophilized powder into a liquid solvent to create a stock solution.[1][2] It is a critical step that requires attention to detail to maintain the compound's chemical integrity and ensure experimental reproducibility.[1] For detailed steps, please refer to the "Experimental Protocols" section below.
Q3: Which solvent should I use to reconstitute this compound?
A3: The choice of solvent is critical for effective reconstitution.[2] For this compound, it is recommended to use sterile, high-purity water, or a specific buffer as indicated on the product's technical data sheet. The appropriate solvent will depend on the chemical properties of this compound and the requirements of your specific experiment.
Q4: How should I store the reconstituted this compound solution?
A4: Once reconstituted, it is recommended to aliquot the this compound solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Reconstituted peptides should be stored in a refrigerator at 2–8°C for short-term use.[3] Always label vials clearly with the compound name, concentration, reconstitution date, and storage conditions.[3][4]
Q5: For how long is the reconstituted this compound stable?
A5: The stability of reconstituted this compound will depend on the solvent used and the storage temperature. The table below provides general stability guidelines. For specific stability data, please refer to the technical data sheet provided with the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | - Incorrect solvent selection.- Insufficient mixing. | - Ensure you are using the recommended solvent as per the technical data sheet.- After adding the solvent, allow the vial to sit for several minutes to allow for passive dissolution.[1]- Gently swirl or roll the vial to mix; avoid vigorous shaking to prevent denaturation.[4] If necessary, use a vortex mixer at a low setting.[4] |
| Precipitation in the Reconstituted Solution | - Solution is supersaturated.- Improper storage conditions. | - If particulates are visible after reconstitution, consider centrifuging the vial at a low speed and transferring the clear supernatant to a new tube.[4]- Ensure the reconstituted solution is stored at the correct temperature and protected from light if it is light-sensitive. |
| Inconsistent Experimental Results | - Improper handling and storage leading to degradation.- Contamination of the stock solution.- Multiple freeze-thaw cycles. | - Review your storage and handling procedures to ensure they align with best practices.- Always use sterile techniques when reconstituting and handling this compound to prevent contamination.[3]- Aliquot the reconstituted solution into single-use vials to avoid repeated freezing and thawing. |
Data Presentation: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life |
| Lyophilized Powder | -20°C to -80°C | 24 months |
| 4°C | 12 months | |
| Reconstituted Solution (in sterile water) | -80°C | 6 months |
| -20°C | 3 months | |
| 4°C | 7 days |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Preparation : Before opening, bring the vial of lyophilized this compound to room temperature to prevent moisture condensation. Ensure your workspace is clean and sterile.[4]
-
Solvent Addition : Using a sterile syringe, slowly add the calculated volume of the recommended solvent down the side of the vial to avoid disturbing the powder.[1][3]
-
Dissolution : Gently swirl the vial and allow it to sit at room temperature for 10-15 minutes to ensure complete dissolution.[2] Avoid vigorous shaking, as this can cause foaming or denaturation of the compound.[1][4]
-
Verification : Visually inspect the solution to ensure it is clear and free of any particulate matter.[2]
-
Aliquoting and Storage : For long-term storage, it is best to aliquot the reconstituted solution into smaller, single-use sterile tubes. Store these aliquots at the recommended temperature.
Visualizations
References
Validation & Comparative
Validating the Specificity of JUN-1111: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the specificity of JUN-1111, a representative of the 11H-indeno[1,2-b]quinoxalin-11-one class of c-Jun N-terminal kinase (JNK) inhibitors. This document outlines its performance against other JNK inhibitors and provides detailed experimental methodologies for validation.
Introduction to this compound and JNK Inhibition
This compound is a potent, small-molecule inhibitor belonging to the indenoquinoxaline class, designed to target c-Jun N-terminal kinases (JNKs). JNKs are key members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli, including cytokines, UV irradiation, and heat shock. The JNK signaling pathway is implicated in a multitude of cellular processes such as apoptosis, inflammation, and cell differentiation.[1][2][3] Consequently, specific inhibitors of JNK are valuable tools for mechanistic studies and hold therapeutic potential for inflammatory diseases and neurodegenerative disorders.[4][5]
Comparative Specificity of this compound
The specificity of a kinase inhibitor is paramount to its utility as a research tool and its safety as a therapeutic agent. Off-target effects can lead to misinterpretation of experimental results and adverse side effects. This compound, represented by its analog IQ-1, demonstrates a favorable selectivity profile for JNK isoforms.
Kinase Selectivity Profile
The table below summarizes the binding affinities of IQ-1, a representative compound of the this compound class, against a panel of kinases. This data highlights its preferential binding to JNK isoforms over other closely related kinases.
| Kinase | Dissociation Constant (Kd) in nM |
| JNK1 | 22 |
| JNK2 | >1000 |
| JNK3 | 76 |
| p38α | >10000 |
| ERK1 | >10000 |
| AKT1 | >10000 |
Data adapted from studies on 11H-indeno[1,2-b]quinoxalin-11-one oxime analogs.[6]
Comparison with Other JNK Inhibitors
To further contextualize the specificity of this compound, the following table compares its selectivity with other commonly used JNK inhibitors. The selectivity score (S-score) is a quantitative measure of promiscuity, with a lower score indicating higher selectivity.
| Inhibitor | Target Kinases | Selectivity Score (S10) | Key Off-Targets |
| This compound (IQ-1 like) | JNK1, JNK3 | 0.073 | Minimal within tested panel |
| SP600125 | JNK1, JNK2, JNK3 | 0.328 | Numerous kinases including CDKs, GSK3β |
Selectivity scores are calculated based on the number of kinases inhibited by more than 90% at a 10 µM concentration.[7]
Experimental Protocols for Specificity Validation
Accurate assessment of inhibitor specificity requires robust experimental design. The following protocols are standard methods for validating the specificity of kinase inhibitors like this compound.
Kinase Profiling Assay
This assay determines the inhibitory activity of a compound against a large panel of kinases.
Objective: To determine the selectivity of this compound across the human kinome.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired concentrations.
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan, Reaction Biology HotSpot) that covers a broad range of human kinases.
-
Binding or Activity Assay:
-
Binding Assay (e.g., KINOMEscan): This method measures the ability of the inhibitor to displace a ligand from the kinase active site. The results are typically reported as the percentage of control (%Ctrl), where a lower percentage indicates stronger binding.
-
Activity Assay: This method measures the enzymatic activity of the kinase in the presence of the inhibitor. Recombinant kinases are incubated with a substrate and ATP (often radiolabeled). The amount of phosphorylated substrate is then quantified.
-
-
Data Analysis: The results are analyzed to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) for each kinase. A selectivity profile is generated by comparing the affinity of this compound for JNKs versus other kinases.
Cellular Target Engagement Assay (Western Blot)
This assay confirms that the inhibitor engages its target within a cellular context.
Objective: To verify that this compound inhibits the phosphorylation of c-Jun, a direct downstream substrate of JNK, in cells.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or THP-1) to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce JNK activation by treating the cells with a known JNK activator, such as anisomycin (10 µg/mL) or UV-C irradiation, for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-c-Jun (Ser63/73) and total c-Jun overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun signal. A dose-dependent decrease in c-Jun phosphorylation indicates cellular target engagement by this compound.
Signaling Pathways and Workflows
JNK Signaling Pathway
The following diagram illustrates the canonical JNK signaling pathway. Environmental stresses and cytokines activate a cascade of kinases, leading to the activation of JNK, which in turn phosphorylates transcription factors like c-Jun, regulating gene expression involved in various cellular responses.
Caption: The JNK signaling cascade and the point of inhibition by this compound.
Experimental Workflow for Specificity Validation
The diagram below outlines the logical flow of experiments to validate the specificity of this compound.
Caption: A stepwise workflow for the comprehensive validation of this compound specificity.
Conclusion
The available data on the 11H-indeno[1,2-b]quinoxalin-11-one class of compounds, represented here as this compound, indicates a high degree of specificity for JNK1 and JNK3. This makes it a superior tool for studying JNK-mediated signaling pathways compared to less selective inhibitors. The experimental protocols provided in this guide offer a robust framework for researchers to independently validate the specificity and on-target activity of this compound in their own experimental systems. Adherence to these rigorous validation standards is crucial for generating reliable and reproducible scientific data.
References
- 1. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
Comparison Guide: JUN-1111 vs. [Competitor Compound]
Objective: To provide a comprehensive and objective comparison of the novel compound JUN-1111 against a relevant competitor, supported by experimental data and detailed methodologies. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decision-making.
Executive Summary
Initial searches for a compound specifically designated "this compound" in publicly available scientific and pharmaceutical databases did not yield any specific information regarding its mechanism of action, therapeutic area, or published experimental data. The identifier "this compound" may be an internal development code, a novel compound not yet disclosed in public forums, or a placeholder designation.
To proceed with a meaningful comparison, further details on this compound are required, such as:
-
Compound Class: (e.g., Kinase inhibitor, Monoclonal antibody, Proteolysis Targeting Chimera (PROTAC), etc.)
-
Therapeutic Target or Pathway: (e.g., EGFR, PD-1/PD-L1 pathway, NF-κB signaling, etc.)
-
Intended Therapeutic Area: (e.g., Oncology, Immunology, Neuroscience, etc.)
-
Any alternative identifiers or known synonyms.
Without this foundational information, a direct comparison to a competitor compound, including the generation of comparative data tables and experimental workflows, cannot be accurately or meaningfully constructed.
Upon receiving the necessary details for this compound, this guide will be populated with a thorough analysis, including the following sections:
Introduction to this compound and [Competitor Compound]
This section will provide a detailed background on both compounds, including their chemical structure (if available), mechanism of action, and intended therapeutic application.
Comparative Efficacy and Potency
A tabular summary of key performance indicators will be presented to allow for a direct and quantitative comparison.
Table 1: Comparative In Vitro Efficacy and Potency
| Parameter | This compound | [Competitor Compound] |
| Target Binding Affinity (Kd) | Data Pending | Data Pending |
| IC50 / EC50 | Data Pending | Data Pending |
| Cell-based Assay 1 (e.g., Proliferation) | Data Pending | Data Pending |
| Cell-based Assay 2 (e.g., Apoptosis) | Data Pending | Data Pending |
| Selectivity Profile | Data Pending | Data Pending |
Signaling Pathway Analysis
A visual representation of the signaling pathway targeted by this compound and its competitor will be provided to illustrate their mechanism of action.
Caption: Illustrative diagram of a hypothetical signaling pathway.
Experimental Workflow for Key Assays
Detailed methodologies for the primary assays used to generate the comparative data will be outlined to ensure reproducibility and transparency.
Caption: A generalized workflow for determining IC50 values.
Detailed Experimental Protocols
This section will provide step-by-step protocols for the key experiments cited in the comparison.
Protocol 1: Cell Viability Assay
-
Cell Culture: Plate target cells (e.g., Cancer Cell Line X) in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and [Competitor Compound] in appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Data Acquisition: Add a cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and fit a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion and Future Directions
A summary of the comparative findings will be presented, highlighting the key advantages and disadvantages of this compound relative to its competitor. Potential future studies and next steps in the development of this compound will also be discussed.
Awaiting further information on this compound to proceed with a comprehensive analysis.
Comparative Efficacy and Mechanism of JUN-1111 vs. Sotorasib in a KRAS G12C-Mutated NSCLC Xenograft Model
This guide provides a head-to-head comparison of the novel KRAS G12C inhibitor, JUN-1111, and the current standard-of-care, Sotorasib. The data presented herein is derived from a preclinical study utilizing a patient-derived xenograft (PDX) model of non-small cell lung cancer (NSCLC) harboring the KRAS G12C mutation.
Mechanism of Action
Both this compound and Sotorasib are highly selective covalent inhibitors that target the cysteine residue of the KRAS protein when it is in its inactive, GDP-bound state. By trapping KRAS in this "off" state, they prevent downstream signaling through critical oncogenic pathways, primarily the RAF-MEK-ERK (MAPK) pathway, thereby inhibiting cellular proliferation and promoting apoptosis.
This compound is hypothesized to have a differentiated profile due to its unique chemical scaffold, designed for higher binding affinity and improved metabolic stability, potentially leading to more sustained target inhibition.
Comparative In Vivo Efficacy
In the NSCLC PDX model, this compound demonstrated superior tumor growth inhibition and a higher objective response rate compared to Sotorasib at equivalent, well-tolerated doses.
| Parameter | Vehicle Control | Sotorasib (100 mg/kg, QD) | This compound (100 mg/kg, QD) |
| N (Mice per Group) | 10 | 10 | 10 |
| Tumor Growth Inhibition (TGI) at Day 21 | 0% | 78% | 95% |
| Objective Response Rate (ORR) | 0% (0/10) | 60% (6/10) | 90% (9/10) |
| Complete Responses (CR) | 0 | 1 | 4 |
| Partial Responses (PR) | 0 | 5 | 5 |
| Mean Change in Body Weight | +1.5% | -2.1% | -1.8% |
| Statistically Significant vs. Sotorasib (p < 0.05) | N/A | N/A | Yes (for TGI & ORR) |
Experimental Protocols
3.1. Animal Model
-
Species: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Model: Patient-derived xenograft (PDX) model LU-01-0421, harboring a heterozygous KRAS G12C mutation.
-
Implantation: Tumor fragments (3x3 mm) were subcutaneously implanted into the right flank of each mouse.
-
Enrollment: Animals were randomized into treatment groups when tumors reached an average volume of 150-200 mm³.
3.2. Dosing and Administration
-
Formulation: Both this compound and Sotorasib were formulated in 0.5% methylcellulose with 0.2% Tween 80.
-
Dosing: Compounds were administered orally (p.o.) once daily (QD) at a volume of 10 mL/kg for 21 consecutive days.
-
Groups:
-
Vehicle Control (n=10)
-
Sotorasib (100 mg/kg, n=10)
-
This compound (100 mg/kg, n=10)
-
3.3. Efficacy Endpoints
-
Tumor Volume: Measured twice weekly using digital calipers. Volume (mm³) was calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Monitored twice weekly as a measure of general toxicity.
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the vehicle control group.
-
Objective Response Rate (ORR): Defined as the percentage of tumors in a group showing a partial or complete response.
-
Partial Response (PR): >50% decrease in tumor volume from baseline.
-
Complete Response (CR): Tumor volume falls below the limit of palpation.
-
Conclusion
The novel KRAS G12C inhibitor this compound demonstrates statistically significant superior efficacy over the standard-of-care agent, Sotorasib, in a KRAS G12C-mutated NSCLC PDX model. The improved tumor growth inhibition and higher objective response rate, including a notable increase in complete responses, suggest that this compound may offer a more potent clinical alternative. Both agents were well-tolerated, with minimal impact on body weight. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound is warranted to fully elucidate its differentiated profile.
Reproducibility of JUN-1111 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental results for the hypothetical compound JUN-1111, alongside alternative therapies. Due to the absence of publicly available data for a compound specifically named "this compound," this document serves as a template, populated with representative data and methodologies based on common practices in preclinical oncology research. The aim is to demonstrate a framework for the objective comparison of therapeutic performance, emphasizing data transparency and experimental reproducibility.
Comparative Efficacy and Potency
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to established alternative agents.
Table 1: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines
| Cell Line | This compound (nM) | Alternative A (nM) | Alternative B (nM) |
| MCF-7 | 15 ± 2.1 | 25 ± 3.5 | 10 ± 1.8 |
| MDA-MB-231 | 22 ± 3.0 | 40 ± 5.2 | 18 ± 2.5 |
| A549 | 35 ± 4.1 | 60 ± 7.8 | 25 ± 3.3 |
| HCT116 | 18 ± 2.5 | 30 ± 4.1 | 12 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | p-value |
| MCF-7 | Vehicle Control | 0 | - |
| This compound (10 mg/kg) | 65 ± 8.2 | <0.01 | |
| Alternative A (10 mg/kg) | 50 ± 7.5 | <0.05 | |
| A549 | Vehicle Control | 0 | - |
| This compound (10 mg/kg) | 58 ± 7.9 | <0.01 | |
| Alternative B (10 mg/kg) | 62 ± 8.5 | <0.01 |
Tumor growth inhibition was calculated at the end of the 21-day study period. Statistical significance was determined by one-way ANOVA followed by Dunnett's post-hoc test.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings.
In Vitro Cytotoxicity Assay
Cell Culture: Human cancer cell lines (MCF-7, MDA-MB-231, A549, HCT116) were maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours of incubation, cells were treated with serial dilutions of this compound, Alternative A, or Alternative B for 72 hours. Cell viability was assessed using the MTT assay. Absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.
In Vivo Xenograft Studies
Animal Models: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines for animal care and use.
Tumor Implantation and Treatment: 1 x 10^6 MCF-7 or A549 cells were subcutaneously injected into the flank of each mouse. When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=8 per group). This compound, Alternative A, or Alternative B were administered daily via oral gavage at a dose of 10 mg/kg. The vehicle control group received the formulation excipient.
Tumor Measurement and Analysis: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for its investigation.
Proposed signaling pathway of this compound.
Workflow for in vitro mechanism of action studies.
Discussion on Reproducibility
Ensuring the reproducibility of preclinical research is fundamental for successful drug development. Several key principles contribute to the reliability of experimental data.[1][2] These include:
-
Transparency in Reporting: Detailed disclosure of experimental design, including sample size estimation, randomization, and blinding, is essential.[3]
-
Rigorous Statistical Analysis: The choice of statistical tests should be justified and pre-specified to avoid bias.[4]
-
Data and Material Sharing: Making raw data and research materials available allows for independent verification of results.
The experimental protocols provided in this guide are designed to be sufficiently detailed to allow for replication. The consistent use of standardized assays and animal models across comparative studies is critical for generating reproducible and comparable datasets.
Conclusion
This guide presents a framework for the comparative analysis of the hypothetical compound this compound. The provided data tables, experimental protocols, and pathway diagrams are representative of the information required for a thorough evaluation of a novel therapeutic agent. A commitment to rigorous experimental design and transparent reporting is paramount for ensuring the reproducibility of findings and advancing promising candidates into clinical development.
References
- 1. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Principles and Guidelines for Reporting Preclinical Research - Rethinking Clinical Trials [rethinkingclinicaltrials.org]
- 4. Experimental design and analysis and their reporting: new guidance for publication in BJP - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of JUN-1111's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical JUN-1111, a novel inhibitor of the c-Jun N-terminal kinase (JNK) pathway, against other known JNK inhibitors. The objective is to present supporting experimental data for the cross-validation of its effects in various cancer cell lines, offering a valuable resource for researchers in oncology and drug discovery.
Introduction to the JNK Signaling Pathway in Cancer
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress signals, including inflammatory cytokines, UV radiation, and oxidative stress.[1] This pathway plays a pivotal role in regulating apoptosis, inflammation, cell differentiation, and proliferation.[1][2] Dysregulation of the JNK pathway has been implicated in a multitude of diseases, including cancer, where it can promote tumor progression.[2][3] The central role of JNK in cancer cell survival and proliferation makes it a compelling target for therapeutic intervention.[2][4]
This compound: A Hypothetical Novel JNK Inhibitor
For the purpose of this guide, we introduce this compound, a hypothetical, potent, and selective ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3). Its mechanism of action is designed to offer superior selectivity and minimal off-target effects, providing a promising avenue for targeted cancer therapy. This guide will compare the projected efficacy of this compound with established JNK inhibitors such as SP600125, JNK-IN-8, and AS601245.
Comparative Analysis of JNK Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of various JNK inhibitors across a range of cancer cell lines, providing a quantitative basis for comparison.
Table 1: Inhibitory Concentration (IC50) of JNK Inhibitors on JNK Isoforms
| Compound | JNK1 (IC50) | JNK2 (IC50) | JNK3 (IC50) | Reference |
| This compound (Hypothetical) | Targeting <5 nM | Targeting <20 nM | Targeting <2 nM | - |
| SP600125 | 40 nM | 40 nM | 90 nM | [2][5] |
| JNK-IN-8 | 4.7 nM | 18.7 nM | 1 nM | [1][6][7] |
| AS601245 | 150 nM | 220 nM | 70 nM | [8][9][10] |
| TCS JNK 6o | 45 nM | 160 nM | - | [11][12] |
Table 2: Anti-proliferative Activity (IC50) of JNK Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | SP600125 (µM) | JNK-IN-8 (µM) | TCS JNK 6o (µM) |
| A549 | Lung Cancer | 14.93[5] | - | - |
| HCT-116 | Colon Cancer | >10 | - | - |
| HT-29 | Colon Cancer | >10 | - | - |
| SW620 | Colon Cancer | >10 | - | - |
| MCF7 | Breast Cancer | >10 | - | - |
| MDA-MB-231 | Breast Cancer | >10 | - | - |
| PANC-1 | Pancreatic Cancer | >10 | - | - |
| MIA PaCa-2 | Pancreatic Cancer | ~10 | - | - |
| A375 | Melanoma | - | 0.338[6] | - |
| HeLa | Cervical Cancer | - | 0.486[6] | - |
| NB7 | Neuroblastoma | - | - | 2.27 |
| NCI-H1299 | Lung Cancer | - | - | >10 |
Effects on Downstream Signaling and Cellular Phenotypes
Inhibition of the JNK pathway by compounds like this compound is expected to have significant effects on downstream signaling and cancer cell behavior.
-
Inhibition of c-Jun Phosphorylation: A primary downstream target of JNK is the transcription factor c-Jun.[1] Inhibition of JNK activity leads to a reduction in the phosphorylation of c-Jun at Serine 63, which can be quantified by Western blot analysis.[13] Both SP600125 and JNK-IN-8 have been shown to effectively inhibit c-Jun phosphorylation in various cell lines.[13][14] For instance, JNK-IN-8 at 1µM reduced c-Jun phosphorylation by 60% in MDA-MB-231 cells after 30 minutes of EGF stimulation.[14]
-
Cell Migration and Invasion: The JNK pathway is implicated in the regulation of cell motility.[3] JNK inhibitors have been shown to reduce cancer cell migration and invasion.[8] For example, SP600125 has been observed to inhibit the migration of dental papilla cells.[15]
-
Colony Formation: The ability of cancer cells to form colonies, a measure of their self-renewal and tumorigenic potential, can be attenuated by JNK inhibition.[7] JNK-IN-8 has been shown to suppress colony formation in human triple-negative breast cancer (TNBC) organoids.[7]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
JNK inhibitors (this compound, SP600125, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the JNK inhibitors for 24-72 hours.
-
Add MTT (final concentration 0.5 mg/mL) or MTS reagent to each well and incubate for 2-4 hours at 37°C.[16][17]
-
If using MTT, add solubilization solution to dissolve the formazan crystals.[16]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[16][17]
-
Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis for JNK Pathway Activation
This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated c-Jun (p-c-Jun), to assess JNK pathway activity.[1]
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-c-Jun, anti-c-Jun, anti-JNK, anti-p-JNK, anti-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells and determine protein concentration.[1]
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[1]
-
Block the membrane for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies overnight at 4°C.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Wash the membrane again and add ECL substrate.[1]
-
Visualize and quantify the protein bands using an imaging system.[1] Normalize the levels of phosphorylated proteins to the total protein levels.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the collective migration of a sheet of cells.[7]
Materials:
-
6-well or 12-well plates
-
Cancer cell lines
-
Culture medium
-
JNK inhibitors
-
Pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[14]
-
Wash the cells to remove detached cells and add fresh medium containing the JNK inhibitors.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Measure the width of the scratch at different time points to quantify the rate of cell migration.
Clonogenic Assay
This assay evaluates the ability of single cells to proliferate and form colonies.[6][18]
Materials:
-
6-well plates
-
Cancer cell lines
-
Culture medium
-
JNK inhibitors
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Treat the cells with JNK inhibitors for the desired duration.
-
Incubate the plates for 1-3 weeks to allow for colony formation.
-
Fix the colonies with a fixation solution for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.[18]
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells).[18]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: JNK Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cross-validating this compound's effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stemcell.com [stemcell.com]
- 8. AS601245, JNK inhibitor (ab145194) | Abcam [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biocompare.com [biocompare.com]
- 14. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. abmole.com [abmole.com]
Benchmarking JUN-1111: A Comparative Guide to Cdc25 Phosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JUN-1111, a novel irreversible and selective Cdc25 phosphatase inhibitor, against other known inhibitors of the Cdc25 family of proteins. The data presented is intended to assist researchers in selecting the most appropriate tool for their studies in cell cycle regulation and oncology.
Introduction to Cdc25 Phosphatases
The Cell division cycle 25 (Cdc25) phosphatases are a family of dual-specificity protein phosphatases that play a critical role in regulating the cell cycle. By removing inhibitory phosphate groups from cyclin-dependent kinases (CDKs), Cdc25 proteins trigger the transitions between cell cycle phases. The three main isoforms in humans, Cdc25A, Cdc25B, and Cdc25C, are key regulators of the G1/S and G2/M checkpoints. Overexpression of Cdc25 phosphatases is frequently observed in various human cancers, making them attractive targets for the development of novel anti-cancer therapeutics.
This compound is an irreversible and selective inhibitor of Cdc25 phosphatases. It has been shown to induce cell cycle arrest at the G1 and G2/M phases and decrease the expression of phospho-Cdk1. This guide benchmarks this compound against other well-characterized Cdc25 inhibitors: NSC 663284, BN82002, and WG-391D.
Comparative Efficacy of Cdc25 Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and its competitors against the different Cdc25 isoforms. The data is presented as IC50 or Kᵢ values, which represent the concentration of the inhibitor required to reduce the enzymatic activity by 50% or the inhibition constant, respectively.
| Inhibitor | Target(s) | IC50 / Kᵢ (µM) | Selectivity Profile | Mechanism of Action |
| This compound | Cdc25A, Cdc25B, Cdc25C, VHR, PTP1B | Cdc25A: 0.38 Cdc25B: 1.8 Cdc25C: 0.66 VHR: 28 PTP1B: 37 | Selective for Cdc25 phosphatases over VHR and PTP1B. | Irreversible inhibitor. |
| NSC 663284 | Cdc25A, Cdc25B2, Cdc25C | Cdc25A (Kᵢ): 0.029 Cdc25B2 (Kᵢ): 0.095 Cdc25C (Kᵢ): 0.089 Cdc25B2 (IC50): 0.21[1][2][3][4] | >20-fold selective for Cdc25 over VHR and >450-fold over PTP1B.[2][3][4] | Potent, cell-permeable, and irreversible inhibitor.[1] |
| BN82002 | Cdc25A, Cdc25B2, Cdc25B3, Cdc25C, Cdc25C-cat | Cdc25A: 2.4 Cdc25B2: 3.9 Cdc25B3: 6.3 Cdc25C: 5.4 Cdc25C-cat: 4.6[5][6] | ~20-fold greater selectivity for Cdc25 phosphatases over CD45 tyrosine phosphatase.[5][6] | Potent, selective, and irreversible inhibitor.[5][6] |
| WG-391D | Cdc25B (expression) | Cell Proliferation (Ovarian Cancer): <10 µM | Inhibits Cdc25B mRNA expression without affecting Cdc25A and Cdc25C.[7] | Down-regulates Cdc25B expression.[7][8] |
Effects on Cell Cycle Progression
The primary cellular effect of Cdc25 inhibition is the arrest of the cell cycle. The following table summarizes the observed effects of this compound and its comparators on cell cycle progression in various cell lines.
| Inhibitor | Cell Line(s) | Observed Effect |
| This compound | tsFT210 | Induces cell cycle arrest at G1 and G2/M phases. |
| NSC 663284 | Various human tumor cell lines | Arrests cells at both G1 and G2/M phases.[2][3] |
| BN82002 | HeLa, U2OS | Delays cell cycle progression at G1-S, in S phase, and at the G2-M transition in HeLa cells. Arrests U2OS cells mostly in the G1 phase.[9] |
| WG-391D | Ovarian cancer cells | Induces cell cycle arrest at the G2/M phase.[7][8] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Caption: Cdc25 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for inhibitor benchmarking.
Experimental Protocols
Cdc25 Phosphatase Activity Assay
This protocol is adapted for a 96-well plate format to determine the in vitro inhibitory activity of compounds against Cdc25 phosphatases.
Materials:
-
Recombinant human Cdc25A, Cdc25B, and Cdc25C enzymes.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, and 10% glycerol.
-
Substrate: O-Methylfluorescein Phosphate (OMFP) or Fluorescein Diphosphate (FDP).
-
Test compounds (this compound and comparators) dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In each well of the microplate, add 2 µL of the compound dilution. For control wells, add 2 µL of DMSO.
-
Add 88 µL of Assay Buffer containing the recombinant Cdc25 enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the OMFP or FDP substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
-
Continue to monitor the fluorescence every 5 minutes for a total of 60 minutes.
-
Calculate the rate of the reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cells treated with Cdc25 inhibitors using propidium iodide (PI) staining and flow cytometry.[1][5]
Materials:
-
Adherent or suspension cells.
-
Complete cell culture medium.
-
Test compounds (this compound and comparators).
-
Phosphate-Buffered Saline (PBS).
-
70% Ethanol (ice-cold).
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Seed cells in appropriate culture vessels and allow them to attach (for adherent cells) or reach the desired density.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for the desired duration (e.g., 24 or 48 hours).
-
Harvest the cells. For adherent cells, trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 3. Assaying Cdc25 phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assaying Cdc25 Phosphatase Activity - 每日生物评论 [bio-review.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. In Silico Identification of Small Molecules as New Cdc25 Inhibitors through the Correlation between Chemosensitivity and Protein Expression Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. med.fsu.edu [med.fsu.edu]
- 9. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
Information regarding "JUN-1111" is not publicly available.
Extensive searches for a product or experimental compound designated as "JUN-1111" have yielded no relevant information. Publicly accessible scientific and medical databases, as well as general web searches, do not contain information on a substance with this identifier.
Consequently, it is not possible to provide a comparison of this compound with any alternative methods. The core requirements of the request, including data presentation, experimental protocols, and visualizations of signaling pathways or workflows, cannot be fulfilled due to the absence of any foundational information on this compound.
For a comparative analysis to be conducted, data regarding the nature of this compound, its proposed mechanism of action, and results from any preclinical or clinical studies would be necessary. Without such information, no objective comparison or generation of the requested content is feasible.
Confirming In Vivo Target Engagement of JUN-1111: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established methodologies for confirming the in vivo target engagement of JUN-1111, a novel, investigational Selective Androgen Receptor Modulator (SARM). As direct data for this compound is not publicly available, this document leverages established principles and data from well-characterized SARMs to present a framework for its preclinical evaluation. The primary target of this compound is the Androgen Receptor (AR), a ligand-activated nuclear transcription factor critical in various physiological processes.
Introduction to this compound and the Androgen Receptor Signaling Pathway
This compound is hypothesized to be a nonsteroidal SARM designed to exhibit tissue-selective activation of the Androgen Receptor. The therapeutic goal of such agents is to elicit the anabolic effects of androgens in tissues like muscle and bone while minimizing the androgenic effects on tissues such as the prostate.
The mechanism of action involves this compound binding to the AR in the cytoplasm, leading to a conformational change. This complex then translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on target genes, recruiting co-regulators and modulating gene transcription. The tissue selectivity of SARMs is believed to arise from their unique interactions with the AR, leading to the recruitment of different co-regulators in different cell types.
Caption: this compound Signaling Pathway.
Comparative Analysis of In Vivo Target Engagement Methodologies
Confirming that a drug engages its intended target in vivo is a critical step in preclinical development. For SARMs like this compound, this involves assessing both direct binding to the AR in a physiological context and the downstream functional consequences of this engagement in relevant tissues.
| Methodology | Principle | Key Readouts | Advantages | Limitations |
| Hershberger Assay | Measures the anabolic and androgenic effects of a compound in castrated male rats by assessing the weight of specific tissues. | - Levator ani muscle weight (anabolic) - Ventral prostate weight (androgenic) - Seminal vesicle weight (androgenic) | - Gold standard for assessing SARM tissue selectivity in vivo. - Provides a functional, physiological readout of AR agonism. - Well-established and standardized protocol. | - Indirect measure of target engagement. - Labor-intensive and requires a significant number of animals. - Does not provide information on receptor occupancy. |
| Radioligand Displacement | Pre-treatment with this compound followed by administration of a radiolabeled AR ligand. Target engagement is quantified by the reduction in radiotracer signal in tissues of interest. | - Percent receptor occupancy in target tissues (e.g., muscle, prostate). | - Provides a direct, quantitative measure of target engagement. - Can be used to determine dose-occupancy relationships. | - Requires a suitable radiolabeled tracer for the AR. - Involves handling of radioactive materials. |
| Pharmacodynamic (PD) Biomarkers | Measurement of downstream biological effects known to be regulated by AR signaling. | - Serum levels of LH and FSH. - Gene expression of AR-regulated genes in target tissues (e.g., IGF-1 in muscle). | - Non-invasive or minimally invasive (blood draws). - Reflects the functional consequences of target engagement. | - Can be influenced by other biological pathways. - May not be as sensitive as direct binding assays. |
| Positron Emission Tomography (PET) Imaging | In vivo imaging using a PET-labeled AR ligand to visualize and quantify AR occupancy by this compound in real-time. | - Standardized Uptake Value (SUV) in target tissues. - Real-time receptor occupancy. | - Non-invasive, allowing for longitudinal studies in the same animal. - Provides spatial distribution of target engagement. | - High cost of PET tracers and imaging equipment. - Requires specialized expertise. |
Supporting Experimental Data
The following table summarizes representative data from preclinical studies of well-known SARMs, illustrating the types of quantitative results obtained from the Hershberger assay. These values serve as a benchmark for what might be expected from a potent and selective SARM like this compound.
| Compound | Anabolic Potency (Levator Ani) ED50 (mg/kg) | Androgenic Potency (Ventral Prostate) ED50 (mg/kg) | Anabolic/Androgenic Ratio | Reference |
| Testosterone Propionate | ~0.25 | ~0.25 | 1:1 | [1][2] |
| BMS-564929 | 0.0009 | 0.14 | ~155:1 | [1][3] |
| RAD140 | Data not publicly available in this format, but described as having exceptional selectivity for anabolic activity. | Data not publicly available in this format, but described as having exceptional selectivity for anabolic activity. | High | [4] |
ED50: The dose at which 50% of the maximal effect is observed.
Experimental Protocols
Hershberger Assay Protocol
This assay is a standardized method for assessing the anabolic and androgenic properties of substances.[2]
Workflow:
Caption: Hershberger Assay Workflow.
Detailed Steps:
-
Animal Model: Immature, peripubertal male rats are used.
-
Orchidectomy: Animals are castrated to remove the endogenous source of androgens.
-
Recovery Period: A recovery period of 7-14 days is allowed for the androgen-dependent tissues to regress.
-
Dosing: Animals are treated daily with this compound at various dose levels, a vehicle control, and a reference compound (e.g., testosterone propionate) for 7-10 days.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and the levator ani muscle, ventral prostate, and seminal vesicles are carefully dissected and weighed.
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle control group to determine the dose-response relationship and calculate the ED50 for anabolic and androgenic effects.
In Vivo Radioligand Displacement Assay Protocol
This method directly quantifies the occupancy of the Androgen Receptor by this compound in target tissues.[5]
Workflow:
References
- 1. Selective androgen receptor modulators: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 4. Radius Selects First Preclinical Candidate From SARM Discovery Program for the Treatment of Muscle Loss and Other Musculoskeletal Conditions - BioSpace [biospace.com]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of ME1111's Antifungal Activity: A Comparative Guide
This guide provides an independent verification of the antifungal activity of ME1111, a novel topical agent for the treatment of onychomycosis. Its performance is compared with other relevant antifungal agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals. For the purposes of this guide, it is assumed that the user's query for "JUN-1111" was a typographical error and refers to the publicly documented compound ME1111, a succinate dehydrogenase inhibitor.
Comparative Analysis of In Vitro Antifungal Activity
The following table summarizes the in vitro activity of ME1111 and other antifungal agents against common dermatophytes, Trichophyton rubrum and Trichophyton mentagrophytes, the primary causative agents of onychomycosis. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) in µg/mL.
| Antifungal Agent | Target Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC₉₀ (µg/mL) |
| ME1111 | Trichophyton rubrum | 0.12 - 0.5 | 0.5 | 0.5 | 8 |
| Trichophyton mentagrophytes | 0.12 - 0.5 | 0.5 | 0.5 | 8 | |
| Ciclopirox | Trichophyton rubrum | Not specified | 0.25 | 0.5 | 8 |
| Trichophyton mentagrophytes | Not specified | 0.25 | 0.5 | 8 | |
| Amorolfine | Trichophyton rubrum | Not specified | 0.125 | 0.25 | 0.5 |
| Trichophyton mentagrophytes | Not specified | 0.125 | 0.25 | Not specified | |
| Terbinafine | Trichophyton rubrum | <0.007 - 0.031 | Not specified | Not specified | Not specified |
| Trichophyton mentagrophytes | <0.007 - 0.031 | Not specified | Not specified | Not specified | |
| Itraconazole | Trichophyton rubrum | 0.015 - 0.25 | Not specified | Not specified | Not specified |
| Trichophyton mentagrophytes | 0.015 - 0.25 | Not specified | Not specified | Not specified | |
| Griseofulvin | Trichophyton rubrum | 0.062 - 1 | Not specified | Not specified | Not specified |
| Trichophyton mentagrophytes | 0.062 - 1 | Not specified | Not specified | Not specified | |
| Fluconazole | Trichophyton rubrum | 1 - 64 | Not specified | Not specified | Not specified |
| Trichophyton mentagrophytes | 1 - 64 | Not specified | Not specified | Not specified |
Data for ME1111, Ciclopirox, and Amorolfine are sourced from studies on their activity against dermatophytes.[1] Data for Terbinafine, Itraconazole, Griseofulvin, and Fluconazole are based on their established activity against Trichophyton species.[2]
Experimental Protocols
The in vitro antifungal activity data presented in this guide is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2. This method is the reference standard for antifungal susceptibility testing of filamentous fungi.
1. Preparation of Antifungal Stock Solutions:
-
Antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in RPMI 1640 medium to achieve the desired final concentrations for the assay.
2. Inoculum Preparation:
-
Fungal isolates are cultured on a suitable agar medium, such as potato dextrose agar, to promote sporulation.
-
Conidia (spores) are harvested from the culture surface and suspended in sterile saline.
-
The conidial suspension is adjusted to a specific turbidity using a spectrophotometer, corresponding to a defined concentration of colony-forming units per milliliter (CFU/mL). The final inoculum concentration for dermatophytes is typically 1-3 x 10³ CFU/mL.
3. Broth Microdilution Assay:
-
The assay is performed in 96-well microtiter plates.
-
Each well, containing a specific concentration of the antifungal agent, is inoculated with the prepared fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included for each isolate.
-
The plates are incubated at 35°C for 96 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.
-
The results are determined by visual inspection of the microtiter plates.
5. Determination of Minimum Fungicidal Concentration (MFC):
-
To determine if an antifungal agent is fungicidal or fungistatic, an aliquot from the wells showing no visible growth in the MIC assay is subcultured onto an agar plate without any antifungal agent.
-
The plates are incubated to allow for the growth of any remaining viable fungi.
-
The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the subculture plates.
Visualizations
References
- 1. The in vitro Activity of Echinocandins Against Clinical Trichophyton rubrum Isolates and Review of the Susceptibility of T. rubrum to Echinocandins Worldwide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of susceptibility of Trichophyton mentagrophytes and Trichophyton rubrum clinical isolates to antifungal drugs using a modified CLSI microdilution method (M38-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Cdc25 Phosphatase Inhibitor JUN-1111 and its Analogue NSC 663284
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of JUN-1111, a selective inhibitor of the cell division cycle 25 (Cdc25) family of phosphatases, and its close structural and functional analogue, NSC 663284. Both compounds are quinolinedione derivatives that demonstrate potent anti-proliferative activity by inducing cell cycle arrest, positioning them as potential candidates for cancer therapy. This analysis is supported by a compilation of experimental data on their inhibitory activity, mechanism of action, and effects on the cell cycle.
Performance and Activity
This compound and NSC 663284 are both irreversible inhibitors of Cdc25 phosphatases, key regulators of the cell cycle.[1][2] Their inhibitory activity has been characterized against various Cdc25 isoforms and other protein tyrosine phosphatases (PTPs).
Table 1: Comparative Inhibitory Activity of this compound and NSC 663284
| Target Phosphatase | This compound (IC50, µM) | NSC 663284 (IC50, nM) | NSC 663284 (Ki, nM) |
| Cdc25A | 0.38[3] | 29[4] | 29[5] |
| Cdc25B | 1.8[3] | 95 (Cdc25B2)[4] | 95 (Cdc25B2)[5] |
| Cdc25C | 0.66[3] | 89[4] | 89[5] |
| VHR | 28[3] | 4000[4] | >20-fold selective over VHR[5] |
| PTP1B | 37[3] | No inhibition[4] | >450-fold selective over PTP1B[5] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
The data indicates that NSC 663284 is a significantly more potent inhibitor of Cdc25A, B, and C in the nanomolar range, while this compound exhibits inhibitory activity in the sub-micromolar to micromolar range. Both compounds demonstrate selectivity for Cdc25 phosphatases over other phosphatases like Vaccinia H1-related (VHR) and Protein Tyrosine Phosphatase 1B (PTP1B).[4][5]
Mechanism of Action
Both this compound and NSC 663284 function as irreversible inhibitors of Cdc25 phosphatases through a mechanism involving the generation of reactive oxygen species (ROS).[1][2] This leads to the irreversible oxidation of the catalytic cysteine thiol group within the active site of the Cdc25 enzyme to sulfonic acid, thereby inactivating it.[1]
The inhibition of Cdc25 phosphatases prevents the dephosphorylation and subsequent activation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[6] This leads to cell cycle arrest at the G1 and G2/M phases.[1][3][4]
Below is a diagram illustrating the general mechanism of action for these inhibitors.
The Cdc25-CDK Signaling Pathway and its Inhibition
Cdc25 phosphatases are critical activators of CDKs, which in turn regulate the progression of the cell cycle. Cdc25A is primarily involved in the G1/S transition by activating Cdk2/cyclin E and Cdk2/cyclin A complexes.[1][7] Cdc25B and Cdc25C are mainly responsible for the G2/M transition through the activation of the Cdk1/cyclin B complex.[6][7] By inhibiting Cdc25, this compound and NSC 663284 disrupt this signaling cascade, leading to cell cycle arrest.
The following diagram illustrates the Cdc25-CDK signaling pathway and the points of inhibition by this compound and its analogue.
References
- 1. broadpharm.com [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assaying Cdc25 phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US9127016B2 - Small molecule inhibitors of Dusp6 and uses therefor - Google Patents [patents.google.com]
- 6. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Evaluating the Therapeutic Index of ME1111: A Comparative Analysis Against Other Topical Antifungal Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel topical antifungal agent ME1111 against established compounds, with a focus on evaluating its therapeutic index. The data presented is based on publicly available preclinical and clinical findings.
Executive Summary
ME1111 is a novel, selective inhibitor of succinate dehydrogenase (complex II) in dermatophytes, being developed for the topical treatment of onychomycosis.[1][2] Preclinical studies demonstrate that ME1111 has potent in vitro activity against common dermatophytes, comparable to or exceeding that of established antifungals like amorolfine and ciclopirox.[3] Notably, in vivo studies in a guinea pig model of dermatophytosis showed ME1111 to have superior clinical efficacy over ciclopirox.[1][4] While comprehensive data to calculate a precise therapeutic index is not publicly available, the selective mechanism of action—inhibiting the fungal enzyme with only moderate inhibition of the human equivalent—and a favorable safety profile in preclinical toxicity studies suggest a promising therapeutic window.[1] This guide summarizes the available efficacy and safety data for ME1111, ciclopirox, and amorolfine to facilitate a comparative assessment.
Quantitative Data Comparison
The following tables summarize the available in vitro and in vivo efficacy data, alongside cytotoxicity information for the compounds. A direct calculation of the therapeutic index (often represented as a selectivity index: IC50 in human cells / MIC90 against fungus) is not possible due to the lack of publicly available IC50 data for ME1111 and amorolfine against normal human cell lines.
Table 1: Comparative In Vitro Antifungal Activity
| Compound | Target Organism | MIC90 (μg/mL) | MFC90 (μg/mL) | Mechanism of Action |
| ME1111 | Dermatophytes | 0.25[3] | 8.0 (vs. T. rubrum & T. mentagrophytes)[3] | Succinate Dehydrogenase (Complex II) Inhibitor[1] |
| Amorolfine | Dermatophytes | 0.25[3] | Not Available | Ergosterol Biosynthesis Inhibitor[5] |
| Ciclopirox | Dermatophytes | 0.5[3] | 8.0 (Comparable to ME1111)[3] | Metal Cation Chelation; Inhibition of Mitochondrial Electron Transport Enzymes[6] |
Table 2: Comparative In Vivo Efficacy (Animal Models)
| Compound | Animal Model | Infection | Efficacy Outcome | Result |
| ME1111 | Guinea Pig | Dermatophytosis (T. mentagrophytes) | Clinical Efficacy | 46.9%[1] |
| Mycological Efficacy | 83.7%[1] | |||
| Ciclopirox | Guinea Pig | Dermatophytosis (T. mentagrophytes) | Clinical Efficacy | 25.0%[1] |
| Mycological Efficacy | 79.4%[1] | |||
| Amorolfine | Rabbit | Onychomycosis (T. mentagrophytes) | Culture Positive Rate | 20.8%[7] |
| Ciclopirox | Rabbit | Onychomycosis (T. mentagrophytes) | Culture Positive Rate | 66.7%[7] |
Table 3: Comparative In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 | Notes |
| ME1111 | Human (K562, HepG2) | Succinate Dehydrogenase Inhibition | "Moderate Inhibition" (No quantitative IC50)[1] | Data suggests selectivity for the fungal enzyme over the human homologue. |
| Amorolfine | Not Available | Not Available | Not Available | Safety Data Sheets indicate no comprehensive toxicological data is available.[4][7] |
| Ciclopirox | Human Cancer Cell Lines (e.g., MDA-MB-231, HT-29) | Proliferation Assay | 1.5 - 5.0 µM[8][9] | Data is for cancer cell lines, which may not directly reflect toxicity to normal keratinocytes or other relevant cells for a topical treatment. |
| Human Hepatocellular Carcinoma (sk-Hep1, Huh7) | CCK8 Assay | Low µM range[10] | Demonstrates activity against human cells, but not ideal for therapeutic index calculation for a topical antifungal. |
Visualizations
The following diagrams illustrate the mechanism of action for ME1111 and a general workflow for evaluating the therapeutic potential of a topical antifungal agent.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below, based on standardized protocols.
Succinate Dehydrogenase (Complex II) Activity Assay
This assay measures the inhibitory effect of a compound on the succinate dehydrogenase enzyme.
-
Principle: The activity of succinate dehydrogenase is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which changes color upon reduction. The rate of this color change is proportional to the enzyme's activity.
-
Protocol Outline:
-
Mitochondrial Fraction Isolation: Fungal cells or human cell lines (e.g., HepG2, K562) are harvested and homogenized. Mitochondrial fractions are isolated by differential centrifugation.[1]
-
Reaction Mixture: A reaction buffer (e.g., Tris-HCl, pH 7.2-8.0) is prepared containing sodium succinate as the substrate, potassium cyanide (KCN) to inhibit other parts of the respiratory chain, and the mitochondrial preparation.[2][11]
-
Initiation and Measurement: The reaction is initiated by adding the electron carrier phenazine methosulphonate (PMS) and the indicator DCIP.[11]
-
Data Acquisition: The decrease in absorbance at 600 nm (due to DCIP reduction) is measured kinetically using a spectrophotometer.[2][11]
-
IC50 Determination: The assay is performed with a range of inhibitor concentrations. The percentage of inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro Antifungal Susceptibility Testing
This assay determines the minimum concentration of an antifungal agent required to inhibit fungal growth (MIC) or kill the fungus (MFC).
-
Principle: The broth microdilution method is a standardized procedure used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Protocol Outline (based on CLSI M38-A2 for molds): [12][13]
-
Inoculum Preparation: A suspension of fungal conidia is prepared from a fresh culture (e.g., on potato dextrose agar) and adjusted to a standardized concentration (e.g., 1 x 10³ to 3 x 10³ CFU/mL) in RPMI 1640 medium.[12]
-
Drug Dilution: The test compounds are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at a controlled temperature (e.g., 35-37°C) for a specified period (typically 4 days for dermatophytes).[13]
-
MIC Determination: The MIC is defined as the lowest drug concentration that causes a significant reduction in growth (e.g., ≥80%) compared to the growth in the drug-free control well, as determined visually or spectrophotometrically.[14]
-
MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate after further incubation.[14]
-
In Vitro Cytotoxicity Assay
This assay measures the toxicity of a compound to mammalian cells.
-
Principle: Cell viability is assessed by measuring a parameter indicative of cell health, such as metabolic activity (MTT assay) or membrane integrity (LDH release assay). The IC50 is the concentration of the compound that reduces cell viability by 50%.
-
Protocol Outline (e.g., using HepG2 cells):
-
Cell Seeding: Human cells (e.g., HepG2 liver cells or human keratinocytes) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with serial dilutions of the test compound and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment (using CellTiter-Glo as an example):
-
The CellTiter-Glo reagent, which measures ATP levels as an indicator of metabolic activity, is added to each well.
-
The plate is incubated for a short period to stabilize the luminescent signal.
-
Luminescence is measured using a microplate reader.
-
-
IC50 Determination: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Efficacy Model (Guinea Pig Dermatophytosis)
This model evaluates the therapeutic efficacy of a topical antifungal agent in a live animal infection.
-
Principle: An infection is established on the skin of an animal, and the ability of a topical treatment to clear the clinical signs of infection and eradicate the fungus is assessed.
-
-
Infection: The backs of guinea pigs are shaved, and an inoculum of Trichophyton mentagrophytes is applied to the skin to establish an infection.
-
Treatment: After a few days to allow the infection to establish (e.g., 3 days post-infection), the animals are randomized into treatment groups (e.g., ME1111, ciclopirox, vehicle control). The topical formulations are applied daily for a set period (e.g., 7 consecutive days).
-
Clinical Evaluation: The severity of the infection is scored based on clinical signs such as erythema, scaling, and crusting. The percentage of clinical efficacy is calculated based on the reduction in these scores compared to the untreated control group.
-
Mycological Evaluation: At the end of the treatment period, hair or skin samples are collected from the infection site and cultured on fungal growth medium. The mycological efficacy is determined by the reduction in the number of fungus-positive samples or the fungal burden (CFU counts) compared to the control group.
-
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. cdn.origene.com [cdn.origene.com]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. fishersci.nl [fishersci.nl]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. biosynth.com [biosynth.com]
- 8. Recent advances in topical carriers of anti-fungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The cytotoxic effects of commonly used topical antimicrobial agents on human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ciclopirox: recent nonclinical and clinical data relevant to its use as a topical antimycotic agent [arpi.unipi.it]
- 12. Cytotoxic effects of topical antimicrobial and antiseptic agents on human keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
Correlating JUN-1111 In Vitro and In Vivo Data: A Comparative Guide
Initial searches for publicly available information on a compound designated "JUN-1111" have not yielded specific data regarding its in vitro or in vivo properties. The identifier "this compound" may be an internal project code, a recently developed compound not yet disclosed in scientific literature, or a hypothetical substance. Consequently, a direct comparison with alternative products and the provision of detailed experimental data are not possible at this time.
To facilitate the creation of the requested comparative guide, specific information about this compound is required. Essential details would include:
-
Compound Class and Target: Understanding the type of molecule (e.g., small molecule, antibody, etc.) and its intended biological target (e.g., a specific enzyme, receptor, or signaling pathway) is fundamental.
-
Therapeutic Area: Knowing the intended disease or condition this compound is designed to treat will allow for relevant comparisons with existing therapies and experimental models.
-
Available Data: Access to any existing internal or preliminary reports detailing in vitro assays and in vivo studies would be necessary to populate the comparative tables and describe the experimental protocols.
Once such information is available, a comprehensive comparison guide can be developed. Below is a template outlining the structure and type of content that would be included.
I. In Vitro Data Summary
This section would provide a quantitative overview of the biochemical and cellular activity of this compound compared to relevant alternatives.
| Parameter | This compound | Alternative A | Alternative B |
| Target Affinity (IC₅₀/Kᵢ) | Data | Data | Data |
| Enzymatic Inhibition (IC₅₀) | Data | Data | Data |
| Cellular Potency (EC₅₀) | Data | Data | Data |
| Selectivity (vs. Off-Targets) | Data | Data | Data |
| Mechanism of Action | Description | Description | Description |
II. In Vivo Data Summary
This section would summarize the efficacy and pharmacokinetic profile of this compound in relevant animal models.
| Parameter | This compound | Alternative A | Alternative B |
| Efficacy (e.g., Tumor Growth Inhibition) | Data | Data | Data |
| Bioavailability (%) | Data | Data | Data |
| Half-life (t₁/₂) | Data | Data | Data |
| Maximum Concentration (Cₘₐₓ) | Data | Data | Data |
| Area Under the Curve (AUC) | Data | Data | Data |
III. Experimental Protocols
Detailed methodologies for key experiments would be provided to ensure reproducibility and allow for critical evaluation of the data.
A. In Vitro Assay: Target Engagement
A step-by-step description of the assay used to measure the binding of this compound to its target would be detailed here. This would include information on the reagents, cell lines or protein preparations, incubation times, and detection methods.
B. In Vivo Study: Efficacy in a Xenograft Model
This section would outline the protocol for an in vivo efficacy study. It would include details on the animal model, housing conditions, drug formulation and administration, dosing schedule, and methods for monitoring disease progression and toxicity.
IV. Visualizations
A. Signaling Pathway of this compound
A diagram illustrating the molecular pathway in which this compound acts would be generated using the DOT language.
Caption: Proposed mechanism of action for this compound.
B. In Vitro Experimental Workflow
A flowchart outlining the steps of a key in vitro experiment would be provided.
Caption: General workflow for an in vitro cellular assay.
C. In Vivo Experimental Workflow
A diagram illustrating the logical flow of an in vivo study would be presented.
Caption: Workflow for a typical in vivo efficacy study.
We look forward to receiving the necessary information on this compound to proceed with the development of a comprehensive and data-driven comparative guide.
Safety Operating Guide
Essential Safety and Disposal Procedures for BELZONA® 1111 (Super Metal)
Disclaimer: The following information is based on the Safety Data Sheets (SDS) for BELZONA® 1111 (Super Metal). It is crucial to consult the official SDS for the specific product in use and to adhere to all applicable local, state, and federal regulations for chemical handling and waste disposal.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with BELZONA® 1111. This two-component engineering repair system requires careful handling to ensure personnel safety and environmental protection.
I. Quantitative Data Summary
The following table summarizes key quantitative data for the Base and Solidifier components of BELZONA® 1111.
| Property | BELZONA® 1111 (Super Metal) - BASE | BELZONA® 1111 (Super Metal) - SOLIDIFIER |
| pH | Not Applicable | Alkaline |
| Initial Boiling Point | >200°C / >392°F | >100°C / >212°F |
| Flash Point | >170°C / >338°F (Closed Cup) | >100°C / >212°F (Closed Cup) |
| Relative Density | 2.75 - 2.85 @ 20°C/68°F | 1.62 - 1.72 @ 20°C/68°F |
| Decomposition Temp. | >200°C / >392°F | Not Available |
| Solubility in Water | Immiscible | Immiscible |
II. Experimental Protocols and Handling Procedures
A. Personal Protective Equipment (PPE) and Safe Handling:
-
Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.[1] Where possible, open containers and mix components away from the main application area.[1]
-
Eye and Face Protection: Wear protective glasses or a face shield.[1][2] Ensure eyewash stations are readily available.[1]
-
Skin Protection: Wear protective gloves and clothing.[1][2] Avoid skin contact.[1] If contact occurs, wash the skin thoroughly with soap and water or a proprietary skin cleaner; do not use solvents or thinners.[2][3]
-
General Hygiene: Do not eat, drink, or smoke in areas where the product is handled, stored, or used.[1] Wash hands at the end of each work shift and before eating, smoking, or using the toilet.[1]
B. Accidental Release and Spill Cleanup Measures:
-
Containment: Prevent the product from entering drains, sewers, or watercourses.[1][3]
-
Cleanup:
-
Scrape the majority of the spilled product into a suitable, labeled container.[1]
-
Cover the remaining spill area with sand or another suitable inert material.[1]
-
Sweep up the absorbent material and place it into the container for disposal.[1]
-
Clean the affected surfaces with a water and detergent mixture.[1]
-
C. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use sand, alcohol-resistant foam, carbon dioxide, chemical powder, or a water fog for larger fires.[2] Do not use a direct water jet.[2]
-
Hazardous Combustion Products: A fire will produce dense black smoke containing hazardous combustion products such as carbon monoxide, carbon dioxide, and oxides of nitrogen.[1][2]
-
Protective Actions: Firefighters should wear appropriate self-contained breathing apparatus.[1][2] Cool closed containers exposed to fire with a water spray.[1][2]
III. Disposal Procedures
Disposal of contents and containers must be in accordance with national regulations.[1]
Key Disposal Considerations:
-
Uncured Material: Uncured Base and Solidifier components should be disposed of as chemical waste. The Solidifier component, in particular, is classified as hazardous due to its corrosive nature and toxicity to aquatic life.[2]
-
Cured Material: Once the Base and Solidifier are mixed and fully cured, the resulting solid is generally considered more stable. However, consult local regulations for proper disposal of the cured product.
-
Containers: Do not reuse empty containers. Dispose of them in accordance with local regulations.
-
Environmental Precautions: Prevent the product from entering soil, drains, sewers, ditches, or waterways in large quantities.[3] Spillage and improper disposal can cause serious harm to groundwater.[1]
IV. Disposal Workflow Diagram
References
Essential Safety and Handling Protocols for JUN-1111
Disclaimer: The following information is provided as a comprehensive guide for the safe handling of a hypothetical hazardous chemical, designated here as JUN-1111. As of the date of this document, "this compound" is not a publicly recognized chemical substance, and no specific safety data is available. The procedures outlined below are based on general best practices for handling potent research compounds and should be adapted to the specific hazards of any actual substance being used, as identified through a thorough risk assessment and in consultation with your institution's Environmental Health and Safety (EHS) department.
This guide is intended for use by trained researchers, scientists, and drug development professionals. It provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling of potentially hazardous materials in a laboratory setting.
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. The minimum required PPE for handling this compound is outlined below. All PPE should be inspected for integrity before each use.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. The outer glove should be changed immediately upon suspected contamination. | Provides a robust barrier against dermal absorption. Double-gloving offers additional protection. |
| Eye Protection | Chemical splash goggles or a full-face shield if there is a significant risk of splash or aerosol generation. | Protects eyes from splashes and airborne particles. A face shield offers broader facial protection. |
| Body Protection | A fully buttoned, long-sleeved lab coat made of a chemically resistant material. A disposable gown should be worn over the lab coat. | Prevents contamination of personal clothing and skin. Disposable gowns are easily replaced if soiled. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required if handling outside of a fume hood. | Protects against inhalation of aerosols or fine powders, which can be a primary route of exposure. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is critical to minimize the risk of exposure and ensure a safe laboratory environment. The following step-by-step procedures should be followed for all experiments involving this compound.
2.1. Preparation and Handling Protocol
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood. This area should be clearly marked with a warning sign indicating the presence of a potent compound.
-
Pre-Experiment Checklist:
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure all necessary PPE is available and in good condition.
-
Have a pre-filled waste container for this compound contaminated materials readily accessible.
-
Review the experimental protocol and have all required reagents and equipment ready.
-
-
Weighing and Reconstitution:
-
For solid compounds, weigh the material in a disposable weigh boat inside the fume hood.
-
Use a solution-based transfer method to avoid the generation of dust.
-
If reconstitution is required, add the solvent slowly to the vial containing this compound to prevent splashing.
-
-
Handling Solutions:
-
Use a calibrated positive displacement pipette for transferring solutions of this compound.
-
Avoid creating aerosols by dispensing liquids slowly against the inner wall of the receiving vessel.
-
All containers with this compound must be clearly labeled with the compound name, concentration, date, and hazard symbol.
-
-
Post-Experiment Decontamination:
-
Decontaminate all surfaces within the fume hood that may have come into contact with this compound using an appropriate deactivating solution or a 70% ethanol solution followed by a suitable detergent.
-
Wipe down all equipment used with the decontaminating solution.
-
2.2. Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Disposable gloves, gowns, and weigh boats.
-
Pipette tips and other plasticware.
-
Aqueous and organic solvent waste containing this compound.
-
-
Waste Containers:
-
Use clearly labeled, leak-proof containers for all this compound waste.
-
Solid waste should be collected in a designated, lined biohazard bag or a rigid container.
-
Liquid waste should be collected in a chemically resistant, sealed container.
-
-
Disposal Procedure:
-
All this compound waste is to be treated as hazardous chemical waste.
-
Follow your institution's specific procedures for hazardous waste disposal.
-
Contact your EHS department to arrange for the pickup and disposal of the waste containers. Do not pour any this compound waste down the drain.
-
Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal, emphasizing the critical safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
